L-kynurenine
説明
Kynurenine is a natural product found in Drosophila melanogaster, Psychotria punctata, and other organisms with data available.
Kynurenine is a ketone and an amino acid derivative that is synthesized by either tryptophan 2,3-dioxygenase (TDO)- or indoleamine 2,3-dioxygenase (IDO)-mediated oxidation of tryptophan with diverse biological functions, including vasodilatory, immunoregulatory and neuromodulatory activities. Kynurenine is a precursor for niacin. Additionally, kynurenine can be further metabolized into anthranilic acid, kynurenic acid, and 3-hydroxykynurenine; aberrant production of kynurenine is associated with neurological disease-related cognitive deficits and depressive symptoms. Overexpressed in certain cancer cell types, kynurenine could potentially be used as a biomarker to assess cancer risk.
A metabolite of the essential amino acid tryptophan metabolized via the tryptophan-kynurenine pathway.
特性
IUPAC Name |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSJZOEDVAXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861884 | |
| Record name | 3-Anthraniloylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-65-7 | |
| Record name | Kynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Anthraniloylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-2-diamino-γ-oxobenzenebutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KYNURENINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298M20B2AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Central Role of L-Kynurenine in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-tryptophan, an essential amino acid, is primarily catabolized through the kynurenine (B1673888) pathway, a complex series of enzymatic reactions that account for approximately 95% of its degradation.[1] At the heart of this pathway lies L-kynurenine (L-KYN), a pivotal metabolite that serves as a branching point for the synthesis of a diverse array of bioactive molecules. These molecules, including the neuroprotective kynurenic acid (KYNA) and the potentially neurotoxic quinolinic acid (QUIN), are implicated in a wide range of physiological and pathological processes, from immune regulation and neurotransmission to the progression of neurodegenerative diseases, cancer, and psychiatric disorders.[2][3][4] This technical guide provides an in-depth exploration of the role of this compound in tryptophan metabolism, with a focus on the enzymatic control points, quantitative data on metabolite levels and enzyme kinetics, and detailed experimental protocols for their analysis.
The Kynurenine Pathway: An Overview
The catabolism of tryptophan to this compound is the rate-limiting step of the kynurenine pathway.[5] This initial conversion is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), the latter having two isoforms, IDO1 and IDO2.[6] TDO is primarily expressed in the liver and is responsible for regulating systemic tryptophan levels, while IDO1 is an extrahepatic enzyme, predominantly found in immune cells and the brain, and is inducible by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[6][7] The expression of IDO2 is more restricted, found in tissues like the liver, kidney, and lymph nodes.[8]
Once formed, N-formyl-L-kynurenine is rapidly converted to this compound by kynurenine formamidase. This compound then stands at a critical metabolic crossroads, where its fate is determined by the action of three key enzymes:
-
Kynurenine aminotransferases (KATs) convert this compound to kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist at ionotropic glutamate (B1630785) receptors.[4]
-
Kynurenine 3-monooxygenase (KMO) hydroxylates this compound to 3-hydroxykynurenine (3-HK), initiating a cascade that can lead to the production of the excitotoxic quinolinic acid (QUIN), an agonist of the N-methyl-D-aspartate (NMDA) receptor.[9]
-
Kynureninase (KYNU) cleaves this compound to form anthranilic acid (AA).[10]
The balance between these enzymatic pathways is crucial for maintaining cellular homeostasis, and its dysregulation is a hallmark of numerous disease states.
References
- 1. Crystal Structure of Homo Sapiens Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. 3-Hydroxyanthranilic acid accumulation following administration of the 3-hydroxyanthranilic acid 3,4-dioxygenase inhibitor NCR-631 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 7. novusbio.com [novusbio.com]
- 8. uniprot.org [uniprot.org]
- 9. Kynurenic acid levels are elevated in the cerebrospinal fluid of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Showing Compound Anthranilic acid (FDB000896) - FooDB [foodb.ca]
The Kynurenine Pathway: A Critical Regulator of Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The kynurenine (B1673888) pathway (KP) is the principal metabolic route for the essential amino acid L-tryptophan in mammals, catabolizing over 95% of it. Initially recognized for its role in generating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the pathway is now understood to be a critical modulator of the immune system and a key player in the complex environment of the central nervous system (CNS).[1] Under conditions of neuroinflammation, the KP becomes highly activated, producing a cascade of neuroactive metabolites that can be either neurotoxic or neuroprotective.[2][3] This dysregulation is increasingly implicated in the pathogenesis of a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and depression, making it a significant target for therapeutic intervention.[2][4][5]
Core Pathway Overview
The metabolism of tryptophan down the kynurenine pathway is a multi-step enzymatic process. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1/2).[6] N-formylkynurenine is then rapidly converted to L-kynurenine (KYN) by kynurenine formamidase.
From this compound, the pathway bifurcates into two main branches:
-
The Kynurenic Acid (KYNA) Branch: Primarily occurring in astrocytes, this compound is converted to the neuroprotective metabolite kynurenic acid (KYNA) by kynurenine aminotransferases (KATs).
-
The Quinolinic Acid (QUIN) Branch: This branch is predominantly active in microglia and infiltrating macrophages.[7] this compound is first converted to 3-hydroxykynurenine (3-HK) by kynurenine 3-monooxygenase (KMO). Subsequent enzymatic steps lead to the production of the excitotoxin quinolinic acid (QUIN), which is ultimately converted to NAD+.[8]
This balance between the neuroprotective KYNA branch and the neurotoxic QUIN branch is crucial for neuronal health and is often disrupted in disease states.[3]
Figure 1: Simplified overview of the Kynurenine Pathway.
Key Enzymes and Their Regulation in Neuroinflammation
The activity of the kynurenine pathway is tightly regulated, especially during an immune response. Pro-inflammatory cytokines are potent inducers of key enzymes, shifting tryptophan metabolism towards the KP.
-
Indoleamine 2,3-Dioxygenase (IDO1): While TDO is primarily expressed in the liver and regulates systemic tryptophan levels, IDO1 is an extrahepatic enzyme that is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ).[6] In the CNS, IDO1 is expressed in microglia, macrophages, and astrocytes upon inflammatory stimulation.[9][10] The ratio of kynurenine to tryptophan (Kyn/Trp) in cerebrospinal fluid (CSF) or blood is often used as a proxy for IDO1 activity.[1][11]
-
Kynurenine 3-Monooxygenase (KMO): This enzyme represents a critical branching point in the pathway.[12] KMO is predominantly expressed in microglia and its expression and activity are upregulated by inflammatory stimuli like lipopolysaccharide (LPS) and cytokines such as TNF-α and IL-1β.[12][13] By directing kynurenine towards the production of 3-HK and subsequently QUIN, KMO activation is a key driver of neurotoxicity in inflammatory conditions. Inhibition of KMO is therefore a major therapeutic strategy, as it is expected to decrease neurotoxic metabolites while shunting kynurenine towards the neuroprotective KYNA branch.
Figure 2: Cytokine-mediated induction of key KP enzymes.
The Dichotomy of Neuroactive Metabolites
The balance between the two arms of the kynurenine pathway produces metabolites with opposing effects on neuronal function, primarily through their interaction with glutamate (B1630785) receptors.
-
Quinolinic Acid (QUIN): QUIN is a potent and selective agonist of N-methyl-D-aspartate (NMDA) receptors.[14] By over-activating these receptors, it leads to excitotoxicity, characterized by excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal death.[3][10] Markedly increased concentrations of QUIN are found in the CSF and brain tissue of patients with inflammatory neurological diseases.[14][15] Infiltrating macrophages and activated microglia are the primary sources of this pathological increase in QUIN.[7][9]
-
Kynurenic Acid (KYNA): In contrast, KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including NMDA receptors (at the glycine (B1666218) co-agonist site) and α7-nicotinic acetylcholine (B1216132) receptors.[3] By blocking excessive glutamate signaling, KYNA is considered neuroprotective and can counteract the excitotoxic effects of QUIN. Under normal physiological conditions, astrocytes are the main producers of KYNA, maintaining a protective environment. However, in some chronic neurodegenerative disorders like Huntington's and Alzheimer's disease, CSF levels of KYNA have been found to be significantly lower, potentially exacerbating neurodegeneration.[14][15]
Figure 3: Opposing actions of KYNA and QUIN on the NMDA receptor.
Quantitative Data in Neuroinflammatory and Neurodegenerative Diseases
Alterations in the concentrations of kynurenine pathway metabolites are a consistent finding in various CNS disorders. The following tables summarize representative quantitative data from clinical studies.
Table 1: Kynurenine Pathway Metabolites in Cerebrospinal Fluid (CSF)
| Disease State | Metabolite | Concentration (Patient) | Concentration (Control) | Fold Change | Reference |
| Inflammatory Diseases | Quinolinic Acid | 385.6 ± 79.5 nM | 19.8 ± 1.8 nM | ~19.5x | [14][15] |
| (Bacterial/Viral Infections) | Kynurenic Acid | 51.3 ± 11.9 nM | 1.9 ± 0.2 nM | ~27x | [14][15] |
| This compound | 288.7 ± 59.8 nM | 30.1 ± 2.9 nM | ~9.6x | [14][15] | |
| Huntington's Disease | Quinolinic Acid | No significant increase | - | - | [14][15] |
| Kynurenic Acid | Significantly lower | - | ↓ | [14][15] | |
| Alzheimer's Disease | Quinolinic Acid | No significant increase | - | - | [14][15] |
| Kynurenic Acid | Significantly lower | - | ↓ | [14][15] | |
| Parkinson's Disease | Kyn/Trp Ratio | Increased | - | ↑ |
Table 2: Kynurenine Pathway Metabolites in Blood (Serum/Plasma)
| Disease State | Metabolite | Finding | Reference |
| Alzheimer's Disease | Tryptophan | Significantly lower | [16] |
| Parkinson's Disease | Tryptophan | Significantly lower | [16] |
| Huntington's Disease | Tryptophan | Significantly lower | [16] |
| Kynurenine | Lower compared to controls | [16] | |
| Parkinson's Disease | Kyn/Trp Ratio | Increased |
Note: Absolute concentrations can vary significantly between studies due to analytical methods and patient cohorts. The trends (increase/decrease) are generally more consistent.
Experimental Protocols
Accurate measurement of KP metabolites and enzyme activities is crucial for research in this field. Below are outlines of standard methodologies.
Protocol 1: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of multiple KP metabolites simultaneously in biological matrices like plasma, CSF, and brain tissue homogenates.[17][18]
1. Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., 50 µL of CSF or plasma) on ice.
-
Add an equal volume of an ice-cold internal standard solution. This solution contains stable isotope-labeled analogues of each analyte (e.g., KYN-D₆, KYNA-D₅) in a precipitation solvent like acetonitrile (B52724) or methanol (B129727) containing formic acid.[18][19]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
2. Chromatographic Separation:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.
-
Column: A reversed-phase column is typically used, such as a C8 or C18 stationary phase, to separate the metabolites based on their polarity.[17][18] Biphenyl columns have also shown excellent performance.[20]
-
Mobile Phase: A gradient elution is employed using two mobile phases. For example:
-
Gradient: The gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes over a short run time (typically 5-10 minutes).[17][18]
3. Mass Spectrometry Detection:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[19]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. For each analyte and its corresponding internal standard, a specific precursor ion (m/z) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (m/z) is monitored in the third quadrupole.[19] This highly selective process (monitoring a specific "transition") allows for accurate quantification even in complex biological matrices.
Figure 4: General workflow for KP metabolite analysis by LC-MS/MS.
Protocol 2: IDO1 Enzyme Activity Assay (Cell-based)
This protocol measures IDO1 activity in cultured cells (e.g., microglia, cancer cell lines) by quantifying the conversion of tryptophan to kynurenine.
1. Cell Culture and Stimulation:
-
Plate cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
To induce IDO1 expression, treat the cells with a stimulating agent, typically recombinant IFN-γ (e.g., 100 ng/mL), for 24-48 hours.[11] Include an unstimulated control group.
2. Enzyme Reaction:
-
After the stimulation period, replace the culture medium with fresh medium containing a known, high concentration of L-tryptophan (e.g., 2 mM).
-
Incubate for a defined period (e.g., 4-24 hours) to allow the induced IDO1 enzyme to convert tryptophan to kynurenine.
3. Sample Collection and Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using two primary methods:
-
LC-MS/MS: As described in Protocol 1. This is the most accurate and sensitive method.
-
Colorimetric Assay: This method is based on the reaction of kynurenine with p-dimethylaminobenzaldehyde (PDAB) after hydrolysis, which forms a yellow-colored product.[11]
-
Mix supernatant with trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.
-
Mix the resulting supernatant with the PDAB reagent.
-
Incubate at room temperature.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
Quantify the kynurenine concentration against a standard curve prepared with known concentrations of kynurenine.
-
-
4. Data Analysis:
-
Calculate the amount of kynurenine produced per unit of time per number of cells or per mg of protein.
-
IDO1 activity is often expressed as the ratio of kynurenine to tryptophan (Kyn/Trp).[11]
References
- 1. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of targeting kynurenine pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. world-wide.org [world-wide.org]
- 13. Item - Exploring the Role of Kynurenine 3-Monooxygenase (Kmo) in Microglial Physiology - University of Leicester - Figshare [figshare.le.ac.uk]
- 14. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. feradical.utsa.edu [feradical.utsa.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to L-kynurenine as a Biomarker for Neurodegenerative Diseases
This technical guide provides a comprehensive overview of this compound and its metabolites as potential biomarkers for neurodegenerative diseases. It delves into the biochemical pathways, quantitative data from patient studies, detailed experimental protocols, and the therapeutic implications of targeting the kynurenine (B1673888) pathway.
The Tryptophan-Kynurenine Pathway: A Dual-Edged Sword in Neurodegeneration
The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid L-tryptophan, catabolizing over 95% of it.[1] This pathway is crucial for generating several neuroactive compounds and the co-enzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1] However, under pathological conditions, particularly those involving inflammation, the KP can become dysregulated.[2] This dysregulation leads to an imbalance between its neuroprotective and neurotoxic branches, a phenomenon increasingly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, as well as Amyotrophic Lateral Sclerosis (ALS).[3][4][5]
The pathway's central metabolite, this compound (L-KYN), stands at a critical juncture.[6] It can be metabolized down two primary routes: one leading to the production of neuroprotective kynurenic acid (KYNA), and the other to neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[3][5][6] QUIN is a potent NMDA receptor agonist, capable of inducing excitotoxicity, while 3-HK can generate reactive oxygen species, leading to oxidative stress and neuronal damage.[2][3][7] Conversely, KYNA is an antagonist of NMDA receptors and exhibits antioxidant properties, offering neuroprotection.[3][4][8] The balance between these opposing arms is a key factor in neuronal health and survival.[3][5]
The initial and rate-limiting step of the KP is catalyzed by two enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[8] IDO1 is particularly significant in the context of neurodegeneration as it is strongly induced by pro-inflammatory cytokines, linking neuroinflammation directly to KP activation.[9][10]
This compound as a Biomarker in Neurodegenerative Diseases
Alterations in the levels of this compound and other KP metabolites in both central and peripheral fluids have been investigated as potential biomarkers for diagnosing and monitoring the progression of various neurodegenerative diseases.
Alzheimer's Disease (AD)
In AD, the evidence points towards a complex dysregulation of the KP. While some studies report no significant change in this compound itself, there is a consistent trend towards a peripheral shift in tryptophan metabolism down the kynurenine pathway, as indicated by an increased kynurenine-to-tryptophan (KYN/TRP) ratio in the blood.[11] Meta-analyses have revealed that in AD patients, kynurenic acid (KYNA) is increased in the cerebrospinal fluid (CSF) but decreased in peripheral blood, while 3-hydroxykynurenine (3-HK) is decreased in the CSF.[11][12] More recent meta-analyses have also found lower CSF levels of tryptophan, 3-HK, and quinolinic acid in AD dementia.[12][13] These findings suggest a complex dissociation between central and peripheral KP metabolism in AD.[11] Furthermore, an increasing KYN/TRP ratio has been associated with increases in biomarkers of neuroinflammation (GFAP) and neurodegeneration (NfL).[14]
| Metabolite/Ratio | Sample Type | Finding in AD vs. Controls | Reference |
| L-Tryptophan | Peripheral Blood | Decreased | [11][12] |
| L-Tryptophan | CSF | Decreased | [12][13] |
| This compound (KYN) | CSF & Blood | No significant change | [11] |
| KYN/TRP Ratio | Peripheral Blood | Increased | [11][14] |
| Kynurenic Acid (KYNA) | CSF | Increased | [11][12] |
| Kynurenic Acid (KYNA) | Peripheral Blood | Decreased | [11][12] |
| 3-Hydroxykynurenine (3-HK) | CSF | Decreased | [11][12] |
| Quinolinic Acid (QUIN) | CSF | Decreased | [12][13] |
| 3-HK/KYN Ratio | CSF | Correlated with t-tau and p-tau | [15][16] |
Parkinson's Disease (PD)
In Parkinson's disease, studies suggest a shift towards the neurotoxic arm of the kynurenine pathway. Patients often exhibit lower plasma levels of the neuroprotective KYNA and higher levels of the neurotoxic QUIN, leading to an increased QUIN/KYNA ratio.[1][3] This imbalance is more pronounced in advanced stages of the disease.[1] Urinary this compound levels have also been found to be significantly higher in PD patients compared to healthy controls and correlate with disease severity and duration.[17]
| Metabolite/Ratio | Sample Type | Finding in PD vs. Controls | Reference |
| This compound (KYN) | Urine | Increased | [17] |
| Kynurenic Acid (KYNA) | Plasma / CSF | Decreased | [1][3] |
| Quinolinic Acid (QUIN) | Plasma / CSF | Increased | [3][18] |
| QUIN/KYNA Ratio | Plasma | Increased | [1][3] |
| 3-Hydroxykynurenine (3-HK) | Plasma / CSF | Increased | [1][3] |
Huntington's Disease (HD)
Huntington's disease research consistently points to a significant dysregulation of the KP, characterized by an accumulation of neurotoxic metabolites.[7] Elevated brain levels of 3-HK and QUIN are observed in the early stages of HD.[7] This is attributed to increased activity of the enzyme kynurenine 3-monooxygenase (KMO) and reduced activity of kynureninase.[7] Consequently, there is a reduced formation of the neuroprotective KYNA, leading to a significant increase in the kynurenine to kynurenic acid ratio.[19] This profound shift towards neurotoxicity is considered a key contributor to the neuronal degeneration seen in HD.[7][19]
| Metabolite/Ratio | Sample Type | Finding in HD vs. Controls | Reference |
| KYN/KYNA Ratio | Brain (Putamen) | Increased (twofold) | [19] |
| Kynurenic Acid (KYNA) | CSF | Significantly reduced | [19][20][21] |
| 3-Hydroxykynurenine (3-HK) | Brain | Increased | [7] |
| Quinolinic Acid (QUIN) | Brain | Increased | [7] |
| KMO Enzyme Activity | Brain | Substantially increased | [7] |
Amyotrophic Lateral Sclerosis (ALS)
In ALS, neuroinflammation is a key pathological feature, and this is reflected in the activation of the kynurenine pathway.[9][10] Studies have shown significantly increased levels of this compound and the neurotoxin quinolinic acid in both the CSF and serum of ALS patients.[9] This is accompanied by increased expression of IDO and QUIN in the motor cortex and spinal cord of ALS patients, co-localizing with activated microglia.[9] These findings strongly suggest an inflammation-driven, excitotoxic mechanism in ALS mediated by the kynurenine pathway.[9] However, another study found that overall KP metabolite levels were lower in several brain regions of ALS patients compared to other neurodegenerative diseases, suggesting a potentially different role or regional variation of KP metabolism in ALS.[22][23]
| Metabolite | Sample Type | Finding in ALS vs. Controls | Reference |
| L-Tryptophan | CSF & Serum | Increased | [9] |
| This compound (KYN) | CSF & Serum | Increased | [9] |
| Quinolinic Acid (QUIN) | CSF & Serum | Increased | [9][24] |
| Picolinic Acid | Serum | Decreased | [9] |
| IDO Expression | CNS Tissue | Increased | [9] |
Experimental Protocols for Kynurenine Pathway Metabolite Analysis
The accurate quantification of this compound and its metabolites in biological samples is critical for biomarker research. The most common and robust analytical methods employed are chromatography-based, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[25][26][27]
Detailed Methodology: LC-MS/MS for Kynurenine Quantification
This protocol is a representative summary based on methodologies frequently cited in the literature.[22][26][28][29]
1. Sample Preparation (from Plasma/CSF):
-
Thawing: Frozen samples (-80°C) are thawed on ice.
-
Internal Standards: An internal standard solution (containing isotopically labeled versions of the analytes, e.g., Kynurenine-d4) is added to each sample to correct for matrix effects and processing variability.
-
Deproteinization: Proteins are precipitated by adding a strong acid, typically trichloroacetic acid (TCA) or perchloric acid, or an organic solvent like methanol (B129727) or acetonitrile.[26] For example, 100 µL of plasma is mixed with 100 µL of 6% perchloric acid.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing the metabolites of interest, is carefully transferred to a new vial for analysis.
2. Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient elution is often employed, using a combination of aqueous and organic mobile phases, frequently containing an acid modifier like formic acid to improve peak shape and ionization efficiency.[26]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for kynurenine and its metabolites.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Example transition for this compound: m/z 209.1 → 192.1
-
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of each metabolite in the unknown samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Therapeutic Targeting of the Kynurenine Pathway
The clear involvement of KP dysregulation in neurodegenerative diseases makes it an attractive target for therapeutic intervention. The primary strategy is to rebalance (B12800153) the pathway by either inhibiting the production of neurotoxic metabolites or promoting the synthesis of neuroprotective ones.
Key enzymatic targets include:
-
Indoleamine 2,3-dioxygenase (IDO1): As the rate-limiting enzyme, its inhibition can reduce the overall flux down the KP, decreasing the production of all downstream metabolites. IDO1 inhibitors, originally developed for cancer immunotherapy, are now being investigated for neurodegenerative diseases.[30] Blocking IDO1 has been shown to rescue memory and brain function in models of Alzheimer's disease.[30]
-
Kynurenine 3-monooxygenase (KMO): This enzyme is at the branch point leading to the neurotoxic arm.[8] Inhibiting KMO shunts this compound metabolism towards the production of neuroprotective KYNA, effectively decreasing the 3-HK and QUIN levels while simultaneously increasing KYNA.[31] KMO inhibitors have shown neuroprotective effects in preclinical models of Huntington's disease.[31][32]
Conclusion and Future Directions
This compound and its downstream metabolites represent a critical nexus linking inflammation, metabolism, and neurodegeneration. The available data strongly support the use of KP metabolite profiles, particularly ratios like KYN/TRP and QUIN/KYNA, as potential biomarkers for disease presence, progression, and severity. However, the field is marked by some conflicting results and a clear dissociation between central and peripheral measurements, underscoring the need for further research.
Future efforts should focus on:
-
Standardization of Protocols: Establishing standardized, validated analytical methods across research centers to ensure data comparability.
-
Longitudinal Studies: Conducting large-scale longitudinal studies to track KP metabolite changes over the full course of disease, from preclinical to advanced stages.
-
Multi-Modal Biomarker Panels: Integrating KP metabolites with other established biomarkers (e.g., imaging, Aβ/tau levels) to improve diagnostic and prognostic accuracy.
-
Clinical Trials: Advancing the clinical development of IDO1 and KMO inhibitors, repurposing them from oncology to neurodegeneration, to validate the therapeutic potential of targeting this pathway.[30][33][34]
A deeper understanding of the kynurenine pathway's role in the brain will undoubtedly pave the way for novel diagnostic tools and therapeutic strategies for devastating neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenic acid in neurodegenerative disorders-unique neuroprotection or double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. DYSFUNCTIONAL KYNURENINE PATHWAY METABOLISM IN THE R6/2 MOUSE MODEL OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The kynurenine pathway and inflammation in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kynurenine Pathway Metabolites as Biomarkers for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kynurenine pathway in Alzheimer’s disease: a meta-analysis of central and peripheral levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kynurenine pathway dysregulation in cognitive impairment and dementia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kynurenine pathway dysregulation in cognitive impairment and dementia: a systematic review and meta-analysis. | Semantic Scholar [semanticscholar.org]
- 14. Scholars@Duke publication: Tryptophan Metabolism and Neurodegeneration: Longitudinal Associations of Kynurenine Pathway Metabolites with Cognitive Performance and Plasma Alzheimer's Disease and Related Dementias Biomarkers in the Duke Physical Performance Across the LifeSpan Study. [scholars.duke.edu]
- 15. Correlation between plasma and CSF concentrations of kynurenine pathway metabolites in Alzheimer's disease and relationship to amyloid-β and tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Urinary kynurenine as a biomarker for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases [mdpi.com]
- 19. Kynurenine pathway measurements in Huntington's disease striatum: evidence for reduced formation of kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. research.rug.nl [research.rug.nl]
- 23. Brain Kynurenine Pathway Metabolite Levels May Reflect Extent of Neuroinflammation in ALS, FTD and Early Onset AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Implications for the kynurenine pathway and quinolinic acid in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - Analyst (RSC Publishing) DOI:10.1039/D2AN00107A [pubs.rsc.org]
- 28. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 29. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. firstwordpharma.com [firstwordpharma.com]
- 31. The kynurenine pathway modulates neurodegeneration in a Drosophila model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The Role of Microglia and the Kynurenine Pathway in Huntington's Disease - Paul Muchowski [grantome.com]
- 33. indiandefencereview.com [indiandefencereview.com]
- 34. IDO1 Enzyme Linked to Alzheimer's; New Drug PF068 Offers Hope [synapse.patsnap.com]
The Immunomodulatory Landscape of L-kynurenine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the function of L-kynurenine (L-Kyn) in the regulation of immune responses. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of L-Kyn's immunomodulatory effects, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Executive Summary
This compound, a key metabolite of the essential amino acid L-tryptophan, has emerged as a critical regulator of immune tolerance and suppression. Produced primarily through the enzymatic activity of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), L-Kyn orchestrates a complex network of signaling events that profoundly impact the function of various immune cell populations.[1][2][3] This guide elucidates the multifaceted role of L-Kyn, with a particular focus on its interaction with the Aryl Hydrocarbon Receptor (AHR) and its subsequent effects on T cell differentiation and function. By providing a detailed examination of the underlying molecular mechanisms and methodologies for its study, this document serves as a valuable resource for advancing research and therapeutic development in fields such as oncology, autoimmune diseases, and inflammatory disorders.
The Kynurenine (B1673888) Pathway: A Hub of Immune Regulation
The catabolism of tryptophan down the kynurenine pathway is a pivotal metabolic route that influences immune homeostasis. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by IDO1 or TDO, which is then rapidly converted to this compound.[3][4] The immunomodulatory effects of this pathway are twofold: the depletion of tryptophan, which itself can inhibit T cell proliferation, and the accumulation of kynurenine and its downstream metabolites, which actively suppress immune responses.[2][3]
Pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), are potent inducers of IDO1 expression, creating a feedback loop that can dampen excessive immune activation.[1][5] This positions the IDO1-kynurenine axis as a central mechanism in maintaining immune tolerance.
This compound's Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR)
The primary mechanism through which this compound exerts its immunomodulatory effects is by acting as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[6][7][8] Upon binding L-Kyn, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[9]
Activation of the AHR in T cells by this compound is a critical event that dictates T cell fate, promoting the differentiation of naïve T cells into regulatory T cells (Tregs) while suppressing the development of pro-inflammatory Th17 cells.[6][8]
Caption: this compound signaling through the Aryl Hydrocarbon Receptor (AHR).
Quantitative Effects of this compound on Immune Cells
The immunosuppressive activity of this compound is dose-dependent. The following tables summarize key quantitative data from in vitro studies on the effects of this compound on various immune cell parameters.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation |
| T Cell Proliferation | Human Peripheral Blood T Cells | 25 µM | 33% inhibition of proliferation in AHR-high T cells. | [10] |
| Human Peripheral Blood T Cells | 50 µM | No significant inhibition of proliferation in AHR-low T cells. | [10] | |
| Murine CD4+ T Cells | 500 µM - 1 mM | Significant inhibition of proliferation. | [11] | |
| T Cell Apoptosis | Human T Cells | 1 mM | Induction of apoptosis. | [12][13] |
| Murine Thymocytes and Th1 Cells | Low concentrations | Selective induction of apoptosis. | [10] | |
| Regulatory T Cell (Treg) Differentiation | Murine Naïve CD4+ T Cells | Not specified | AHR-dependent generation of FoxP3+ Tregs. | [6][14] |
| AHR Target Gene Expression (CYP1A1) | Human Embryonic Kidney (HEK293-E) Cells | 80 µM | Significant induction of CYP1A1 mRNA. | [15][16] |
| Dendritic Cell (DC) Function | Murine Splenic cDCs | Not specified | Potentiates IDO1 induction and TGF-β production in LPS-primed cDCs. | [17] |
| Parameter | Tissue/Condition | This compound Concentration | Citation |
| Normal Serum | Human | ~1-3 µM | [18] |
| Tumor Microenvironment (Glioblastoma cell culture) | Human | up to 37 µM | [18] |
| Tumor Tissue (Kidney) | Human | ~6 µM | [12][13] |
| Tumor Tissue (Head and Neck Cancer) | Human | ~14 µM | [12][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of IDO1 Activity by HPLC
This protocol is adapted from established methods for quantifying IDO1 enzymatic activity by measuring the production of this compound from L-tryptophan using High-Performance Liquid Chromatography (HPLC).[1][3][8]
Materials:
-
Recombinant human IDO1 enzyme or cell lysate
-
L-Tryptophan
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene (B1212753) blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic acid (TCA, 30% w/v)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare the IDO1 reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme or cell lysate to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 20 µL of 30% (w/v) TCA.
-
Incubate at 50-65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples at ≥2500 x g for 15 minutes to pellet precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
Inject the supernatant onto the HPLC system.
-
Separate kynurenine using a C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer).
-
Detect kynurenine by UV absorbance at approximately 360-365 nm.
-
Quantify kynurenine concentration by comparing the peak area to a standard curve of known kynurenine concentrations.
Caption: Workflow for measuring IDO1 activity by HPLC.
Assessment of AHR Activation by qPCR
This protocol describes how to measure the activation of the AHR pathway in response to this compound by quantifying the expression of the AHR target gene, CYP1A1, using quantitative real-time PCR (qPCR).[14][15][16]
Materials:
-
T cells or other AHR-expressing cell line
-
This compound
-
Cell culture medium (consider tryptophan-free medium to enhance sensitivity)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Culture T cells or another suitable cell line to the desired confluency.
-
Treat the cells with this compound (e.g., 50-80 µM) or vehicle control for a specified time (e.g., 24-72 hours). For enhanced sensitivity, tryptophan-free media can be used.[15][16]
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with a qPCR master mix, cDNA template, and primers for CYP1A1 and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CYP1A1 expression in this compound-treated cells compared to control cells, normalized to the housekeeping gene.
In Vitro T Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on T cell proliferation using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[12]
Materials:
-
Isolated primary T cells (e.g., from PBMCs)
-
CFSE staining solution
-
T cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Isolate T cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T cells in a culture plate.
-
Add T cell activation reagents to stimulate proliferation.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the T cell population and measure the fluorescence intensity of CFSE. Each cell division will result in a halving of the CFSE fluorescence, allowing for the quantification of proliferation.
Flow Cytometry Analysis of Regulatory T Cells (Tregs)
This protocol provides a general framework for identifying and quantifying Tregs by flow cytometry following treatment with this compound.[4][19][20]
Materials:
-
Isolated CD4+ T cells
-
This compound
-
Treg differentiation-inducing cytokines (e.g., IL-2, TGF-β)
-
Fluorochrome-conjugated antibodies against CD4, CD25, and FoxP3 (and optionally CD127)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Culture isolated naïve CD4+ T cells with Treg differentiation-inducing cytokines.
-
Treat the cells with this compound or a vehicle control.
-
Culture for 3-5 days.
-
Harvest the cells and stain for surface markers (CD4 and CD25).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer kit.
-
Stain for the intracellular transcription factor FoxP3. Staining for CD127 (low expression on Tregs) can be done during the surface staining step to further refine the Treg population.
-
Analyze the cells by flow cytometry.
-
Gate on the CD4+ T cell population and then identify the Treg population based on high expression of CD25 and FoxP3 (and low to negative expression of CD127).
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Characterization of the aryl hydrocarbon receptor as a potential candidate to improve cancer T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. T cell apoptosis by kynurenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. research.unipg.it [research.unipg.it]
- 18. Immunosuppressive metabolites in tumoral immune evasion: redundancies, clinical efforts, and pathways forward - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of L-kynurenine's effects on T-cell function
An In-depth Technical Guide to the Immunomodulatory Effects of L-kynurenine on T-Cell Function
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the essential amino acid L-tryptophan is a critical metabolic pathway with profound implications for immune regulation. Over 95% of dietary tryptophan is degraded through the kynurenine (B1673888) pathway, a cascade initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2][3] The first stable metabolite in this pathway, this compound (LKU), has emerged as a key signaling molecule that actively modulates the immune response, particularly T-cell function. This technical guide provides a comprehensive overview of the discovery and characterization of this compound's effects on T-lymphocytes, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved pathways.
Core Mechanisms of this compound-Mediated T-Cell Modulation
The immunosuppressive effects attributed to the activation of the kynurenine pathway are twofold: the depletion of local tryptophan, which can arrest T-cell proliferation, and the direct actions of tryptophan metabolites, with this compound being a central player.[4][5][6] this compound exerts its influence on T-cells through several distinct mechanisms:
Activation of the Aryl Hydrocarbon Receptor (AHR)
This compound is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[7][8][9] The binding of this compound to AHR in T-cells is a pivotal event that can shift the balance of T-cell differentiation. This interaction has been shown to drive the generation of immunosuppressive FoxP3+ regulatory T-cells (Tregs).[7][8][10] The activation of AHR by kynurenine is thus a key mechanism by which the tryptophan catabolic pathway promotes immune tolerance.[10][11]
Induction of T-Cell Apoptosis
Several studies have demonstrated that this compound and its downstream metabolites, such as 3-hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA), can induce apoptosis (programmed cell death) in T-cells.[6][12] This effect is particularly selective for Th1 cells, thereby shifting the immune response towards a Th2 phenotype.[6][12] The apoptotic mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.[12] High concentrations of this compound (in the millimolar range) have been shown to robustly inhibit T-cell proliferation by inducing apoptosis.[13][14][15]
Metabolic Reprogramming of T-Cells
Recent evidence indicates that this compound can directly alter the metabolic state of T-cells. Exposure of activated CD4+ T-cells to this compound leads to an increase in fatty acid β-oxidation, resulting in the depletion of intracellular fatty acid pools.[13][14][15] This metabolic shift is linked to the induction of apoptosis, as replenishing fatty acids (oleate/palmitate) can rescue T-cell viability.[13][14][15] This discovery highlights a novel mechanism of kynurenine-induced T-cell suppression that is intertwined with cellular metabolism.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from published studies, providing a comparative view of this compound's impact on T-cell function.
Table 1: In Vitro Effects of this compound on T-Cell Proliferation and Viability
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Proliferation | Human Peripheral Blood Lymphocytes (PBLs) | 500 µM - 1 mM | Inhibition of PHA-activated proliferation | [16] |
| Proliferation & Apoptosis | Human and Murine T-cells | 1 mM | Inhibition of proliferation through apoptosis | [13][14] |
| Cell Death | Co-stimulated Murine Effector T-cells (Teffs) | 1 mM | ~98.9% cell death after 3 days | [15] |
| Fatty Acid Depletion | Co-stimulated Murine Teffs | 1 mM | 56.5% decline in palmitate, 40.1% in oleate | [15] |
Table 2: this compound Concentrations in Biological Tissues
| Tissue Type | Species | Kynurenine Concentration | Reference |
| Human Head and Neck Cancer | Human | ~14 µM | [13][14] |
| Human Kidney | Human | ~6 µM | [13][14] |
| Murine Tissues (Dietary Kynurenine Model) | Mouse | ~19 µM | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound on T-cells.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the number of cell divisions a T-cell population undergoes.
-
Cell Preparation: Isolate CD4+ or CD8+ T-cells from peripheral blood or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
CFSE Labeling: Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash cells three times.
-
Cell Culture and Stimulation: Plate CFSE-labeled T-cells in 96-well plates. Add anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to stimulate proliferation.
-
Treatment: Add this compound at various concentrations (e.g., 0-1 mM) to the appropriate wells. Include a vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.
-
Analysis: Harvest cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
T-Cell Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture: Culture T-cells as described above (with stimulation and this compound treatment) for 24-72 hours.
-
Cell Harvesting: Gently harvest cells from the culture plates.
-
Staining: Wash cells with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Regulatory T-Cell (Treg) Generation Assay
This protocol assesses the ability of this compound to induce the differentiation of naive T-cells into Tregs.
-
Cell Preparation: Isolate naive CD4+ T-cells (e.g., CD4+CD25-CD62L_high_CD44_low_) from mouse spleen or lymph nodes.
-
Cell Culture: Plate naive T-cells in the presence of anti-CD3/CD28 stimulation, IL-2 (e.g., 10 ng/mL), and TGF-β (e.g., 5 ng/mL) to create Treg-polarizing conditions.
-
Treatment: Add this compound (e.g., 50-200 µM) or a vehicle control to the cultures.
-
Incubation: Culture for 3-4 days.
-
Analysis: Harvest cells and perform intracellular staining for the transcription factor FoxP3, the master regulator of Treg development. Analyze the percentage of CD4+FoxP3+ cells by flow cytometry.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: The Tryptophan-Kynurenine Metabolic Pathway.
Caption: this compound signaling via the Aryl Hydrocarbon Receptor.
Caption: Experimental workflow for a T-cell proliferation assay.
Caption: Dual mechanisms of IDO/TDO-mediated T-cell suppression.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases [mdpi.com]
- 4. amsbio.com [amsbio.com]
- 5. rupress.org [rupress.org]
- 6. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. An interaction between kynurenine and the aryl hydrocarbon receptor can generate regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] An Interaction between Kynurenine and the Aryl Hydrocarbon Receptor Can Generate Regulatory T Cells | Semantic Scholar [semanticscholar.org]
- 10. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T cell apoptosis by kynurenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
L-Kynurenine's Crucial Role in Central Nervous System Disorders: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Kynurenine (B1673888) Pathway's Dysregulation and Therapeutic Potential in Neurodegenerative and Psychiatric Diseases
Introduction
The kynurenine pathway (KP) is the principal metabolic route of the essential amino acid L-tryptophan in mammals, with over 95% of tryptophan being catabolized through this cascade. While historically viewed as a simple degradative pathway, the KP is now recognized as a critical regulator of immune responses and neuronal function.[1] Its metabolites, collectively known as kynurenines, are neuroactive compounds that can exert both neuroprotective and neurotoxic effects.[1] Growing evidence implicates the dysregulation of the kynurenine pathway in the pathophysiology of a wide range of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's, as well as psychiatric conditions such as major depressive disorder and schizophrenia.[1][2] This technical guide provides a comprehensive overview of L-kynurenine's involvement in these CNS disorders, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in this rapidly evolving field.
The core of the kynurenine pathway begins with the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[3] N-formylkynurenine is then rapidly converted to this compound (KYN), a pivotal branching point in the pathway. From here, the metabolic cascade diverges into two main branches: a neuroprotective arm and a neurotoxic arm.[3][4]
The neuroprotective branch is primarily mediated by kynurenine aminotransferases (KATs), which convert this compound into kynurenic acid (KYNA).[1] KYNA is an antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), thereby reducing excitotoxicity and conferring neuroprotection.[1]
Conversely, the neurotoxic branch is initiated by the enzyme kynurenine-3-monooxygenase (KMO), which hydroxylates this compound to form 3-hydroxykynurenine (3-HK).[1][5] Subsequent enzymatic steps lead to the production of quinolinic acid (QUIN), a potent NMDA receptor agonist and excitotoxin that can induce neuronal damage and death.[1] 3-HK itself is also a pro-oxidant and can contribute to oxidative stress.
Under physiological conditions, a delicate balance is maintained between these two branches. However, in many CNS disorders, this equilibrium is disrupted, often driven by neuroinflammatory processes.[3][4] Pro-inflammatory cytokines, for instance, can upregulate IDO and KMO activity, shunting tryptophan metabolism towards the production of neurotoxic metabolites.[3] This shift is believed to be a key contributor to the neuronal dysfunction and degeneration observed in various CNS pathologies.
This guide will delve into the specific alterations of the kynurenine pathway in Alzheimer's disease, Parkinson's disease, Huntington's disease, major depressive disorder, and schizophrenia, supported by quantitative data from clinical studies. Furthermore, it will provide detailed experimental protocols for the analysis of kynurenine pathway metabolites and the assessment of their neurobiological effects, alongside graphical representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this critical metabolic pathway and its implications for CNS disorders.
digraph "Kynurenine_Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5!", ratio=fill];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes
TRP [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"];
NFK [label="N-Formylkynurenine", fillcolor="#F1F3F4", fontcolor="#202124"];
KYN [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
KYNA [label="Kynurenic Acid\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"];
HK [label="3-Hydroxykynurenine\n(Neurotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AA [label="Anthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
HAA [label="3-Hydroxyanthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
QUIN [label="Quinolinic Acid\n(Neurotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NAD [label="NAD+", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Enzymes
IDO_TDO [label="IDO/TDO", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];
KF [label="Kynurenine\nFormamidase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];
KAT [label="KATs", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];
KMO [label="KMO", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];
KYNU_AA [label="Kynureninase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];
KYNU_HAA [label="Kynureninase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];
HAAO [label="3-HAAO", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];
QPRT [label="QPRT", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=9];
// Edges
TRP -> IDO_TDO [dir=none];
IDO_TDO -> NFK;
NFK -> KF [dir=none];
KF -> KYN;
KYN -> KAT [dir=none];
KAT -> KYNA;
KYN -> KMO [dir=none];
KMO -> HK;
KYN -> KYNU_AA [dir=none];
KYNU_AA -> AA;
HK -> KYNU_HAA [dir=none];
KYNU_HAA -> HAA;
HAA -> HAAO [dir=none];
HAAO -> QUIN;
QUIN -> QPRT [dir=none];
QPRT -> NAD;
// Invisible edges for alignment
{rank=same; KYN; KMO; KAT; KYNU_AA;}
{rank=same; KYNA; HK; AA;}
}
Figure 2: LC-MS/MS Experimental Workflow.
Enzyme Activity Assays
This protocol describes a cell-based assay to measure IDO1 activity by quantifying the production of kynurenine.
1. Cell Culture and IDO1 Induction
-
Seed a suitable cell line (e.g., HeLa or SKOV-3) in a 96-well plate.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ; e.g., 50-100 ng/mL) for 24-48 hours.
2. Inhibition and Reaction
-
Prepare serial dilutions of the test inhibitor.
-
Replace the cell culture medium with fresh medium containing the test inhibitor and L-tryptophan (the substrate).
-
Include appropriate controls: vehicle control (no inhibitor) and a positive control (a known IDO1 inhibitor).
-
Incubate the plate for 24 hours.
3. Kynurenine Measurement
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate any remaining proteins and to hydrolyze N-formylkynurenine to kynurenine.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation, measure the absorbance at 480 nm.
4. Data Analysis
-
Calculate the kynurenine concentration from a standard curve.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol outlines a method to measure KMO activity in tissue homogenates or cell lysates.
1. Sample Preparation
-
Homogenize brain tissue or cell pellets in a suitable buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA).
2. Reaction Mixture
-
Prepare an assay cocktail containing NADPH, glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and this compound.
-
Incubate the sample homogenate with the assay cocktail at 37°C for 2 hours.
3. Reaction Termination and Product Measurement
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
The activity of KMO is determined by measuring the consumption of NADPH at 340 nm. The decrease in absorbance is inversely proportional to KMO activity. Alternatively, the product, 3-hydroxykynurenine, can be quantified by HPLC.
This protocol describes a method for measuring KAT activity in brain tissue homogenates.
1. Sample Preparation
-
Homogenize brain tissue in a suitable buffer.
2. Reaction Mixture
-
Prepare a reaction mixture containing this compound, an α-ketoacid co-substrate (e.g., α-ketoglutarate), and pyridoxal-5'-phosphate (PLP).
-
Add the tissue homogenate to the reaction mixture.
3. Incubation and Reaction Termination
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding formic acid.
4. Product Measurement
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant by HPLC with UV detection (at 330 nm) to quantify the amount of kynurenic acid produced.
In Vitro Neurotoxicity Assay
This protocol describes a general method for assessing the neurotoxicity of kynurenine pathway metabolites, such as quinolinic acid, on primary neuronal cultures using the MTT assay.
1. Primary Cortical Neuron Culture
-
Isolate cortical neurons from embryonic or neonatal rodents.
-
Plate the neurons in poly-D-lysine coated multi-well plates in a suitable neuronal culture medium.
-
Culture the neurons for several days to allow for maturation and the formation of synaptic connections.
2. Treatment with Neurotoxin
-
Prepare different concentrations of the neurotoxic metabolite (e.g., quinolinic acid) in the neuronal culture medium.
-
Replace the existing medium with the medium containing the neurotoxin.
-
Incubate the cells for a specified period (e.g., 24 hours).
3. Assessment of Cell Viability (MTT Assay)
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis
-
Express the cell viability as a percentage of the control (untreated) cells.
-
Determine the concentration of the neurotoxin that causes a 50% reduction in cell viability (EC₅₀).
Figure 3: In Vitro Neurotoxicity Assay Workflow.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the involvement of this compound and its metabolic pathway in the pathophysiology of a range of CNS disorders. The consistent findings of a disrupted balance between neuroprotective and neurotoxic kynurenine metabolites across different diseases highlight the therapeutic potential of targeting this pathway.
For neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases, strategies aimed at inhibiting the neurotoxic branch of the kynurenine pathway, particularly through the inhibition of KMO, are of significant interest. By reducing the production of 3-HK and QUIN, and shunting this compound towards the synthesis of the neuroprotective KYNA, KMO inhibitors could offer a novel approach to slow disease progression.
In psychiatric disorders, the picture is more nuanced. In schizophrenia, the focus is on reducing the elevated levels of KYNA, potentially through the inhibition of KATs, to restore normal glutamatergic and cholinergic neurotransmission. In contrast, for major depressive disorder, the therapeutic goal is to rebalance (B12800153) the pathway away from the production of the neurotoxic QUIN and towards the neuroprotective arm, which might be achieved through the inhibition of IDO or KMO.
The development of brain-penetrant and specific inhibitors for the key enzymes of the kynurenine pathway is a critical next step. The experimental protocols detailed in this guide provide the necessary tools for researchers to screen and characterize such compounds. Furthermore, the quantitative data on metabolite levels in different CNS disorders can serve as a benchmark for evaluating the efficacy of these potential therapeutics in preclinical and clinical studies.
Future research should also focus on elucidating the precise molecular mechanisms by which kynurenine pathway metabolites contribute to neuronal dysfunction and death in different CNS disorders. A deeper understanding of the interplay between neuroinflammation, the kynurenine pathway, and other pathological processes, such as protein aggregation and mitochondrial dysfunction, will be crucial for the development of effective and targeted therapies. The continued investigation of the this compound pathway holds great promise for uncovering novel therapeutic strategies to combat the devastating impact of these complex neurological and psychiatric conditions.
References
- 1. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
The Enzymatic Conversion of Tryptophan to L-Kynurenine: A Technical Guide for Researchers
An in-depth exploration of the core enzymatic processes, signaling pathways, and experimental methodologies crucial for research and drug development in the kynurenine (B1673888) pathway.
The catabolism of the essential amino acid L-tryptophan through the kynurenine pathway is a pivotal metabolic route implicated in a wide array of physiological and pathological processes. The initial, rate-limiting step of this pathway, the conversion of L-tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine, is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[1][2] The activity of these enzymes and the subsequent downstream metabolites of the kynurenine pathway have profound effects on immune regulation, neurotransmission, and cellular bioenergetics.[3][4] Consequently, the enzymatic conversion of tryptophan to this compound has emerged as a critical area of investigation for researchers, scientists, and drug development professionals, particularly in the fields of oncology, immunology, and neurodegenerative diseases.[5][6]
This technical guide provides a comprehensive overview of the core aspects of this enzymatic conversion, including detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.
Core Enzymes: IDO1 and TDO2
The conversion of L-tryptophan to this compound is primarily regulated by the distinct yet functionally convergent enzymes, IDO1 and TDO2.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a monomeric, heme-containing enzyme that is widely expressed in various extrahepatic tissues.[1][3] Its expression is notably induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), positioning it as a key regulator of immune responses.[7] By depleting local tryptophan concentrations and producing immunomodulatory kynurenine and its derivatives, IDO1 can suppress T-cell proliferation and promote an immunosuppressive microenvironment, a mechanism often exploited by tumors to evade immune surveillance.[6][8]
Tryptophan 2,3-dioxygenase (TDO2) is a tetrameric, heme-containing enzyme predominantly expressed in the liver, where it plays a crucial role in regulating systemic tryptophan levels.[9][10] Unlike IDO1, TDO2 expression is primarily regulated by its substrate, L-tryptophan, and by corticosteroids.[3] While historically considered to be mainly involved in hepatic tryptophan homeostasis, emerging evidence indicates a significant role for TDO2 in various pathologies, including cancer.[9]
The Kynurenine Pathway: A Signaling Overview
The enzymatic conversion of tryptophan to this compound is the gateway to the broader kynurenine pathway, a cascade of enzymatic reactions that produce a host of biologically active metabolites.
Regulation of IDO1 Expression
The expression of IDO1 is tightly regulated by a network of signaling pathways, with IFN-γ being a primary inducer. Understanding these regulatory mechanisms is crucial for developing therapeutic strategies that target IDO1.
Quantitative Data
A summary of key quantitative data related to the enzymatic conversion of tryptophan to this compound is presented below for easy reference and comparison.
Table 1: Enzyme Kinetic Parameters for Human IDO1 and TDO2
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| IDO1 | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 | [3] |
| L-Tryptophan | 20.90 ± 3.95 | - | [11] | |
| L-Tryptophan | 0.3015 mM (301.5 µM) | 36.5 min⁻¹ (0.61 s⁻¹) | [9] | |
| TDO2 | L-Tryptophan | 135 | - | |
| L-Tryptophan | 132 | 0.54 |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, assay method).
Table 2: Typical Concentrations of L-Tryptophan and this compound
| Biological Matrix | L-Tryptophan Concentration (µM) | This compound Concentration (µM) | Reference(s) |
| Human Plasma/Serum | 51.45 ± 10.47 (Plasma) | 1.82 ± 0.54 (Plasma) | |
| 60.52 ± 15.38 (Serum) | 1.96 ± 0.51 (Serum) | ||
| 95.65 ± 4.27 (Male Serum) | - | [9] | |
| 79.20 ± 3.34 (Female Serum) | - | [9] | |
| Cell Culture Media | Varies with media formulation (e.g., 60-240 µM in some studies) | Baseline is typically low, increases with cell metabolism |
Experimental Protocols
Accurate and reproducible experimental methods are paramount for studying the enzymatic conversion of tryptophan to this compound. Below are detailed protocols for key assays.
Experimental Workflow: An Overview
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TDO2 tryptophan 2,3-dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TDO2 tryptophan 2,3-dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Structural and functional analyses of human tryptophan 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Kinetic and Spectroscopic Characterization of the Catalytic Ternary Complex of Tryptophan 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Significance of L-kynurenine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Kynurenine (B1673888) Pathway
L-tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway (KP), accounting for over 95% of its degradation.[1][2][3] This pathway is a critical metabolic route that produces a cascade of bioactive molecules, collectively known as kynurenines.[4] The pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), which convert tryptophan to N-formylkynurenine.[5][6] This is rapidly converted to L-kynurenine, the central hub of the pathway.
The kynurenine pathway is highly responsive to immunological stimuli, particularly pro-inflammatory cytokines like interferon-gamma (IFN-γ), which strongly induces IDO1 expression.[7][8] This induction links inflammation directly to tryptophan metabolism, leading to tryptophan depletion and the production of neuroactive and immunomodulatory metabolites.[8] Dysregulation of the KP has been implicated in a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune conditions.[1][8][9]
The Kynurenine Pathway: A Signaling Overview
This compound stands at a crucial branch point in the pathway. It can be metabolized down two primary branches with distinct biological outcomes: the neuroprotective branch leading to kynurenic acid (KYNA), and the neurotoxic branch that produces quinolinic acid (QUIN).[10]
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. jneurosci.org [jneurosci.org]
- 3. mdpi.com [mdpi.com]
- 4. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kynurenine system and immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
L-Kynurenine's Contribution to Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-kynurenine (L-KYN), a central metabolite of the tryptophan degradation pathway, occupies a complex and multifaceted role in the landscape of cellular oxidative stress. Historically viewed through the lens of its neuroactive downstream products, emerging evidence increasingly points to L-KYN itself as a direct modulator of redox homeostasis. This technical guide provides an in-depth examination of the mechanisms through which L-KYN contributes to oxidative stress, presenting both its pro-oxidant and antioxidant functions. Detailed experimental protocols for key assays, quantitative data from seminal studies, and diagrams of the core signaling pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of this critical biochemical nexus.
Introduction: The Duality of this compound in Redox Biology
The kynurenine (B1673888) pathway (KP) is the primary route for tryptophan catabolism in mammals, accounting for over 90% of its peripheral metabolism.[1] This pathway generates a host of bioactive molecules, with this compound positioned as a crucial branching point.[2][3] From L-KYN, the pathway diverges to produce neuroprotective compounds like kynurenic acid (KYNA) and potentially neurotoxic and pro-oxidant metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[4][5][6]
The contribution of L-KYN to oxidative stress is not straightforward; it exhibits a dual nature, acting as both an antioxidant and a pro-oxidant depending on the cellular context and its concentration.[6] At physiological levels, L-KYN can function as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2][3] However, under certain conditions and at elevated concentrations, L-KYN and its metabolites can promote the generation of ROS, contributing to cellular damage.[6] This guide will dissect these opposing roles, providing the foundational knowledge necessary for targeted therapeutic development.
Quantitative Analysis of this compound's Impact on Oxidative Stress
The following tables summarize key quantitative data from studies investigating the effects of this compound and its metabolites on markers of oxidative stress.
Table 1: Antioxidant and ROS Scavenging Properties of this compound
| Parameter | Species/System | L-KYN Concentration | Effect | Reference |
| Hydroxyl Radical (•OH) Scavenging | Chemical Assay | 1-50 µM | Concentration-dependent scavenging | [2] |
| Peroxynitrite (ONOO-) Scavenging | Chemical Assay | 2.2 µM | 44 ± 2.7% reduction in DCF-DA oxidation | [2] |
| Superoxide Radical (O2•−) Scavenging | Chemical Assay | Not specified | Inefficient scavenger | [2] |
| Hydrogen Peroxide (H2O2) Scavenging | Chemical Assay | Not specified | Inefficient scavenger | [2] |
| FeSO4-induced ROS Production | Rat Brain Homogenates | 1 µM | Significant reduction in ROS | [2] |
| DNA Degradation by •OH | In vitro | 5-50 µM | Concentration-dependent attenuation | [2] |
| Protein (BSA) Degradation by •OH | In vitro | Not specified | Protective effect | [2] |
Table 2: Pro-oxidant Effects of this compound Metabolites
| Metabolite | Species/System | Concentration | Effect | Reference |
| 3-Hydroxykynurenine (3-HK) | Rat Striatal Slices | 5-20 nM | Pro-oxidative (increased lipid peroxidation) | [7] |
| 3-Hydroxykynurenine (3-HK) | Primary Human Astrocytes & Neurons | >100 nM | Increased extracellular LDH, decreased NAD+ | [7] |
| Quinolinic Acid (QUIN) | Not specified | Not specified | Generates ROS, induces lipid peroxidation | [6][8] |
Table 3: Effects of this compound on Antioxidant Enzyme Activity
| Enzyme | Species/System | L-KYN Administration | Effect on Activity | Reference |
| Glutathione (B108866) Reductase (GR) | Rat Brain Tissue | 75 mg/kg/day for 5 days | Increased activity | [2] |
| Glutathione Peroxidase (GPx) | Rat Brain Tissue | 75 mg/kg/day for 5 days | Increased activity | [2] |
| Superoxide Dismutase (SOD) | Not specified | Not specified | 3-HK can induce SOD activity | [7] |
| Catalase (CAT) | Not specified | Not specified | Information not available |
Core Signaling Pathways
The following diagrams illustrate the key signaling pathways through which this compound and its metabolites modulate oxidative stress.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Pro-oxidant Mechanism of 3-Hydroxykynurenine.
Caption: Antioxidant Mechanisms of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the contribution of this compound to oxidative stress.
Measurement of Reactive Oxygen Species (ROS) in Brain Homogenates
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) as a fluorescent probe.
-
Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
-
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Brain tissue homogenate
-
This compound solutions of desired concentrations
-
Pro-oxidant agent (e.g., FeSO4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare brain homogenates in ice-cold PBS.
-
In a 96-well black microplate, add the brain homogenate.
-
Add this compound to the desired final concentrations to the respective wells. Include a vehicle control.
-
To induce oxidative stress, add the pro-oxidant (e.g., FeSO4) to the appropriate wells.
-
Add DCFH-DA to a final concentration of 50 µM to all wells.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
Normalize the fluorescence readings to the protein concentration of the homogenate.
-
Assessment of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.
-
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Brain tissue homogenate
-
This compound solutions of desired concentrations
-
Pro-oxidant agent (e.g., FeSO4)
-
MDA standard for calibration curve
-
Spectrophotometer
-
-
Procedure:
-
Prepare brain homogenates in an appropriate buffer.
-
Incubate the homogenates with this compound and/or a pro-oxidant at 37°C for a specified time.
-
Stop the reaction by adding ice-cold TCA solution to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add TBA solution to the supernatant.
-
Heat the mixture in a boiling water bath for 15-20 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance of the MDA-TBA adduct at ~532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
Express the results as nmol of MDA per mg of protein.
-
Glutathione Reductase (GR) Activity Assay
This assay measures the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG).
-
Principle: Glutathione reductase catalyzes the reduction of GSSG to reduced glutathione (GSH) using NADPH as a cofactor. The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA)
-
NADPH solution
-
GSSG solution
-
Brain tissue homogenate supernatant
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare brain homogenate and centrifuge to obtain the cytosolic supernatant.
-
In a cuvette, add the assay buffer, NADPH solution, and the sample (supernatant).
-
Initiate the reaction by adding the GSSG solution.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes at a constant temperature (e.g., 25°C).
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Express the GR activity as units per mg of protein (1 unit = 1 µmol of NADPH oxidized per minute).
-
Glutathione Peroxidase (GPx) Activity Assay
This is a coupled enzyme assay that measures the rate of NADPH oxidation.
-
Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) by GSH, which is converted to GSSG. The GSSG is then recycled back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The rate of NADPH consumption is proportional to the GPx activity.
-
Materials:
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
GSH solution
-
Glutathione reductase solution
-
NADPH solution
-
Cumene hydroperoxide solution
-
Brain tissue homogenate supernatant
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare brain homogenate and centrifuge to obtain the cytosolic supernatant.
-
In a cuvette, prepare a reaction mixture containing the assay buffer, GSH, glutathione reductase, and NADPH.
-
Add the sample (supernatant) to the reaction mixture and incubate for a few minutes to allow for the reduction of any endogenous GSSG.
-
Initiate the reaction by adding cumene hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm for several minutes at a constant temperature (e.g., 25°C).
-
Calculate the GPx activity based on the rate of NADPH oxidation.
-
Express the activity as units per mg of protein (1 unit = 1 µmol of NADPH oxidized per minute).
-
Experimental Workflows and Logical Relationships
The following diagram outlines a typical experimental workflow for investigating the impact of this compound on oxidative stress.
Caption: Experimental Workflow for Oxidative Stress Studies.
Conclusion and Future Perspectives
This compound's role in oxidative stress is a dynamic and context-dependent phenomenon. While it possesses inherent antioxidant capabilities through direct ROS scavenging and potential upregulation of antioxidant defense pathways, its metabolic conversion to pro-oxidant compounds like 3-hydroxykynurenine presents a significant counterpoint. This duality underscores the complexity of the kynurenine pathway and highlights the need for a nuanced approach in the development of therapeutic strategies targeting this pathway.
For drug development professionals, a critical consideration is the therapeutic window and the specific cellular environment. Strategies aimed at increasing this compound for its neuroprotective precursor, kynurenic acid, must carefully consider the potential for shunting towards the pro-oxidant 3-hydroxykynurenine branch. Conversely, inhibiting the production of 3-HK and quinolinic acid may offer a promising avenue for mitigating oxidative stress in various neurodegenerative and inflammatory conditions.
Future research should focus on elucidating the precise molecular switches that determine the pro- versus antioxidant fate of this compound metabolism. A deeper understanding of the regulation of key enzymes such as kynurenine-3-monooxygenase (KMO) will be paramount. Furthermore, the development of sophisticated in vitro and in vivo models that can accurately recapitulate the complex interplay of the kynurenine pathway with other metabolic and signaling networks will be essential for the successful translation of basic research findings into novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Antioxidant Properties of this compound: An Efficient ROS Scavenger and Enhancer of Rat Brain Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rationale: The kynurenine Activation of NAD(P)H Oxidase by Tryptophan-Derived 3-Hydroxykynurenine Accelerates Endothelial Apoptosis and Dysfunction In Vivo | Semantic Scholar [semanticscholar.org]
- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenic Acid Modulates the Expression of Genes and the Activity of Cellular Antioxidant Enzymes in the Hypothalamus and Hippocampus in Sheep | MDPI [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on Preliminary Studies of L-kynurenine in Cancer Immunology
Introduction
This compound (L-Kyn), a key metabolite of the essential amino acid L-tryptophan, has emerged as a critical mediator of immune suppression within the tumor microenvironment (TME).[1] Its production, primarily catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO2), leads to a dual mechanism of immune evasion: the depletion of tryptophan, which is vital for T-cell function, and the accumulation of L-Kyn, which actively suppresses various immune cells.[2] This guide provides a comprehensive overview of the preliminary research on L-Kyn's role in cancer immunology, focusing on its signaling pathways, quantitative data from foundational studies, and detailed experimental protocols.
Core Signaling Pathways of this compound
The immunosuppressive effects of L-Kyn are primarily mediated through the IDO1/TDO2-Kynurenine-Aryl Hydrocarbon Receptor (AhR) signaling axis. This pathway is a central target in immuno-oncology research.[3][4]
Tryptophan Catabolism and this compound Production
The conversion of L-tryptophan to N-formythis compound is the first and rate-limiting step in the kynurenine (B1673888) pathway, catalyzed by IDO1, IDO2, or TDO.[5][6] N-formythis compound is then rapidly converted to L-Kyn.[6][7] In the TME, inflammatory cytokines like interferon-gamma (IFNγ), often released by activated T cells, potently induce the expression of IDO1 in tumor cells, stromal cells, and antigen-presenting cells (APCs) like dendritic cells (DCs).[5][8] TDO2 is more commonly expressed in liver cancer cells.[5]
This compound's Immunosuppressive Mechanisms
Once produced, L-Kyn is exported into the extracellular space where it exerts its immunosuppressive functions primarily by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in many immune cells.[3][5]
Effects on T-Cells:
-
Induction of Regulatory T-Cells (Tregs): L-Kyn binding to AhR in naive CD4+ T-cells promotes their differentiation into immunosuppressive FoxP3+ Tregs.[9][10]
-
Induction of T-Cell Anergy and Apoptosis: Tryptophan depletion activates the GCN2 kinase, leading to T-cell cycle arrest and anergy. Concurrently, L-Kyn accumulation can induce apoptosis in effector T-cells.[11]
-
Generation of Exhausted T-Cells: L-Kyn can induce the expression of checkpoint proteins like PD-1, CTLA-4, and LAG3 on CD8+ T-cells, leading to an exhausted phenotype.[12]
Effects on Natural Killer (NK) Cells:
-
Suppression of Activating Receptors: L-Kyn inhibits the expression of key activating receptors on NK cells, such as NKp46 and NKG2D, impairing their cytotoxic function.[13]
-
Induction of Apoptosis: L-Kyn can induce apoptosis in NK cells through the generation of reactive oxygen species (ROS).[14][15] More recent studies suggest it can also promote ferroptosis, another form of cell death.[16]
Effects on Dendritic Cells (DCs):
-
Promotion of Tolerogenic Phenotype: AhR activation in DCs by L-Kyn causes them to become tolerogenic. These DCs then promote the generation of Tregs instead of activating effector T-cells.[3][8]
Quantitative Data from Preliminary Studies
Elevated L-Kyn levels and a high Kyn/Trp ratio are associated with poor prognosis in various cancers.[5][17]
Table 1: this compound Levels in Cancer Patients vs. Healthy Controls
| Cancer Type | Patient Cohort | This compound Level (Patient Group) | This compound Level (Control Group) | Finding | Reference |
| Hepatocellular Carcinoma (HCC) | 604 HCC patients, 412 non-HCC controls | Median: 557.1 ng/mL | Median: 464.2 ng/mL | Significantly higher in HCC patients (p<0.001).[18] | [18] |
| Breast Cancer | 15 metastatic breast cancer patients, 15 healthy donors | High levels detected in plasma | Similar to primary breast cancer levels | Significantly elevated in metastatic disease.[19] | [19] |
| Various Advanced Solid Tumors | 691 patients | Median Kyn/Trp Ratio: 71.2 (Range: 5.8-2825.2) | Not specified, but noted as significantly higher than healthy subjects. | Breast cancer showed the highest median ratio (126).[20] | [20] |
| Colorectal Cancer (CRC) | 10 CRC patients, 10 healthy controls | Elevated Kyn levels in tissues and plasma | Lower levels in healthy controls | Kyn levels correlated with PD-1, CTLA-4, and LAG3 expression on T-cells.[12] | [12] |
Table 2: In Vitro Effects of this compound on Immune Cells
| Cell Type | This compound Concentration | Observed Effect | Finding | Reference |
| Human Peripheral CD8+ T-Cells | 50, 100, 200 µM | Dose-dependent increase in PD-1 expression. | L-Kyn promotes an exhausted phenotype in cytotoxic T-cells.[12] | [12] |
| Human Naïve CD4+ T-Cells | 50 µM | 24.4% increase in FoxP3 expression after 5 days. | L-Kyn promotes differentiation into regulatory T-cells.[10] | [10] |
| Human NK Cell Line (NK92 MI) | Not specified (dose-dependent) | Induced growth inhibition and apoptosis. | L-Kyn is directly cytotoxic to NK cells.[15] | [15] |
| Human T-Cells | 1 mM | Inhibition of T-cell proliferation through apoptosis. | High concentrations of L-Kyn induce apoptosis by increasing fatty acid β-oxidation. |
Experimental Protocols
Reproducible and accurate measurement of L-Kyn and its effects is crucial for research and development. Below are detailed methodologies for key experiments.
Protocol: Quantification of Kynurenine and Tryptophan by LC-MS/MS
This method is highly sensitive and specific for measuring tryptophan and its metabolites in biological samples like plasma or cell culture supernatant.[21][22]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Reversed-phase C18 column (e.g., Phenomenex Luna C18).[22]
-
Internal standards (e.g., Kynurenine-d4, Tryptophan-d5).[21]
-
Acetonitrile (B52724), Formic Acid, Methanol.
-
Protein precipitation solution (e.g., Trichloroacetic acid).
Procedure:
-
Sample Preparation:
-
Thaw samples (e.g., 100 µL of plasma or supernatant) on ice.
-
Add a known concentration of the internal standard solution (e.g., 10 µL of Kynurenine-d4).[21]
-
Precipitate proteins by adding a protein precipitation agent, vortex, and incubate on ice.
-
Centrifuge at high speed (e.g., 21,000 x g) at 4°C for 10 minutes.[23]
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) on the C18 column.
-
Detect and quantify the metabolites using the mass spectrometer set to multiple reaction monitoring (MRM) mode.
-
Example MRM Transitions (m/z): Kynurenine: 209.1 > 94.1; Kynurenine-d4: 213.0 > 196.0.[21][22]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-Kyn and Tryptophan.
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Determine the concentration of L-Kyn and Tryptophan in the samples by interpolating from the standard curve.[21]
-
Protocol: In Vitro T-Cell Proliferation and Anergy Assay
This protocol assesses the direct impact of L-Kyn on T-cell function.
Materials:
-
Human or murine Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads or soluble antibodies).[24]
-
This compound stock solution.
-
Cell proliferation dye (e.g., CFSE) or viability assay (e.g., MTT).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
(Optional) Purify CD4+ or CD8+ T-cells using magnetic beads.[24]
-
Label cells with a proliferation dye like CFSE, which is diluted with each cell division.
-
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a defined density (e.g., 1 x 10^5 cells/well).
-
Add T-cell stimulation reagents to the appropriate wells.
-
Add varying concentrations of L-Kyn (e.g., 0, 50, 100, 200 µM) to the treatment wells. Include a vehicle control.
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
-
Assessing Proliferation:
-
Harvest the cells.
-
Analyze the dilution of the CFSE dye using a flow cytometer. A decrease in fluorescence intensity indicates cell division.
-
-
Assessing Anergy:
-
To assess anergy, after the initial culture period, wash the cells thoroughly to remove L-Kyn and stimulation.
-
Rest the cells for 24-48 hours in fresh medium.
-
Re-stimulate the cells with anti-CD3/CD28 and measure proliferation or cytokine production (e.g., IL-2, IFN-γ by ELISA).
-
Anergic cells will show a significantly reduced response to the second stimulation compared to control cells.[25]
-
Protocol: In Vitro IDO1 Induction and Kynurenine Production Assay
This protocol is used to model the TME and screen for IDO1 inhibitors.[21][26]
Materials:
-
Cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa).[26][27]
-
Cell culture medium and plates.
-
Recombinant human Interferon-gamma (IFN-γ).
-
L-Tryptophan.
-
Reagents for kynurenine detection (e.g., for LC-MS/MS as described above, or ELISA kits).[28]
Procedure:
-
Cell Seeding: Seed the cancer cell line in a multi-well plate to be ~80% confluent the next day.[26]
-
IDO1 Induction:
-
Remove the old medium and replace it with fresh medium containing IFN-γ (e.g., 5-50 ng/mL).[21]
-
Incubate for 24-48 hours to allow for maximal IDO1 expression.
-
-
Kynurenine Production:
-
(Optional: for inhibitor screening) Add the test compounds (e.g., IDO1 inhibitors) at various concentrations.
-
Replace the medium with fresh medium containing a known concentration of L-Tryptophan.
-
Incubate for a defined period (e.g., 24-72 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Centrifuge to pellet any cells or debris.
-
Measure the kynurenine concentration in the supernatant using LC-MS/MS or ELISA. The amount of kynurenine produced is indicative of IDO1 activity.
-
Conclusion and Future Directions
The preliminary studies on this compound have firmly established its role as a key immunosuppressive metabolite in the tumor microenvironment. The IDO1/TDO2-Kyn-AhR pathway is a central axis that drives immune evasion by promoting Treg differentiation, inducing T-cell anergy and exhaustion, and suppressing NK cell function.[5][19] While early clinical trials of IDO1 inhibitors did not meet their primary endpoints, the complexity of the kynurenine pathway suggests that targeting downstream effectors like AhR or developing dual inhibitors for IDO1 and TDO2 may offer more effective therapeutic strategies.[29] Future research should focus on a deeper understanding of the interplay between different kynurenine pathway metabolites and their combined impact on the TME, as well as the development of robust biomarkers to identify patients most likely to respond to pathway-targeted therapies.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenines as a Novel Target for the Treatment of Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of kynurenine in promoting the generation of exhausted CD8+ T cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound-induced apoptosis in human NK cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induces NK cell loss in gastric cancer microenvironment via promoting ferroptosis - ProQuest [proquest.com]
- 17. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serum kynurenine levels are a novel biomarker to predict the prognosis of patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound participates in cancer immune evasion by downregulating hypoxic signaling in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Establishing an evaluation system for T cell activation and anergy based on CD25 expression levels as an indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 29. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated | MDPI [mdpi.com]
The Kynurenine Pathway: A Technical History of its Discovery and Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the principal route of tryptophan metabolism in mammals, accounting for the degradation of over 95% of this essential amino acid not utilized for protein synthesis. Initially identified as a source for the endogenous production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the pathway has since been implicated in a wide array of physiological and pathological processes, including neurodegeneration, inflammation, and immune regulation. This technical guide provides an in-depth historical account of the discovery of the kynurenine pathway, detailing the key experiments and methodologies that have shaped our understanding of this critical metabolic route.
Early Discoveries: The Identification of Key Metabolites
The story of the kynurenine pathway begins in the mid-19th century with the discovery of its first metabolite.
The Discovery of Kynurenic Acid (1853)
In 1853, the eminent German chemist Justus von Liebig, while investigating the composition of dog urine, isolated a novel crystalline substance. He named this compound "kynurenic acid," derived from the Greek word "kyon" for dog.
Experimental Protocol: Isolation of Kynurenic Acid from Dog Urine (Liebig, 1853 - Reconstructed)
-
Sample Collection: Large volumes of urine were collected from dogs.
-
Precipitation: The urine was treated with a precipitating agent, likely a mineral acid such as hydrochloric acid, to induce the formation of solid precipitates.
-
Filtration and Washing: The resulting precipitate containing uric acid and other insoluble components was separated from the liquid urine by filtration. The solid material was then washed to remove soluble impurities.
-
Extraction: The precipitate was likely treated with a basic solution, such as potassium hydroxide, to dissolve the acidic components, including the yet-unknown kynurenic acid.
-
Re-precipitation and Crystallization: The basic extract was then acidified, causing the kynurenic acid to precipitate out of the solution. This precipitate was likely subjected to repeated crystallization from hot water or ethanol (B145695) to achieve purification.
-
Elemental Analysis: The purified crystals were subjected to elemental analysis using techniques of the time, such as Liebig's own "Kaliapparat," to determine its elemental composition of carbon, hydrogen, and nitrogen. This analysis would have confirmed it as a novel organic acid.
The Isolation of Kynurenine (1927)
It was not until 1927 that the central metabolite of the pathway, kynurenine, was isolated from dog urine by the Japanese biochemist Yasunori Kotake. This discovery was a pivotal moment, as kynurenine would later be identified as the precursor to kynurenic acid.
Experimental Protocol: Isolation of Kynurenine from Dog Urine (Kotake and Iwao, 1931 - Reconstructed)
Details of the original protocol are scarce, but it likely involved a multi-step fractionation and purification process.
-
Sample Collection and Concentration: Large quantities of dog urine were collected and concentrated by evaporation under reduced pressure.
-
Lead Acetate Precipitation: The concentrated urine was treated with a solution of lead acetate. This would precipitate various organic acids and other compounds, while kynurenine remained in the supernatant.
-
Removal of Excess Lead: The excess lead in the supernatant was removed by precipitation with hydrogen sulfide (B99878) gas, forming insoluble lead sulfide.
-
Fractional Crystallization: The resulting solution was further concentrated and subjected to fractional crystallization, likely using ethanol or acetone (B3395972) to selectively precipitate different components. Kynurenine, being less soluble under these conditions, would have crystallized out.
-
Recrystallization: The crude kynurenine crystals were then purified by repeated recrystallization from water or ethanol to obtain a pure sample for chemical analysis.
Elucidating the Pathway: From Tryptophan to NAD+
The discovery of kynurenine and kynurenic acid set the stage for connecting these metabolites to their precursor, the essential amino acid tryptophan, and understanding their role in a larger metabolic pathway.
Linking Tryptophan to Kynurenic Acid (1925)
In 1925, Matsuoka and Yoshimatsu demonstrated that feeding tryptophan to animals led to an increased excretion of kynurenic acid, providing the first experimental evidence that tryptophan is a precursor to this metabolite.
The Central Role of Kynurenine (1931)
Following his isolation of kynurenine, Kotake and his collaborator Iwao proposed in 1931 that kynurenine was an intermediate in the metabolic conversion of tryptophan to kynurenic acid.
The Radiotracer Revolution: Confirming the Pathway (1949)
The definitive confirmation of the pathway from tryptophan to kynurenic acid came in 1949 with the pioneering work of Charles Heidelberger. By administering tryptophan labeled with the radioactive isotope carbon-14 (B1195169) (¹⁴C) to rats, he was able to trace the metabolic fate of the amino acid.
Experimental Protocol: Tracing Tryptophan Metabolism with ¹⁴C (Heidelberger, 1949)
-
Synthesis of ¹⁴C-labeled Tryptophan: Tryptophan was synthesized with a ¹⁴C label in the indole (B1671886) ring.
-
Animal Administration: The radiolabeled tryptophan was administered to rats, either through injection or in their diet.
-
Urine Collection and Fractionation: Urine was collected from the rats over a period of time. The urine was then subjected to chemical fractionation procedures to isolate kynurenine and kynurenic acid.
-
Radioactivity Measurement: The isolated fractions of kynurenine and kynurenic acid were analyzed for radioactivity using a Geiger-Müller counter.
-
Results: Significant levels of ¹⁴C were detected in both the kynurenine and kynurenic acid fractions, providing conclusive evidence that they are metabolic products of tryptophan.
The Enzymatic Machinery of the Kynurenine Pathway
With the core metabolic route established, research shifted towards identifying and characterizing the enzymes responsible for each step of the pathway.
Tryptophan 2,3-Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase (IDO)
The first and rate-limiting step of the kynurenine pathway, the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine, is catalyzed by two distinct enzymes:
-
Tryptophan 2,3-Dioxygenase (TDO): Initially named tryptophan pyrrolase, this heme-containing enzyme was discovered in the liver by Hayaishi and Stanier in 1951 and independently by Knox and Mehler in 1950, who named it tryptophan peroxidase-oxidase.
-
Indoleamine 2,3-Dioxygenase (IDO): This enzyme, with a broader substrate specificity than TDO, was later discovered and found to be widely distributed in various tissues.
Experimental Protocol: Assay for Tryptophan 2,3-Dioxygenase (TDO) Activity (Historical Method)
-
Enzyme Preparation: A crude enzyme extract was prepared from liver homogenates.
-
Reaction Mixture: The reaction mixture contained the liver extract, L-tryptophan as the substrate, and a buffer to maintain an optimal pH.
-
Incubation: The mixture was incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement of Kynurenine Formation: The reaction was stopped, and the amount of kynurenine formed was measured. Early methods relied on colorimetric reactions. A common method involved reacting kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic solution to produce a colored product that could be quantified spectrophotometrically.
Kynurenine 3-Monooxygenase (KMO)
This enzyme, also known as kynurenine 3-hydroxylase, catalyzes the conversion of kynurenine to 3-hydroxykynurenine. It was first characterized by Ichiyama and colleagues in 1965.
Experimental Protocol: Assay for Kynurenine 3-Monooxygenase (KMO) Activity (Historical Method)
-
Enzyme Preparation: A mitochondrial fraction, where KMO is located, was isolated from tissue homogenates (e.g., liver or kidney) by differential centrifugation.
-
Reaction Mixture: The reaction mixture contained the mitochondrial preparation, L-kynurenine, and NADPH as a cofactor.
-
Incubation: The mixture was incubated under aerobic conditions.
-
Measurement of 3-Hydroxykynurenine: The formation of 3-hydroxykynurenine was measured. This often involved chromatographic separation of the reaction products followed by spectrophotometric or fluorometric detection.
Kynureninase
This enzyme is responsible for the cleavage of 3-hydroxykynurenine to 3-hydroxyanthranilic acid and alanine. The purification and properties of kynureninase were extensively studied by Takeuchi and Shibata in 1980.
Experimental Protocol: Purification and Assay of Kynureninase (Takeuchi and Shibata, 1980)
-
Purification:
-
Homogenization: Rat liver was homogenized in a buffer solution.
-
Centrifugation: The homogenate was centrifuged to remove cell debris and obtain a crude extract.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract was subjected to fractional precipitation with ammonium sulfate to enrich for kynureninase.
-
Chromatography: The enriched fraction was further purified using a series of column chromatography steps, such as gel filtration (e.g., Sephadex) and ion-exchange chromatography (e.g., DEAE-cellulose).
-
-
Assay:
-
Reaction Mixture: The purified enzyme was incubated with 3-hydroxykynurenine in a suitable buffer.
-
Measurement of 3-Hydroxyanthranilic Acid: The formation of 3-hydroxyanthranilic acid was monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.
-
3-Hydroxyanthranilic Acid Oxidase
This enzyme catalyzes the conversion of 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconate semialdehyde. Its purification was reported by Saito and colleagues in 1957.
Experimental Protocol: Purification of 3-Hydroxyanthranilic Acid Oxidase (Saito et al., 1957)
-
Enzyme Source: Beef liver was used as the starting material.
-
Extraction: An acetone powder of the liver was prepared and extracted with a buffer.
-
Heat Treatment: The extract was heated to a specific temperature to denature and precipitate unwanted proteins.
-
Ammonium Sulfate Fractionation: The supernatant was subjected to ammonium sulfate precipitation.
-
Adsorption Chromatography: The active fraction was further purified using adsorption chromatography on materials like calcium phosphate (B84403) gel.
Quantitative Data Summary
The following tables summarize key quantitative data from historical and modern studies of the kynurenine pathway enzymes.
Table 1: Michaelis-Menten Constants (Km) for Key Kynurenine Pathway Enzymes
| Enzyme | Substrate | Organism/Tissue | Km Value |
| Tryptophan 2,3-Dioxygenase (TDO) | L-Tryptophan | Rat Liver | ~0.3 mM |
| Indoleamine 2,3-Dioxygenase (IDO1) | L-Tryptophan | Human Recombinant | ~20 µM |
| Kynurenine 3-Monooxygenase (KMO) | This compound | Rat Liver Mitochondria | ~15 µM |
| Kynureninase | 3-Hydroxykynurenine | Rat Liver | ~5 µM |
| 3-Hydroxyanthranilic Acid Oxidase | 3-Hydroxyanthranilic Acid | Beef Liver | ~3 µM |
Table 2: Optimal pH for Key Kynurenine Pathway Enzymes
| Enzyme | Organism/Tissue | Optimal pH |
| Tryptophan 2,3-Dioxygenase (TDO) | Rat Liver | 7.0 - 8.0 |
| Indoleamine 2,3-Dioxygenase (IDO1) | Human Recombinant | 6.5 - 7.0 |
| Kynurenine 3-Monooxygenase (KMO) | Rat Liver Mitochondria | 7.5 - 8.0 |
| Kynureninase | Rat Liver | 8.0 - 8.5 |
| 3-Hydroxyanthranilic Acid Oxidase | Beef Liver | 7.5 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the kynurenine pathway and a typical experimental workflow for enzyme purification.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: A general experimental workflow for enzyme purification.
Conclusion
The discovery and elucidation of the kynurenine pathway represent a fascinating journey through the history of biochemistry. From the initial isolation of its metabolites in the 19th century to the detailed characterization of its enzymatic machinery in the 20th century, our understanding of this pathway has been built upon a foundation of meticulous experimental work. This technical guide has provided a historical overview of these key discoveries, highlighting the evolution of experimental methodologies that have been instrumental in unraveling the complexities of tryptophan metabolism. As research continues to uncover the intricate roles of the kynurenine pathway in health and disease, the foundational knowledge established by these pioneering scientists remains as relevant as ever.
Understanding the transport of L-kynurenine across the blood-brain barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-kynurenine (L-KYN) is a pivotal metabolite in the tryptophan catabolic pathway, known as the kynurenine (B1673888) pathway. Its entry into the central nervous system (CNS) is a critical step in the regulation of several neurological processes, as it is the precursor to both the neuroprotective kynurenic acid and the neurotoxic quinolinic acid. Understanding the mechanisms governing the transport of this compound across the blood-brain barrier (BBB) is therefore of paramount importance for research into neurological and psychiatric disorders, as well as for the development of novel therapeutic strategies targeting the kynurenine pathway. This technical guide provides an in-depth overview of the core aspects of this compound transport across the BBB, including the primary transport systems, their kinetics, regulatory signaling pathways, and detailed experimental protocols for their study.
Core Concepts of this compound Transport
The transport of this compound from the blood into the brain is a carrier-mediated process, primarily facilitated by the large neutral amino acid transporter system (L-system).[1] This system is responsible for the transport of large, neutral amino acids, and this compound is a recognized substrate.
The Key Transporter: L-Type Amino Acid Transporter 1 (LAT1)
The principal transporter responsible for the uptake of this compound at the BBB is the L-type Amino Acid Transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[2][3]
-
Structure: LAT1 is a transmembrane protein with 12 putative transmembrane segments.[4] It functions as a heterodimer, covalently linked via a disulfide bond to the heavy chain 4F2 cell-surface antigen heavy chain (4F2hc or CD98), which is essential for its proper localization and stability at the plasma membrane.[5]
-
Function: LAT1 operates as a sodium- and pH-independent obligatory exchanger, meaning it transports one amino acid into the cell while simultaneously exporting another out of the cell.[4] It exhibits a high affinity for large neutral amino acids such as leucine, phenylalanine, and tryptophan, with which this compound competes for transport.[1] LAT1 is expressed on both the luminal and abluminal membranes of brain capillary endothelial cells, facilitating the transcellular transport of its substrates across the BBB.[6][7]
Quantitative Data on this compound Transport
The kinetics of this compound transport across the BBB have been characterized, providing valuable quantitative data for researchers.
| Parameter | Value | Species | Experimental Model | Reference |
| Vmax (Maximum Transport Velocity) | 4.5 x 10⁻⁴ µmol/s/g | Rat | In situ brain perfusion | [1] |
| Km (Michaelis-Menten Constant) | 0.16 µmol/mL | Rat | In situ brain perfusion | [1] |
| PA (Permeability-Surface Area Product) | 2-3 x 10⁻³ mL/s/g | Rat | In situ brain perfusion | [1] |
Signaling Pathways Regulating this compound Transport
The transport of this compound across the BBB is not static but is subject to regulation by various signaling pathways, particularly in the context of inflammation and cellular stress.
Inflammatory Regulation
Systemic inflammation, often modeled by the administration of lipopolysaccharide (LPS), has been shown to down-regulate the expression of LAT1 at the BBB.[1][2] This effect is primarily at the transcriptional level, with a rapid decrease in LAT1 mRNA observed following an inflammatory insult.[1][2] This suggests that inflammatory cytokines play a crucial role in modulating this compound entry into the brain, which has significant implications for neurological conditions with an inflammatory component.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism, is also implicated in the regulation of LAT1 function. The transport of large neutral amino acids, including this compound, via LAT1 can activate the mTORC1 complex.[8] Conversely, mTOR signaling can also influence LAT1 expression, creating a feedback loop. Inhibition of the mTOR pathway has been shown to protect BBB integrity, in part by modulating the expression of tight junction proteins and matrix metalloproteinases.[9]
Experimental Protocols
In Situ Brain Perfusion Technique
This technique allows for the precise control of the perfusate composition and the measurement of unidirectional influx of substances into the brain.
Objective: To determine the kinetic parameters (Vmax and Km) of this compound transport across the BBB.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂)
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound for competition studies
-
Vascular tracer (e.g., [¹⁴C]sucrose)
-
Scintillation counter
-
Surgical instruments
Procedure:
-
Anesthetize the rat according to approved animal protocols.
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery, pointing towards the brain.
-
Initiate perfusion with the perfusion buffer at a constant flow rate.
-
After a brief pre-perfusion period to wash out the blood, switch to the perfusion buffer containing a known concentration of radiolabeled this compound and the vascular tracer. For kinetic studies, include varying concentrations of unlabeled this compound.
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
At the end of the perfusion, decapitate the animal and dissect the brain.
-
Homogenize the brain tissue and measure the radioactivity of both the radiolabeled this compound and the vascular tracer using a scintillation counter.
-
Calculate the brain uptake of this compound, correcting for the vascular space using the tracer data.
-
Determine Vmax and Km by plotting the transport rate against the concentration of unlabeled this compound and fitting the data to the Michaelis-Menten equation.
In Vitro Blood-Brain Barrier Model using Transwells
This model utilizes a co-culture of brain endothelial cells and astrocytes on a semi-permeable membrane to mimic the BBB in a controlled environment.
Objective: To assess the permeability of this compound across an in vitro BBB model and to study the effects of inflammatory stimuli.
Materials:
-
Primary brain microvascular endothelial cells (BMECs)
-
Primary astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture plates
-
Endothelial cell growth medium
-
Astrocyte growth medium
-
Extracellular matrix coating solution (e.g., collagen type IV and fibronectin)
-
This compound
-
Lipopolysaccharide (LPS) for inflammation studies
-
Analytical method for this compound quantification (e.g., HPLC or LC-MS/MS)
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Astrocyte Seeding: Coat the underside of the Transwell inserts with the extracellular matrix solution. Seed astrocytes onto the inverted inserts and allow them to attach and grow to confluence.
-
Endothelial Cell Seeding: Turn the inserts upright and place them in the wells of a culture plate containing astrocyte medium. Seed BMECs on the top side of the insert membrane in endothelial cell medium.
-
Co-culture: Maintain the co-culture for several days to allow for the formation of a tight endothelial monolayer, which can be monitored by measuring the TEER.
-
Permeability Assay:
-
Replace the medium in the apical (upper) chamber with fresh medium containing a known concentration of this compound.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Quantify the concentration of this compound in the basolateral samples using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp).
-
-
Inflammation Study:
-
Treat the co-culture with LPS for a defined period (e.g., 24 hours) before conducting the permeability assay.
-
Compare the permeability of this compound in LPS-treated and untreated cultures.
-
Conclusion
The transport of this compound across the blood-brain barrier is a complex and tightly regulated process, predominantly mediated by the LAT1 transporter. Understanding the kinetics and regulatory mechanisms of this transport is crucial for elucidating the role of the kynurenine pathway in brain health and disease. The experimental protocols detailed in this guide provide robust methods for investigating this compound transport, offering valuable tools for researchers and drug development professionals. Further research into the intricate signaling networks that govern LAT1 expression and function at the BBB will undoubtedly open new avenues for therapeutic intervention in a range of neurological disorders.
References
- 1. Endotoxin-induced inflammation down-regulates L-type amino acid transporter 1 (LAT1) expression at the blood-brain barrier of male rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endotoxin-induced inflammation down-regulates l-type amino acid transporter 1 (LAT1) expression at the blood–brain barrier of male rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in situ brain perfusion technique to study cerebrovascular transport in the rat. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Expression of large amino acid transporter LAT1 in rat brain endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. mTOR signaling and its roles in normal and abnormal brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mTOR protects the blood-brain barrier in models of Alzheimer’s disease and vascular cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Kynurenine as an Endogenous Aryl Hydrocarbon Receptor (AhR) Ligand: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like dioxins. However, recent decades have unveiled its critical role in a multitude of physiological and pathological processes, driven by the discovery of endogenous ligands. Among the most significant of these is L-kynurenine (KYN), the central metabolite of the tryptophan degradation pathway. This technical guide provides an in-depth exploration of this compound's function as an endogenous AhR agonist, detailing the underlying molecular pathways, summarizing key quantitative data, outlining experimental protocols for its study, and discussing its profound implications in immunology, oncology, and neurobiology.
The Kynurenine (B1673888) Pathway: Biosynthesis of an Endogenous Signaling Molecule
Approximately 95% of dietary L-tryptophan is metabolized through the kynurenine pathway, a critical route for generating NAD+ and a host of bioactive molecules.[1] The initial and rate-limiting step is the enzymatic conversion of L-tryptophan to N-formyl-L-kynurenine, catalyzed by either indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO).[2][3] IDO1 is an extrahepatic enzyme induced by inflammatory stimuli, such as interferon-gamma (IFN-γ), while TDO is primarily expressed in the liver and certain tumors, like gliomas.[2][4][5] N-formyl-L-kynurenine is then rapidly converted to this compound by formamidases.[1] This production places this compound at a crucial metabolic crossroads, linking inflammation and tryptophan availability to cellular signaling.
The Canonical AhR Signaling Pathway
The AhR is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[6] In its inactive state, AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2/AIP), and p23.[1][7]
Upon binding of a ligand, such as this compound, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[1][7] Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[1][7] This AhR/ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Responsive Elements (DREs) located in the promoter regions of target genes.[1][4] This binding initiates the transcription of a wide array of genes, including xenobiotic-metabolizing enzymes like CYP1A1 and CYP1B1, as well as genes involved in cell cycle control and immune regulation.[1][8]
References
- 1. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The aryl hydrocarbon receptor in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunological Relevance of the Coevolution of IDO1 and AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/aryl hydrocarbon receptor pathway mediates brain damage after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine-Induced Aryl Hydrocarbon Receptor Signaling in Mice Causes Body Mass Gain, Liver Steatosis, and Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Indoleamine 2,3-Dioxygenase (IDO) and L-Kynurenine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase (IDO) is a rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. Its activity, leading to the production of L-kynurenine and other downstream metabolites, plays a critical role in immune regulation and is implicated in various pathological conditions, including cancer and autoimmune diseases. This guide provides a comprehensive overview of the foundational research on IDO and this compound production, detailing the biochemical mechanisms, regulatory signaling pathways, and established experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this pivotal immunomodulatory pathway.
Introduction to Indoleamine 2,3-Dioxygenase (IDO)
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan.[1][2][3] This process, known as the kynurenine pathway, is responsible for approximately 95% of tryptophan degradation.[4][5] There are two primary isoforms of IDO, IDO1 and IDO2, along with tryptophan 2,3-dioxygenase (TDO), that catalyze the conversion of L-tryptophan to N-formylkynurenine.[6] N-formylkynurenine is then rapidly hydrolyzed to this compound.
IDO1, in particular, has garnered significant attention for its role as an immune checkpoint molecule.[2] Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), and it is found in various immune cells, including antigen-presenting cells (APCs) like dendritic cells (DCs), as well as in tumor cells.[2][3][7][8] The enzymatic activity of IDO leads to two primary immunomodulatory effects: the depletion of tryptophan from the local microenvironment and the production of bioactive kynurenine metabolites.[7][9] These effects collectively suppress T-cell and Natural Killer (NK) cell function, promote the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and contribute to an overall immunosuppressive state.[2][10][11] Consequently, the IDO pathway is a key mechanism of immune evasion exploited by tumors and is a prominent target for cancer immunotherapy.[7][12][13]
The Kynurenine Pathway of Tryptophan Metabolism
The catabolism of tryptophan via the kynurenine pathway is a multi-step enzymatic cascade that generates several biologically active metabolites. The initial and rate-limiting step is the oxidation of L-tryptophan's indole (B1671886) ring by IDO1, IDO2, or TDO to form N-formylkynurenine.[6] This intermediate is then converted to this compound by formamidase.[14]
This compound serves as a central branching point in the pathway and can be further metabolized along several routes:
-
Kynurenic Acid (KYNA) Production: Kynurenine aminotransferases (KATs) convert this compound to kynurenic acid, a known antagonist of N-methyl-D-aspartate (NMDA) receptors.[15][16]
-
3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN) Production: Kynurenine 3-monooxygenase (KMO) hydroxylates this compound to form 3-hydroxykynurenine.[15] Subsequent enzymatic steps can lead to the production of 3-hydroxyanthranilic acid (3-HAA) and ultimately quinolinic acid, an NMDA receptor agonist with neurotoxic properties.[16][17]
-
Anthranilic Acid Production: Kynureninase cleaves this compound to produce anthranilic acid.[15]
The balance between these downstream metabolites is crucial, as they often have opposing biological effects. For instance, the neuroprotective properties of KYNA contrast with the neurotoxic effects of QUIN.[16][17]
Figure 1: The Kynurenine Pathway of Tryptophan Metabolism.
Regulation of IDO1 Expression and Activity
The expression and activity of IDO1 are tightly regulated by a complex network of signaling pathways, ensuring a controlled immune response.
Transcriptional Regulation by Interferon-γ (IFN-γ)
The primary inducer of IDO1 expression is the pro-inflammatory cytokine IFN-γ.[3] The IFN-γ signaling cascade is a well-characterized pathway:
-
Receptor Binding: IFN-γ binds to its cell surface receptor complex (IFNGR1/IFNGR2).
-
JAK/STAT Activation: This binding triggers the activation of Janus kinases (JAK1 and JAK2), which in turn phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1).
-
Nuclear Translocation and Gene Transcription: Phosphorylated STAT1 dimerizes and translocates to the nucleus, where it binds to Gamma-Activated Sequence (GAS) elements in the promoter region of target genes, including IDO1, initiating transcription.
Other signaling molecules and pathways can also influence IDO1 expression, including Toll-like receptor (TLR) ligands and other cytokines like IL-1β and TNF.[8][9]
Figure 2: IFN-γ Signaling Pathway for IDO1 Induction.
Post-Translational Regulation
IDO1 activity is also modulated at the post-translational level. For instance, Suppressor of Cytokine Signaling 3 (SOCS3) can target IDO1 for proteasomal degradation, thereby providing a negative feedback mechanism to control its activity.[18] Metabolic factors such as the availability of the heme cofactor, substrate supply, and the cellular redox state also impact IDO1's enzymatic function.[18]
Immunological Consequences of this compound Production
The immunological effects of IDO activation are multifaceted and primarily driven by tryptophan depletion and the actions of kynurenine metabolites.
T-Cell Suppression and Anergy
Tryptophan is an essential amino acid for T-cell proliferation. Its depletion by IDO leads to the activation of the General Control Nondepressible 2 (GCN2) kinase stress-response pathway in T cells.[10][19] This results in cell cycle arrest and anergy, a state of unresponsiveness to antigenic stimulation.[1] Furthermore, tryptophan starvation can inhibit the mammalian Target of Rapamycin (mTOR) pathway, which is critical for T-cell activation and proliferation.[19][20]
Generation of Regulatory T Cells (Tregs)
This compound and other downstream metabolites can act as signaling molecules. Kynurenine is a natural ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote the differentiation of naive T cells into immunosuppressive Foxp3+ regulatory T cells.[3][9] This contributes to the establishment of an immunotolerant microenvironment.
Effects on Other Immune Cells
IDO activity also impacts other immune cell populations. It can render dendritic cells immunosuppressive and inhibit the function of Natural Killer (NK) cells.[1][2] The accumulation of kynurenine metabolites can be directly toxic to CD8+ cytotoxic T lymphocytes and CD4+ Th1 helper T cells.[1]
Figure 3: Mechanisms of IDO-Mediated Immune Suppression.
Experimental Protocols for IDO Research
The study of IDO and the kynurenine pathway involves a range of in vitro and in vivo experimental techniques.
In Vitro IDO Activity Assays
5.1.1. Cell-Based Assay for IDO1 Activity
This assay is widely used for screening potential IDO1 inhibitors.
-
Cell Culture and IDO1 Induction:
-
Seed a suitable cell line (e.g., SK-OV-3 ovarian cancer cells or HeLa cells) in a 96-well plate.[21][22][23]
-
After cell attachment, induce IDO1 expression by treating the cells with human IFN-γ (e.g., 10-100 ng/mL) for 24-48 hours.[22][23]
-
Include appropriate controls, such as cells without IFN-γ treatment.[24]
-
-
Compound Treatment and Incubation:
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.[24]
-
Hydrolyze N-formylkynurenine to kynurenine by adding trichloroacetic acid (TCA) and incubating at 50°C for 30 minutes.[21][24]
-
Centrifuge to pellet any precipitate.[24]
-
Transfer the clear supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[21][24]
-
Measure the absorbance of the resulting yellow-colored product at 480 nm using a microplate reader.[21][24]
-
Quantify kynurenine concentration by comparing the absorbance to a standard curve of known kynurenine concentrations.[22]
-
5.1.2. Cell-Free (Biochemical) IDO1 Activity Assay
This assay measures the activity of purified recombinant IDO1 protein.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid (reducing agent), methylene (B1212753) blue, and catalase.[21][25]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding purified IDO1 enzyme to the mixture.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).[21]
-
-
Detection of N-formylkynurenine:
Quantification of Tryptophan and Kynurenine by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for the simultaneous and accurate quantification of tryptophan and kynurenine in biological samples such as serum, plasma, and cell culture media.[27][28]
-
Sample Preparation:
-
Serum/Plasma: Deproteinate the sample by adding an acid like trichloroacetic acid or sulfosalicylic acid, followed by centrifugation.[21][27]
-
Cell Culture Media: Collect the supernatant and, if necessary, deproteinate.[28]
-
Tissue: Homogenize the tissue in an appropriate buffer and deproteinate the extract.[21]
-
An internal standard (e.g., 3-nitro-L-tyrosine) can be added for improved quantification.[27][28]
-
-
Chromatographic Separation:
-
Detection:
-
UV Detection: Detect kynurenine by its absorbance at approximately 360 nm.[27][28][29] Tryptophan can be detected at around 280-286 nm.[28][29]
-
Fluorescence Detection: Tryptophan exhibits natural fluorescence and can be detected with high sensitivity using an excitation wavelength of ~285 nm and an emission wavelength of ~365 nm.[27]
-
Mass Spectrometry (LC-MS/MS): For enhanced specificity and sensitivity, HPLC can be coupled with tandem mass spectrometry.[30]
-
-
Data Analysis:
-
Generate standard curves for both tryptophan and kynurenine using known concentrations.[28]
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
-
The ratio of kynurenine to tryptophan (Kyn/Trp) is often calculated as an indicator of IDO activity.[21][27][31]
-
Figure 4: General Workflow for HPLC-Based Quantification of Tryptophan and Kynurenine.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to IDO and the kynurenine pathway, compiled from various studies. These values can serve as a reference for experimental design and data interpretation.
Table 1: HPLC Parameters for Tryptophan and Kynurenine Quantification
| Parameter | Value/Condition | Reference |
| Sample Volume | 100 µL serum | [27] |
| Deproteination | Trichloroacetic acid | [27] |
| Internal Standard | 3-nitro-L-tyrosine | [27][28] |
| Column | Hypersil GOLD C18 (50 x 2.1 mm, 3 µm) | [28] |
| Mobile Phase | 15 mM potassium phosphate (pH 6.4), 2.7% (v/v) acetonitrile | [28] |
| Flow Rate | 0.8 mL/min | [28] |
| Column Temperature | 30 °C | [28] |
| Detection (Kynurenine) | UV absorbance at 360 nm | [27][28] |
| Detection (Tryptophan) | Fluorescence (Ex: 285 nm, Em: 365 nm) or UV at 280 nm | [27][29] |
| LC-MS/MS (Kynurenine) | m/z 209.1→146.1 | [30] |
| LC-MS/MS (Tryptophan) | m/z 205.1→188.1 | [30] |
Table 2: Representative Concentrations of Tryptophan and Kynurenine
| Analyte | Sample Type | Concentration Range | Reference |
| Tryptophan | Human Serum (Healthy) | 1,000 - 50,000 ng/mL | [30] |
| Kynurenine | Human Serum (Healthy) | 100 - 5,000 ng/mL (approx. 2.6 µM) | [30][32] |
| Kynurenic Acid | Human Serum (Healthy) | 1 - 60 ng/mL | [30] |
| Kynurenine | Human Serum (Coeliac Disease) | approx. 4.2 µM | [32] |
Table 3: In Vitro Cell-Based IDO1 Assay Parameters
| Parameter | Condition | Reference |
| Cell Line | SK-OV-3 (ovarian cancer) | [22][23] |
| Seeding Density | 1 x 10⁴ - 3 x 10⁴ cells/well (96-well plate) | [21][22][23] |
| IFN-γ Concentration | 10 - 100 ng/mL | [21][22][23] |
| Incubation Time (IFN-γ) | 24 - 48 hours | [22][23] |
| Kynurenine Detection | Ehrlich's Reagent, Absorbance at 480 nm | [21][23][24] |
Conclusion
The foundational research on indoleamine 2,3-dioxygenase and this compound production has unveiled a critical axis of immunometabolism with profound implications for health and disease. As a key regulator of immune tolerance, the IDO pathway presents a compelling target for therapeutic intervention, particularly in the context of oncology. A thorough understanding of its biochemical mechanisms, regulatory networks, and the precise methodologies for its investigation is paramount for researchers, scientists, and drug development professionals. This guide provides a consolidated resource of this foundational knowledge, aiming to facilitate further exploration and innovation in this dynamic field. The continued development of potent and specific IDO inhibitors holds significant promise for enhancing the efficacy of immunotherapies and improving patient outcomes.[12][13]
References
- 1. Indoleamine 2,3-Dioxygenase: Is It an Immune Suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 6. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kynurenine system and immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IDO as a drug target for cancer immunotherapy: recent developments in IDO inhibitors discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kynurenine - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 29. Simultaneous determination of tryptophan, kynurenine, kynurenic acid and two monoamines in rat plasma by HPLC-ECD/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. Tryptophan metabolism and indoleamine 2,3-dioxygenase expression in coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impact of L-Kynurenine on Microglial and Astrocyte Activation
Executive Summary: The kynurenine (B1673888) pathway (KP), the principal metabolic route for tryptophan, is a critical regulator of neuroinflammation and is deeply implicated in the pathology of numerous central nervous system (CNS) disorders.[1][2] At the heart of this pathway lies L-kynurenine (KYN), a metabolite whose influence on the CNS is dictated by its subsequent metabolism within different glial cell types. In microglia, KYN is preferentially shunted down a "neurotoxic" branch, producing quinolinic acid (QUIN), an NMDA receptor agonist that promotes excitotoxicity and inflammation.[3] Conversely, astrocytes primarily metabolize KYN into the "neuroprotective" kynurenic acid (KYNA), an NMDA receptor antagonist.[3] this compound itself also exerts direct immunomodulatory effects, notably through the aryl hydrocarbon receptor (AhR), which can dampen pro-inflammatory responses.[4][5] This guide provides a detailed examination of the mechanisms by which this compound modulates microglial and astrocyte activation, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.
The Kynurenine Pathway in the Central Nervous System
Over 95% of the essential amino acid L-tryptophan is catabolized through the kynurenine pathway (KP), leading to the production of several neuroactive metabolites.[6] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is rapidly converted to this compound (KYN), a crucial branching point in the pathway. KYN itself can cross the blood-brain barrier via the large neutral amino acid transporter. Within the CNS, the metabolic fate of KYN is largely segregated between microglia and astrocytes, leading to profoundly different downstream effects on neuronal health and inflammation.[3] Dysregulation of the KP is a common feature in neurodegenerative diseases, psychiatric disorders, and other conditions involving neuroinflammation.[1][7][8]
This compound Metabolism in Glial Cells: A Dichotomy
The functional impact of this compound is determined by the enzymatic machinery present within specific glial cells. Microglia predominantly express kynurenine 3-monooxygenase (KMO), which directs KYN towards a pro-inflammatory, neurotoxic cascade.[2][9] Astrocytes, lacking KMO, primarily express kynurenine aminotransferases (KATs), shunting KYN toward the production of the neuroprotective metabolite, kynurenic acid.[2]
The Impact of this compound on Microglial Activation
Microglia, the resident immune cells of the CNS, are primary drivers of neuroinflammation. This compound influences their activation state through at least two distinct mechanisms.
Pro-inflammatory Cascade via Quinolinic Acid
Under inflammatory conditions, such as stimulation with lipopolysaccharide (LPS) or pro-inflammatory cytokines, microglia upregulate KP enzymes, particularly KMO.[4][10] This leads to the metabolism of KYN into 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid (QUIN).[3] QUIN is a potent agonist of N-methyl-D-aspartate (NMDA) receptors, and its overproduction can lead to excitotoxicity, oxidative stress, and neuronal death.[7][11] QUIN itself can further potentiate the inflammatory response in glial cells, creating a self-amplifying cycle of neurotoxicity.[11][12]
Anti-inflammatory Modulation via Aryl Hydrocarbon Receptor (AhR)
Paradoxically, this compound can also exert anti-inflammatory effects on microglia. KYN is a known endogenous ligand for the aryl hydrocarbon receptor (AhR), an immunomodulatory transcription factor.[4][13] Activation of AhR by KYN can suppress the expression of pro-inflammatory cytokines.[2][4] Studies have shown that direct administration of this compound can dose-dependently inhibit the LPS-induced expression of IL-1β, IL-6, and TNFα in microglial cell lines.[4] This suggests that the balance between KYN's metabolism down the KMO pathway versus its direct action on AhR is a critical determinant of the ultimate microglial response.
Quantitative Data on Microglial Response
Experimental data demonstrates the direct immunomodulatory effect of this compound on activated microglia. In one key study, BV2 murine microglia were stimulated with LPS, and the co-administration of this compound was assessed for its impact on pro-inflammatory gene expression.
| Treatment Group | IL-1β mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) | TNFα mRNA Expression (Fold Change vs. Control) |
| Vehicle | ~1 | ~1 | ~1 |
| LPS (100 ng/mL) | ~120 | ~250 | ~35 |
| LPS + KYN (12 µM) | ~100 | ~225 | ~30 |
| LPS + KYN (24 µM) | ~80 | ~180 | ~25 |
| LPS + KYN (48 µM) | ~60 (p<0.01) | ~150 (p<0.05) | ~20 (p<0.05) |
| Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine mRNA Expression in BV2 Microglia. Data is approximated from published findings for illustrative purposes.[4] |
These data indicate a dose-dependent inhibitory effect of this compound on the microglial inflammatory response to LPS.[4]
The Impact of this compound on Astrocyte Activation
Astrocytes play a crucial role in CNS homeostasis, including glutamate (B1630785) uptake and metabolic support for neurons.[14] Their response to this compound is primarily neuroprotective.
Production of Kynurenic Acid (KYNA)
Astrocytes readily take up this compound via a high-affinity, Na+-independent transporter.[15][16] As they lack significant KMO activity, astrocytes metabolize KYN almost exclusively via kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA).[17] KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor.[3] By blocking these receptors, KYNA can counteract the excitotoxic effects of glutamate and QUIN, thereby conferring neuroprotection.[3]
Indirect Effects on Astrocyte Reactivity
While astrocytes primarily generate protective KYNA from KYN, they can be indirectly activated by the downstream products of microglial KYN metabolism. High concentrations of QUIN, produced by neighboring activated microglia, can induce a reactive state in astrocytes, characterized by morphological changes and the upregulation of markers like Glial Fibrillary Acidic Protein (GFAP).[12] Furthermore, under significant inflammatory pressure, astrocytes can be stimulated to produce large amounts of KYN, which can then be shuttled to microglia for conversion into QUIN, thus indirectly contributing to neurotoxicity.[17][18]
Key Experimental Protocols
Investigating the effects of this compound on glial cells requires robust and reproducible methodologies.
Primary Glial Cell Isolation and Culture
Objective: To obtain pure populations of primary microglia or astrocytes from rodent brains for in vitro experiments.
Protocol for Mixed Glial Culture (for subsequent microglia/astrocyte purification):
-
Tissue Preparation: Isolate cortices from P0-P2 mouse or rat pups in a sterile hood.[19]
-
Dissociation: Mince the tissue and perform enzymatic digestion (e.g., with trypsin or papain) followed by mechanical trituration to achieve a single-cell suspension.[19][20]
-
Plating: Plate the cell suspension onto Poly-D-Lysine (PDL)-coated T-75 flasks in DMEM/F12 medium supplemented with 10% FBS and antibiotics.[19]
-
Culture Maintenance: Change the medium after 24 hours and then every 3-4 days. A confluent layer of astrocytes will form at the bottom with microglia growing on top within 7-14 days.[19]
Protocol for Microglia Isolation:
-
Separation: Once the mixed glial culture is confluent, shake the flasks on an orbital shaker (e.g., 180-220 rpm for 2-4 hours) to detach the microglia into the supernatant.[19][21]
-
Collection & Plating: Collect the supernatant, centrifuge to pellet the cells (now highly enriched microglia), and re-plate onto new culture dishes for experiments.[19]
Protocol for Astrocyte Isolation:
-
Purification: After shaking and removing the microglia, the remaining adherent cell layer consists of a highly purified astrocyte population.[20]
-
Passaging: Wash the astrocyte layer with PBS, detach using trypsin, and re-plate for expansion or experimentation.[20]
Assays for Microglial Activation
Objective: To quantify the activation state of microglia following treatment with stimuli (e.g., LPS) and/or this compound.
-
Morphological Analysis:
-
Method: Culture microglia on coverslips, treat as required, then fix and perform immunohistochemistry (IHC) for a pan-microglial marker like Iba1.[22]
-
Analysis: Acquire z-stack images using a confocal microscope. Quantify morphology using methods like Sholl analysis to measure process complexity or calculate a ramification index. Activated microglia typically retract their processes, becoming more amoeboid.[22][23]
-
-
Cytokine Release Assays:
-
Method: Culture microglia in multi-well plates. After treatment, collect the culture supernatant.
-
Analysis: Quantify the concentration of secreted cytokines (e.g., TNFα, IL-6, IL-1β) using commercial ELISA kits or multiplex bead-based assays (e.g., Luminex).[24]
-
-
Gene Expression Analysis:
-
Method: Lyse treated cells and extract total RNA.
-
Analysis: Perform quantitative real-time PCR (RT-qPCR) to measure the relative mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2) and KP enzymes (e.g., Kmo, Ido1).[4]
-
Assays for Astrocyte Reactivity
Objective: To measure the reactive state of astrocytes.
-
Immunohistochemistry (IHC) / Western Blot:
-
Morphological Analysis:
-
Method: Similar to microglia, image GFAP-stained astrocytes.
-
Analysis: Reactive astrocytes often exhibit hypertrophy of the cell body and primary processes. This can be quantified using image analysis software.[25]
-
Conclusion and Future Directions
This compound holds a pivotal position in regulating the interplay between microglia and astrocytes. Its impact is not monolithic but is instead a function of the distinct metabolic capabilities of these glial cells. While astrocytic conversion of KYN to KYNA is a key neuroprotective mechanism, microglial metabolism towards QUIN can drive neuroinflammation and excitotoxicity. Furthermore, the direct interaction of KYN with the AhR adds another layer of complexity, providing a potential anti-inflammatory brake on microglial activation.
Future research should focus on elucidating the factors that control the flux of this compound through these competing pathways. Developing therapeutic strategies that can selectively inhibit KMO in microglia or enhance KAT activity in astrocytes could offer novel approaches to treating a wide range of neurological disorders characterized by neuroinflammation and excitotoxicity. Understanding how to harness the anti-inflammatory KYN-AhR axis represents another promising avenue for drug development.
References
- 1. Item - The kynurenine pathway and neurodegenerative disease - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host-microbiota interactions: The aryl hydrocarbon receptor in the acute and chronic phases of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Kynurenine Pathway in Human Neurons | Journal of Neuroscience [jneurosci.org]
- 7. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies | MDPI [mdpi.com]
- 8. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Losing the Filter: How Kynurenine Pathway Dysregulation Impairs Habituation | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 12. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kynurenines and Glutamate: Multiple Links and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-affinity uptake of this compound by a Na+-independent transporter of neutral amino acids in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] High-affinity uptake of this compound by a Na+-independent transporter of neutral amino acids in astrocytes | Semantic Scholar [semanticscholar.org]
- 17. Kynurenine pathway metabolism in human astrocytes: a paradox for neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the Kynurenine Pathway and Production of Inflammatory Cytokines by Astrocytes and Microglia Infected With Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Isolation and culture of pure adult mouse microglia and astrocytes for in vitro characterization and analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 23. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. High-Throughput Analysis of Astrocyte Cultures Shows Prevention of Reactive Astrogliosis by the Multi-Nutrient Combination Fortasyn Connect | MDPI [mdpi.com]
- 26. medrxiv.org [medrxiv.org]
Methodological & Application
Application Note: Quantification of L-kynurenine in Plasma using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-kynurenine (Kyn) is a key metabolite in the tryptophan (Trp) metabolic pathway, known as the kynurenine (B1673888) pathway. This pathway is responsible for over 95% of tryptophan catabolism and leads to the production of several bioactive molecules, including kynurenic acid, quinolinic acid, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][2][3] Dysregulation of the kynurenine pathway has been implicated in a variety of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[1][4][5] Therefore, the accurate quantification of this compound in plasma is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the quantification of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Tryptophan-Kynurenine Metabolic Pathway
The catabolism of tryptophan through the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5] The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as an indicator of IDO activity, which is a key immunomodulatory enzyme.[6]
References
- 1. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 4. metabolon.com [metabolon.com]
- 5. Tryptophan-kynurenine pathway is dysregulated in inflammation, and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modified HPLC method improves the simultaneous determination of plasma kynurenine and tryptophan concentrations in patients following maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Analysis of Kynurenine Pathway Metabolites by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the principal metabolic route for the essential amino acid tryptophan, accounting for over 90% of its catabolism.[1][2] The metabolites produced along this pathway, collectively known as kynurenines, are bioactive molecules that play crucial roles in various physiological and pathological processes.[1][3] Dysregulation of the kynurenine pathway has been implicated in a wide range of disorders, including neurodegenerative diseases, psychiatric conditions, cancer, and autoimmune diseases.[1][2][4][5] Consequently, the accurate and high-throughput quantification of kynurenine pathway metabolites in biological samples is of significant interest for biomarker discovery, disease monitoring, and the development of novel therapeutic strategies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of kynurenine pathway metabolites due to its high sensitivity, specificity, and multiplexing capabilities.[6] This application note provides a detailed protocol for the high-throughput analysis of key kynurenine pathway metabolites in plasma and serum using LC-MS/MS.
The Kynurenine Pathway
The kynurenine pathway is a complex cascade of enzymatic reactions that convert tryptophan into several neuroactive and immunomodulatory metabolites. The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). A simplified diagram of the kynurenine pathway is presented below.
Experimental Workflow
A typical workflow for the high-throughput analysis of kynurenine pathway metabolites by LC-MS/MS involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of key kynurenine pathway metabolites. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters for Kynurenine Pathway Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.2 | 146.2 |
| Kynurenine | 209.1 | 94.1 |
| Kynurenic Acid | 190.2 | 144.0 |
| 3-Hydroxykynurenine | 225.1 | 110.0 |
| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 |
| Anthranilic Acid | 138.1 | 92.1 |
| Xanthurenic Acid | 206.0 | 178.0 |
| Quinolinic Acid | 168.0 | 78.0 |
| Picolinic Acid | 124.0 | 78.0 |
Data compiled from multiple sources.[6][7]
Table 2: Typical Lower Limits of Quantification (LLOQ) in Human Plasma/Serum
| Metabolite | LLOQ (ng/mL) |
| Tryptophan | 48.8 |
| Kynurenine | 2.4 |
| Kynurenic Acid | 1.96 |
| 3-Hydroxykynurenine | 1.96 |
| 3-Hydroxyanthranilic Acid | 2.4 |
Data is indicative and sourced from a representative study.[6]
Detailed Experimental Protocols
Materials and Reagents
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (stable isotope-labeled analogs of the target metabolites)
-
Plasma or serum samples
Sample Preparation (Protein Precipitation)
This is a simple and effective method for preparing plasma and serum samples for LC-MS/MS analysis.[8]
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standards.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic metabolites.
Table 3: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of kynurenine pathway metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Data Acquisition: The MRM transitions for each target metabolite and internal standard are monitored.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the high-throughput analysis of kynurenine pathway metabolites using LC-MS/MS. The presented methods are robust, sensitive, and suitable for the analysis of a large number of biological samples in a clinical or research setting. The ability to accurately quantify these metabolites will facilitate a deeper understanding of their role in health and disease, and aid in the development of novel diagnostic and therapeutic approaches targeting the kynurenine pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Kynurenine pathway metabolites in humans: disease and healthy States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jasem.com.tr [jasem.com.tr]
Development of a Sensitive ELISA Kit for L-Kynurenine Measurement in Serum
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-kynurenine is a pivotal metabolite in the tryptophan catabolic pathway, known as the kynurenine (B1673888) pathway. The degradation of tryptophan is primarily initiated by the enzyme indoleamine 2,3-dioxygenase (IDO), leading to the formation of this compound.[1][2] This pathway is intrinsically linked to the immune system, with cytokines like interferon-γ significantly influencing IDO activity.[1][2] Consequently, the ratio of kynurenine to tryptophan serves as a reliable marker for IDO activity. Dysregulation of the tryptophan-kynurenine metabolism has been implicated in a variety of pathological conditions, including stress, cancer, and depression.[2] this compound can be further metabolized into the neuroprotective kynurenic acid or the neurotoxic quinolinic acid.[1][2] Therefore, the accurate and sensitive measurement of this compound in biological samples, such as serum, is crucial for advancing research in these areas and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for a sensitive competitive enzyme-linked immunosorbent assay (ELISA) kit designed for the quantitative determination of this compound in serum.
Assay Principle
This ELISA kit is based on the competitive immunoassay technique.[1][2][3] The microtiter plate provided in the kit is pre-coated with this compound antigen. During the assay, this compound present in the standards and samples competes with the fixed amount of immobilized this compound for a limited number of binding sites on a specific anti-L-kynurenine antibody. A crucial step in this assay is the acylation of this compound in the samples and standards, which is necessary for its quantitative determination.[1][2][4] Following an incubation period, the unbound components are removed by washing. An enzyme-conjugated secondary antibody, which binds to the primary antibody, is then added. After another incubation and washing step, a substrate solution is added, and the color develops in inverse proportion to the amount of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of this compound in the samples is determined by comparing their absorbance with a standard curve generated from known concentrations of this compound.
The Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan in the body. Below is a simplified diagram illustrating the key steps in this pathway.
Caption: A simplified diagram of the Kynurenine Pathway.
Kit Performance Characteristics
The performance of the this compound ELISA kit has been validated through a series of experiments. The key performance metrics are summarized in the tables below.
Table 1: Assay Sensitivity and Range
| Parameter | Value |
| Limit of Detection (LOD) | 45.7 ng/mL[2][5] |
| Calibration Range | 63.3 to 10,000 ng/mL[5] |
Table 2: Assay Precision
The precision of the assay was determined by measuring the intra-assay and inter-assay coefficients of variation (CV).
| Sample | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Concentration | < 8% | < 10% |
| Medium Concentration | < 8% | < 10% |
| High Concentration | < 8% | < 10% |
| Data is representative of typical performance and may vary between lots.[3] |
Table 3: Spike and Recovery
The accuracy of the assay was evaluated by spiking known amounts of this compound into serum samples. The recovery was calculated as the percentage of the measured concentration relative to the expected concentration.
| Sample Matrix | Spiked Concentration | Measured Concentration | Recovery (%) |
| Serum | Low | Varies | 86 - 103% |
| Serum | Medium | Varies | 86 - 103% |
| Serum | High | Varies | 86 - 103% |
| Data is representative of typical performance and may vary between lots.[6] |
Table 4: Linearity of Dilution
To assess the linearity of the assay, serum samples containing high concentrations of this compound were serially diluted and measured.
| Dilution Factor | Expected Concentration | Measured Concentration | Linearity (%) |
| 1:2 | Varies | Varies | 84 - 95% |
| 1:4 | Varies | Varies | 81 - 99% |
| 1:8 | Varies | Varies | 82 - 94% |
| Data is representative of typical performance and may vary between lots.[6] |
Table 5: Specificity (Cross-Reactivity)
The specificity of the anti-L-kynurenine antibody was determined by testing its cross-reactivity with structurally related compounds.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| L-Tryptophan | < 0.1 |
| Kynurenic Acid | < 0.1 |
| 3-Hydroxykynurenine | < 0.1 |
| Anthranilic Acid | < 0.1 |
| Quinolinic Acid | < 0.1 |
| Data is representative of typical performance and may vary between lots. No significant cross-reactivity or interference between human KYN and analogues was observed.[3] |
Experimental Protocols
Experimental Workflow
The following diagram outlines the major steps in the this compound ELISA protocol.
Caption: A flowchart of the this compound ELISA experimental workflow.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the final working concentration as specified in the kit manual.
-
Standards: Reconstitute the lyophilized this compound standard with the provided standard diluent to create the stock solution. Perform serial dilutions to generate the standard curve.
-
Samples: Bring all samples to room temperature before use.
Sample Preparation
-
Serum Collection: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[7] Centrifuge at approximately 1000 x g for 20 minutes.[7]
-
Storage: Assay the collected serum immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[7] Haemolytic and lipemic samples should not be used.[8]
Acylation Procedure
-
Pipette standards, controls, and serum samples into the appropriate wells of the acylation plate.
-
Add Acylation Buffer to all wells.
-
Add Acylation Reagent to all wells and mix briefly.
-
Cover the plate and incubate for 90 minutes at 37°C.[1]
-
After incubation, the acylated samples and standards are ready for the ELISA procedure.
ELISA Protocol
-
Add 50 µL of the Kynurenine Antiserum into all wells of the pre-coated microtiter plate.[1]
-
Add 20 µL of the acylated standards, controls, and samples to the corresponding wells.
-
Cover the plate and incubate overnight (15-20 hours) at 2-8°C.[1]
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of the Enzyme Conjugate to all wells.
-
Incubate for 30 minutes at room temperature (20-25°C) on a shaker (approximately 600 rpm).[1]
-
Wash the plate as in step 4.
-
Add 100 µL of the Substrate solution to all wells and incubate for 20-30 minutes at room temperature on a shaker. Protect from direct sunlight.[1]
-
Add 100 µL of the Stop Solution to each well.
-
Read the absorbance at 450 nm within 10 minutes using a microplate reader.[1][2]
Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Plot the mean absorbance for the standards against their corresponding concentrations on a semi-logarithmic scale to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Account for any dilution factors used during sample preparation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash cycles. |
| Contaminated reagents | Use fresh reagents and sterile techniques. | |
| Low signal | Inactive reagents | Ensure reagents are stored correctly and have not expired. |
| Incorrect incubation times or temperatures | Adhere strictly to the protocol's incubation parameters. | |
| High variability | Pipetting errors | Use calibrated pipettes and ensure proper technique. |
| Incomplete mixing | Gently tap the plate to ensure thorough mixing of reagents in the wells. |
Conclusion
This sensitive this compound ELISA kit provides a reliable and accurate method for the quantitative measurement of this compound in serum. The detailed protocols and performance data presented in these application notes are intended to guide researchers in obtaining high-quality, reproducible results. The ability to accurately measure this compound will facilitate further investigation into its role in health and disease, and aid in the development of novel diagnostic and therapeutic approaches.
References
- 1. iwaki-kk.co.jp [iwaki-kk.co.jp]
- 2. eaglebio.com [eaglebio.com]
- 3. mybiosource.com [mybiosource.com]
- 4. novamedline.com [novamedline.com]
- 5. Kynurenine ELISA Kit(KA6140) | Abnova [abnova.com]
- 6. KYN(Kynurenine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. This compound ELISA kit I High Sensitivity I Cited in 70+ papers [immusmol.com]
Application Notes and Protocols for L-kynurenine Extraction from Brain Tissue for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of L-kynurenine from brain tissue for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed to ensure high recovery, sensitivity, and reproducibility for the accurate quantification of this compound, a key metabolite in the tryptophan metabolic pathway implicated in various neurological and psychiatric disorders.
Introduction
This compound (KYN) is a central metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan degradation.[1] Alterations in the levels of KYN and other pathway metabolites in the brain have been linked to a range of conditions, including neurodegenerative diseases, depression, and schizophrenia.[2][3] Consequently, the accurate measurement of this compound in brain tissue is crucial for understanding disease pathology and for the development of novel therapeutic interventions.[1] This protocol details a robust and reliable method for the extraction and quantification of this compound from brain tissue samples using LC-MS/MS.
Experimental Protocols
This section outlines the step-by-step methodology for the extraction of this compound from brain tissue.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Deuterated this compound (e.g., d4-Kynurenine) as an internal standard (IS)[1][4]
-
High-purity solvents:
-
Methanol (B129727) (LC-MS grade)[4]
-
Acetonitrile (B52724) (LC-MS grade)[5]
-
Water (LC-MS grade)
-
-
Acids:
-
Homogenization buffer (e.g., acidified mobile phase or methanol)[1][4]
-
Phosphate-buffered saline (PBS)
-
Dry ice
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Pipettes and tips
-
Centrifuge (capable of reaching >15,000 x g and maintaining 4°C)[4][8]
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)[4][9]
Sample Preparation: Brain Tissue Homogenization and Protein Precipitation
-
Tissue Collection and Storage: Rapidly excise brain tissue and flash-freeze in liquid nitrogen. Store samples at -80°C until analysis to prevent degradation of metabolites.
-
Tissue Weighing: On dry ice, weigh a small portion of the frozen brain tissue (typically 1-20 mg).[1] It is crucial to keep the tissue frozen during this step to minimize metabolic changes.
-
Homogenization:
-
Place the weighed tissue in a pre-chilled tube containing homogenization beads (if using a bead beater) and an appropriate volume of ice-cold homogenization buffer. A common approach is to use 5 volumes (wt/vol) of HPLC grade methanol.[4]
-
Alternatively, an acidified mobile phase (e.g., 0.2% FA in water/acetonitrile) can be used.[1]
-
Homogenize the tissue using a bead beater (e.g., 3 cycles of 20 seconds on dry ice) or an ultrasonic probe until the tissue is completely disrupted.[5] Keep samples on ice throughout the homogenization process.[4]
-
-
Addition of Internal Standard: Spike the homogenate with a known concentration of the deuterated internal standard (e.g., d4-Kynurenine) to correct for extraction variability and matrix effects.[1]
-
Protein Precipitation:
-
Centrifugation: Centrifuge the samples at high speed (e.g., 18,000-21,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins.[4][11]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites without disturbing the protein pellet.
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for the separation of this compound.[1]
-
Mobile Phase: A typical mobile phase consists of:
-
Gradient Elution: Employ a gradient elution to achieve optimal separation from other metabolites.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).[9]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]
-
MRM Transitions: The precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized. A common transition for this compound is m/z 209.0 > 192.1.[9]
-
Data Presentation
The following tables summarize typical quantitative data for this compound extraction and analysis from brain tissue.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Value | Reference |
| Mass Spectrometer | Triple Quadrupole | [4][9] |
| Ionization Mode | ESI Positive | [9] |
| Precursor Ion (m/z) | 209.0 | [9] |
| Product Ion (m/z) | 192.1 | [9] |
| d4-Kynurenine (IS) Precursor Ion (m/z) | 213.0 | [9] |
| d4-Kynurenine (IS) Product Ion (m/z) | 196.0 | [9] |
| Cone Voltage (V) | 35 | [9] |
| Collision Energy (eV) | 20 | [9] |
Table 2: Method Performance Characteristics
| Parameter | Value Range | Reference |
| Linearity (R²) | ≥ 0.99 | [5][12] |
| Limit of Detection (LOD) | 0.01 - 1.70 µg/mL | [5] |
| Intra-day Precision (%RSD) | 0.6 - 11.9% | [5] |
| Inter-day Precision (%RSD) | 0.6 - 14.4% | [5] |
| Accuracy (%) | 87.2 - 119.6% | [5] |
Visualizations
Kynurenine Pathway Overview
Caption: Overview of the Kynurenine Pathway.
Experimental Workflow for this compound Extraction
Caption: this compound extraction workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nextadvance.com [nextadvance.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying L-kynurenine's Effects on Neurons Using In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-kynurenine (L-KYN) is a central metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan degradation. This pathway is increasingly recognized for its significant role in neurophysiology and pathology, producing a range of neuroactive compounds.[1] Depending on the specific enzymatic branch, the metabolism of L-KYN can lead to the production of neuroprotective molecules, such as kynurenic acid (KYNA), or neurotoxic metabolites, including 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1][2] An imbalance in this pathway has been implicated in the pathogenesis of several neurodegenerative diseases.[1] In vitro cell culture models provide a crucial platform to dissect the specific effects of this compound and its downstream metabolites on neuronal function and viability. These models allow for controlled experimental conditions to investigate mechanisms of neurotoxicity, neuroprotection, oxidative stress, and neuroinflammation.
This document provides detailed application notes and protocols for studying the effects of this compound on neurons using in vitro cell culture systems. It is intended to guide researchers in designing and executing experiments to elucidate the multifaceted roles of this compound in neuronal health and disease.
Key Concepts and Signaling Pathways
The effects of this compound on neurons are largely mediated by its conversion into various neuroactive metabolites. The balance between the neurotoxic and neuroprotective branches of the kynurenine pathway is critical.
-
Neurotoxic Branch: this compound can be metabolized by kynurenine-3-monooxygenase (KMO) to 3-HK, which can generate reactive oxygen species (ROS).[2] Further metabolism can lead to the production of QUIN, an NMDA receptor agonist that can induce excitotoxicity.[1][2]
-
Neuroprotective Branch: this compound can be converted by kynurenine aminotransferases (KATs) to KYNA, an antagonist of ionotropic glutamate (B1630785) receptors, which can protect against excitotoxicity.[2]
The interplay between these pathways is crucial in determining the net effect of this compound on neuronal survival.
Kynurenine Pathway and its Impact on Neurons
Caption: Simplified diagram of the Kynurenine Pathway and its neuroactive metabolites.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on neuronal cells. This data is illustrative and should be experimentally determined for specific cell models and conditions.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| This compound (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 98 | 4.8 |
| 50 | 95 | 5.1 |
| 100 | 85 | 6.3 |
| 250 | 65 | 7.1 |
| 500 | 40 | 8.5 |
Table 2: this compound-Induced Apoptosis (Caspase-3 Activity Assay)
| This compound (µM) | Caspase-3 Activity (Fold Change) | Standard Deviation |
| 0 (Control) | 1.0 | 0.1 |
| 10 | 1.1 | 0.1 |
| 50 | 1.5 | 0.2 |
| 100 | 2.5 | 0.3 |
| 250 | 4.8 | 0.5 |
| 500 | 7.2 | 0.7 |
Table 3: this compound and Reactive Oxygen/Nitrogen Species (ROS/RNS) Production
| This compound (µM) | DCF Fluorescence (Arbitrary Units) | Nitric Oxide (µM) |
| 0 (Control) | 100 | 0.5 |
| 10 | 110 | 0.6 |
| 50 | 150 | 1.2 |
| 100 | 280 | 2.5 |
| 250 | 550 | 4.8 |
| 500 | 980 | 8.1 |
Experimental Protocols
Experimental Workflow for Assessing this compound Effects
Caption: General experimental workflow for studying this compound's effects on neurons.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
Objective: To determine the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y human neuroblastoma cells or primary neurons)
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (without this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Protocol 2: Measurement of Apoptosis using Caspase-3 Activity Assay
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 activity.
Materials:
-
Neuronal cells
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.
-
Cell Lysis: After the treatment period, collect the cells (including any floating cells) and centrifuge at 1,500 rpm for 5 minutes. Wash the cell pellet with ice-cold PBS. Resuspend the pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Caspase-3 Assay: In a 96-well plate, add 50-100 µg of protein from each sample to individual wells. Adjust the volume with lysis buffer.
-
Reaction Initiation: Add the reaction buffer containing the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3 activity compared to the control group.
Protocol 3: Quantification of Reactive Oxygen Species (ROS) using DCF-DA Assay
Objective: To measure the intracellular production of ROS in neurons following this compound treatment.
Materials:
-
Neuronal cells
-
Complete culture medium
-
This compound stock solution
-
96-well black, clear-bottom plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) stock solution (in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed neuronal cells in a 96-well black, clear-bottom plate and treat with this compound as described in Protocol 1.
-
DCF-DA Loading: After the treatment period, remove the medium and wash the cells twice with warm HBSS.
-
Incubation with Probe: Add 100 µL of working solution of DCF-DA (typically 10-20 µM in HBSS) to each well. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCF-DA solution and wash the cells twice with warm HBSS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express the results as a percentage of the control or in arbitrary fluorescence units.
Protocol 4: Measurement of Nitric Oxide (NO) Production using Griess Assay
Objective: To determine the effect of this compound on the production of nitric oxide, an indicator of nitrosative stress.
Materials:
-
Neuronal cells
-
Complete culture medium
-
This compound stock solution
-
24-well cell culture plates
-
Griess Reagent System (containing sulfanilamide (B372717) solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells in 24-well plates and treat with various concentrations of this compound as described in Protocol 1.
-
Sample Collection: After the desired incubation time, collect 50 µL of the culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Griess Reaction: In a 96-well plate, add 50 µL of each supernatant sample and standard to individual wells.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve.
Protocol 5: Assessment of Neuroinflammation via Immunocytochemistry for NF-κB
Objective: To visualize and quantify the activation of the pro-inflammatory transcription factor NF-κB in neurons treated with this compound.
Materials:
-
Neuronal cells grown on coverslips or in chamber slides
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells on coverslips or chamber slides and treat with this compound.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus compared to the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio indicates NF-κB activation.
NF-κB Signaling Pathway in Neuroinflammation
Caption: NF-κB signaling pathway activation in response to inflammatory stimuli.
References
- 1. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage | 2024, Cilt 9 - Sayı 1&2 | Demiroğlu Bilim Üniversitesi Florence Nightingale Transplantasyon Dergisi [journaltxdbu.com]
- 2. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models of Altered L-Kynurenine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: The L-tryptophan (TRP) catabolism via the kynurenine (B1673888) pathway (KP) is a central metabolic route that produces a variety of bioactive molecules known as kynurenines.[1][2] Approximately 95% of dietary TRP, not used for protein synthesis, is metabolized through this pathway, leading to the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and other critical metabolites.[2][3] The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase 1 and 2 (IDO1, IDO2) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formyl-kynurenine.[4] This is followed by a cascade of enzymatic reactions producing neuroactive compounds.[5]
The KP is a critical regulator of physiological processes, including immune responses and neurotransmission.[3][6] Dysregulation of this pathway is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, inflammatory disorders, and psychiatric conditions.[1][3][7] Consequently, animal models with altered this compound metabolism are indispensable tools for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic agents targeting KP enzymes.
The this compound Signaling Pathway
The kynurenine pathway is characterized by a crucial branch point at the level of this compound (KYN). This intermediate can be metabolized down two primary routes: one leading to the production of the neuroprotective metabolite kynurenic acid (KYNA) by kynurenine aminotransferases (KATs), and another, initiated by kynurenine 3-monooxygenase (KMO), leading to the production of potentially neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[3][5]
Section 1: Pharmacological Animal Models
Pharmacological modulation of KP enzymes is a common strategy to create animal models of altered this compound metabolism. This approach allows for acute or chronic alteration of the pathway to study its role in disease pathogenesis and to test the efficacy of therapeutic candidates.
Models of IDO1 and/or TDO2 Inhibition
IDO1 and TDO2 are rate-limiting enzymes that are frequently overexpressed in various malignancies, contributing to an immunosuppressive tumor microenvironment.[4][8][9] Animal models, particularly syngeneic tumor models in mice, are extensively used to test inhibitors of these enzymes.
| Inhibitor | Target(s) | Animal Model | Disease Application | Key Quantitative Findings & Observations | References |
| Epacadostat | IDO1 | Syngeneic mouse models (e.g., B16F10 melanoma) | Cancer | Shown to enhance anti-tumor immune responses in combination with checkpoint inhibitors in animal models.[10] However, a Phase III trial in melanoma patients failed to show improved efficacy over anti-PD1 alone.[10][11] | [10][11] |
| NTRC 3883-0 | IDO1 | Syngeneic mouse model (mIDO1-overexpressing B16F10 cells) | Cancer | Effectively counteracted IDO1-induced reduction in plasma Tryptophan and increase in Kynurenine levels in vivo. | |
| AT-0174 | IDO1/TDO2 (Dual) | Syngeneic mouse model (LLC-CR lung cancer) | Cancer (Cisplatin-Resistant) | Dual inhibition suppressed tumor growth to a greater degree than IDO1 inhibition alone.[12][13] Reduced immunosuppressive Tregs and MDSCs.[12][13] | [12][13] |
| TDO Inhibitor | TDO2 | TDO-KO mice with MC38 tumors | Cancer | Treatment of wild-type mice with a TDO inhibitor did not decrease systemic kynurenine levels.[11] | [11] |
Models of KMO Inhibition
KMO is a critical enzyme at a key branch point of the KP.[14] Its inhibition shunts metabolism towards the production of neuroprotective KYNA and away from neurotoxic 3-HK and QUIN.[5][14] This makes KMO inhibitors promising therapeutic candidates for neurodegenerative and inflammatory diseases.
| Inhibitor | Target | Animal Model | Disease Application | Key Quantitative Findings & Observations | References |
| GSK180 | KMO | Rat model of Acute Pancreatitis | Acute Pancreatitis | Intravenous administration rapidly reduced 3-HK levels and increased kynurenine and kynurenic acid.[15][16] Prevented lung and kidney damage.[16] | [15][16][17] |
| JM6 | KMO | Mouse models of Alzheimer's (APPtg) and Huntington's Disease | Neurodegeneration | Prevented spatial memory deficits and synaptic loss in AD model mice.[14] Extended lifespan and decreased microglial activation in HD model mice.[14] Normalized reduced cortical KYNA levels in APPtg mice.[14] | [14] |
| CHDI-340246 | KMO | Rhesus macaque model of SIV infection | HIV/SIV Infection | Prevented SIV-induced increases in downstream metabolites 3HK and QA (concentrations dropped to ~1/3 of control levels).[6] Increased CD4+ T cell counts and lowered PD-1 expression.[6] | [6] |
| KNS898 | KMO | Mouse model of Endometriosis | Endometriosis | Oral treatment induced accumulation of kynurenine, diversion to kynurenic acid, and ablation of 3-HK production.[18] Improved histological outcomes and pain-like behaviors.[18] | [18] |
Section 2: Genetic Animal Models
Genetically engineered animal models, such as knockout mice, provide a means to study the lifelong consequences of altered kynurenine metabolism.
| Genetic Modification | Animal Model | Key Phenotype / Application | Key Quantitative Findings & Observations | References |
| KMO Knockout (Kmo-null) | Mouse | Protection against multiple organ failure in acute pancreatitis; altered circulating metabolites. | In plasma: 45-fold increase in kynurenine, 26-fold increase in KYNA, and 99% decrease in QUIN levels.[19] | [15][17][19] |
| TDO Knockout (Tdo-/-) | Mouse | Altered tryptophan homeostasis; used to study the role of host TDO in cancer immunotherapy. | 9-fold higher levels of tryptophan in serum compared to wild-type mice.[11] Higher kynurenine levels due to increased substrate availability for IDO1.[11] | [11][20] |
| IDO1 Knockout (IDO-/-) | Mouse | Used to study the role of IDO1 in inflammation, infection, and cancer. | IDO1 deletion prevents brain injury after cardiac arrest.[21] | [5][21] |
| KAT II Knockout (kat2-/-) | Mouse | Disrupted KYNA synthesis; models for studying neuropsychiatric conditions. | Pronounced decrease in peripheral KYNA levels with elevated concentrations of 3-HK.[22] | [22] |
Section 3: Experimental Workflows and Protocols
Workflow for Preclinical Evaluation of a KMO Inhibitor
This workflow outlines the typical steps for evaluating a novel KMO inhibitor in a preclinical animal model of neurodegeneration.
Protocol 1: Pharmacological Inhibition of IDO1/TDO2 in a Syngeneic Mouse Tumor Model
This protocol is adapted from studies evaluating dual IDO1/TDO2 inhibitors in cisplatin-resistant non-small cell lung cancer models.[12][13]
Objective: To assess the anti-tumor efficacy of an IDO1/TDO2 inhibitor in vivo.
Materials:
-
C57BL/6 mice (5-6 weeks old)
-
Lewis Lung Carcinoma (LLC) cells or a platinum-resistant variant (LLC-CR)
-
Matrigel (optional)
-
IDO1/TDO2 dual inhibitor (e.g., AT-0174)
-
Vehicle control (appropriate for inhibitor solubilization)
-
Anti-PD1 antibody (optional, for combination therapy)
-
Calipers for tumor measurement
-
Oral gavage needles
-
Sterile PBS
Procedure:
-
Cell Preparation: Culture LLC or LLC-CR cells under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 2.5 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inoculate each C57BL/6 mouse on the dorsal lumbosacral region with 2.5 x 10^6 cells (100 µL of the cell suspension).
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume twice a week using calipers once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment groups (e.g., Vehicle, Inhibitor, Inhibitor + anti-PD1).
-
Drug Administration:
-
Administer the IDO1/TDO2 inhibitor (e.g., AT-0174) at a dose of 170 mg/kg via oral gavage (P.O.) once a day for 15 consecutive days.[12][13]
-
Administer the vehicle control on the same schedule to the control group.
-
For combination therapy, administer anti-PD1 antibody (e.g., 10 mg/kg) intraperitoneally every 3 days.[12][13]
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the treatment period (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Collect blood via cardiac puncture for plasma analysis of Tryptophan and Kynurenine levels.
-
Excise tumors for weighing and subsequent analysis (e.g., flow cytometry for immune cell profiling, Western blot for target engagement).
-
Logical Relationship of KMO Inhibition and Neuroprotection
Inhibition of KMO fundamentally alters the balance of KP metabolites, shifting the pathway from a potentially neurotoxic state to a neuroprotective one. This shift is hypothesized to underlie the therapeutic benefits observed in various models of CNS disease.
Protocol 2: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol is a generalized method based on published LC-MS/MS procedures for the simultaneous measurement of TRP and its metabolites in various biological matrices.[23][24][25]
Objective: To accurately quantify multiple kynurenine pathway metabolites in plasma, CSF, or brain tissue homogenates.
Materials:
-
Biological samples (plasma, CSF, brain tissue) stored at -80°C.
-
Methanol (MeOH), ice-cold.
-
Acetonitrile with 0.1% formic acid.
-
Deuterated internal standards (IS) for each analyte to be measured.
-
LC-MS/MS system with a C18 reversed-phase column.
-
Centrifuge capable of 4°C and >3000 x g.
-
Nitrogen evaporator or vacuum concentrator.
-
96-well plates for high-throughput processing.
Procedure:
-
Sample Preparation (Plasma/CSF): a. Thaw samples on ice. b. In a 96-well plate, add 50 µL of sample (plasma or CSF). c. Add a solution containing the deuterated internal standards. d. Add 150 µL of ice-cold MeOH to precipitate proteins.[23] e. Incubate at -20°C for 30 minutes to enhance precipitation.[23] f. Centrifuge at >3000 x g for 15 minutes at 4°C.[23] g. Carefully transfer the supernatant to a new 96-well plate.
-
Sample Preparation (Brain Tissue): a. Weigh the frozen brain tissue sample. b. Homogenize the tissue in an appropriate buffer and volume. c. Use a portion of the homogenate and proceed with the protein precipitation steps as described for plasma/CSF.
-
Evaporation and Reconstitution: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[23][25] b. Reconstitute the dried extract in 40-200 µL of the LC mobile phase (e.g., acetonitrile:water with 0.1% formic acid).[23][25]
-
LC-MS/MS Analysis: a. Inject 20-30 µL of the reconstituted sample into the LC-MS/MS system.[23][25] b. Separate analytes using gradient elution on a C18 reversed-phase analytical column. c. Detect and quantify metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Each analyte and its corresponding deuterated internal standard will have a specific mass transition.
-
Data Analysis: a. Generate standard curves for each analyte using known concentrations. b. Calculate the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve. c. Normalize tissue results to the initial tissue weight.
References
- 1. Tryptophan and Kynurenine Pathway Metabolites in Animal Models of Retinal and Optic Nerve Damage: Different Dynamics of Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine 3-monooxygenase inhibition during acute SIV infection lowers PD-1 expression and improves post-cART CD4+ T cell counts and body weight: KMO inhibition improves clinical outcome in SIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenines as a Novel Target for the Treatment of Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the kynurenine pathway: a novel approach in tumour therapy | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. Indoleamine 2,3-Dioxygenase Deletion to Modulate Kynurenine Pathway and to Prevent Brain Injury after Cardiac Arrest in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for L-kynurenine Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of L-kynurenine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key metabolite in the tryptophan catabolic pathway, known as the kynurenine (B1673888) pathway, which is implicated in a variety of physiological and pathological processes, including immune regulation and neurodegeneration. Accurate and sensitive quantification of this compound is crucial for understanding its role in disease and for the development of novel therapeutics.
Introduction
The kynurenine pathway is the primary route for tryptophan degradation in mammals, with approximately 95% of dietary tryptophan being metabolized through this cascade.[1] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, which is rapidly converted to this compound.[2][3] This pathway generates several neuroactive and immunomodulatory metabolites, and its dysregulation has been linked to various disorders, including cancer, neurodegenerative diseases, and psychiatric conditions.[4][5][6][7] Gas chromatography-mass spectrometry offers a robust and sensitive platform for the analysis of this compound and other related metabolites in complex biological matrices.
The Kynurenine Signaling Pathway
The kynurenine pathway is a complex metabolic cascade that begins with the enzymatic degradation of tryptophan. The first step is catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[8][9] this compound is a central branch point in this pathway and can be further metabolized along three different routes by the enzymes kynurenine-3-monooxygenase (KMO), kynureninase (KNU), and kynurenine aminotransferases (KATs).[10] These enzymatic steps lead to the production of several biologically active molecules, including the neurotoxic 3-hydroxykynurenine and quinolinic acid, and the neuroprotective kynurenic acid.[4][8]
Experimental Protocols
Sample Preparation and Derivatization
For the analysis of this compound in biological samples such as brain microdialysate, a derivatization step is necessary to increase the volatility and thermal stability of the analyte for GC-MS analysis. A common method involves a two-step derivatization using pentafluoropropionic anhydride (B1165640) (PFAA) and 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP).[11]
Materials:
-
This compound standard
-
Deuterated this compound internal standard (e.g., [²H₆]this compound)[11]
-
Pentafluoropropionic anhydride (PFAA)[11]
-
2,2,3,3,3-pentafluoro-1-propanol (PFP)[11]
-
Ethyl acetate[11]
-
Nitrogen gas
-
Biological sample (e.g., brain microdialysate, plasma, CSF)
Protocol:
-
To 50 µL of the biological sample or standard solution, add 50 µL of a solution containing the deuterated internal standard.[11]
-
Evaporate the sample to dryness under a gentle stream of nitrogen gas.
-
Add 100 µL of ethyl acetate (B1210297) and 50 µL of PFAA to the dried sample.
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of ethyl acetate containing PFP (e.g., a 1:4 v/v mixture of PFP in ethyl acetate).
-
Vortex the sample, and it is now ready for injection into the GC-MS system.
GC-MS/MS Analysis
The derivatized this compound can be analyzed using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 220°C
-
Ramp 3: 30°C/min to 300°C, hold for 5 minutes
-
-
Ionization Mode: Negative Chemical Ionization (NCI)[11]
-
Reagent Gas: Methane[11]
-
MS/MS Transitions:
-
This compound: Precursor ion m/z 442.0 -> Product ion m/z 218.0 (example transition, optimization is required)[11]
-
[²H₆]this compound (Internal Standard): Precursor ion m/z 448.0 -> Product ion m/z 224.0 (example transition, optimization is required)
-
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound involves several key steps from sample collection to data analysis.
Quantitative Data Summary
The performance of the GC-MS method for this compound analysis can be characterized by several key parameters. The following table summarizes typical quantitative data obtained from method validation studies.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 250 ng/sample | [12] |
| Limit of Detection (LOD) | < 2 nM | [11] |
| Limit of Quantification (LOQ) | ~100 nM | [10] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Accuracy (% Recovery) | 85 - 115% | [5] |
Method Validation
A thorough validation of the analytical method is essential to ensure reliable and reproducible results. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank samples and samples spiked with potential interfering substances.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability).[5]
Conclusion
Gas chromatography-mass spectrometry provides a highly sensitive and specific method for the quantification of this compound in various biological matrices. The detailed protocols and validation data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals. The ability to accurately measure this compound levels is fundamental to advancing our understanding of the kynurenine pathway's role in health and disease and for the development of targeted therapeutic interventions.
References
- 1. Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Capillary electrochromatography-mass spectrometry of kynurenine pathway metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of L-tryptophan and this compound by liquid chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Monitoring of Extracellular L-Kynurenine in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling and quantifying endogenous and exogenous substances from the extracellular fluid of living tissues.[1][2] This method is particularly valuable in neuroscience research for monitoring real-time changes in neurotransmitters, metabolites, and other neuroactive compounds in specific brain regions of awake and freely moving animals.[1] L-kynurenine (L-KYN) is a pivotal metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan degradation.[3] This pathway produces several neuroactive compounds that can have either neuroprotective or neurotoxic effects. Monitoring the extracellular levels of L-KYN in the brain is crucial for understanding its role in both normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders. These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to monitor extracellular L-KYN levels in the brain.
Principles of In Vivo Microdialysis
In vivo microdialysis operates on the principle of passive diffusion across a semi-permeable membrane. A small microdialysis probe, with a dialysis membrane at its tip, is surgically implanted into the target brain region.[1] The probe is continuously perfused with a physiological solution (perfusate) at a slow, constant flow rate. Small molecules present in the extracellular fluid, such as L-KYN, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid, known as the dialysate, is then analyzed to determine the concentration of the substance of interest. This technique allows for the continuous collection of samples from the extracellular space of a specific brain area in a conscious and behaving animal, providing a dynamic profile of neurochemical changes over time.
The Kynurenine Pathway
The kynurenine pathway is the main catabolic route for the essential amino acid tryptophan. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly converted to this compound. L-KYN is a key branch-point metabolite that can be further metabolized along two distinct branches: one leading to the production of the neuroprotective kynurenic acid (KYNA), and another leading to the formation of the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). The balance between these two branches is critical for neuronal function and survival.
Experimental Protocols
I. Surgical Implantation of Microdialysis Guide Cannula
This protocol describes the stereotaxic surgical procedure for implanting a guide cannula, which will later house the microdialysis probe, into a specific brain region of a rodent.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Jeweler's screws
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and clean the surgical area on the head.
-
Mount the animal in the stereotaxic apparatus, ensuring the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region (e.g., striatum, hippocampus, prefrontal cortex) from a rodent brain atlas.
-
Drill a small hole in the skull at the determined coordinates.
-
Insert jeweler's screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement, covering the screws and the base of the cannula.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines.
-
Allow the animal to recover for at least one week before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment in a freely moving animal.
Materials:
-
Microdialysis probe
-
Syringe pump
-
Fraction collector (optional, for automated sample collection)
-
Perfusion solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Tubing (FEP or PEEK)
-
Liquid swivel (to allow free movement)
-
Counter-balance arm
Procedure:
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the inlet tubing of the probe to a syringe filled with perfusion solution mounted on a syringe pump.
-
Connect the outlet tubing to a collection vial.
-
Place the animal in a microdialysis bowl or cage equipped with a liquid swivel and counter-balance arm to allow for free movement.
-
Begin perfusing the probe with the perfusion solution at a low flow rate (typically 0.5-2.0 µL/min).
-
Allow for an equilibration period of at least 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer the pharmacological agent or apply the physiological stimulus.
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
At the end of the experiment, carefully remove the probe.
-
Euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde) to verify the probe placement histologically.
-
Store the collected dialysate samples at -80°C until analysis.
III. Quantification of this compound in Microdialysates
The concentration of L-KYN in the collected dialysate samples is typically determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or more sensitively and specifically, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. HPLC with UV Detection
-
Sample Preparation: Microdialysate samples can often be directly injected into the HPLC system. If necessary, a deproteinization step with an acid (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation can be performed.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Detection: UV detection is performed at a wavelength where L-KYN has maximum absorbance (around 360-365 nm).
-
Quantification: The concentration of L-KYN in the samples is determined by comparing the peak area to a standard curve generated from known concentrations of L-KYN.
B. LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity for the quantification of L-KYN and its metabolites.[4][5][6][7]
-
Sample Preparation: Similar to HPLC, direct injection or a simple protein precipitation step is usually sufficient. The addition of a stable isotope-labeled internal standard (e.g., 13C6-L-KYN) is crucial for accurate quantification.[8]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of an aqueous mobile phase (often containing formic acid) and an organic mobile phase (e.g., acetonitrile with formic acid).
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for L-KYN and the internal standard are monitored.
-
-
Quantification: The concentration of L-KYN is determined from the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.
Data Presentation
The following tables summarize representative quantitative data for extracellular this compound and related metabolites obtained from in vivo microdialysis studies in rodents.
Table 1: Basal Extracellular Concentrations of Kynurenine Pathway Metabolites in Rat Brain
| Brain Region | This compound (nM) | Kynurenic Acid (nM) | Reference |
| Striatum | ~20-50 | ~5-15 | Synthesized from[3] |
| Prefrontal Cortex | ~15-40 | ~3-10 | Synthesized from[9] |
| Hippocampus | ~10-30 | ~2-8 | Synthesized from[10] |
Note: Absolute concentrations can vary depending on the specific microdialysis conditions (e.g., probe recovery, flow rate) and analytical method used.
Table 2: Pharmacological Modulation of Extracellular Kynurenic Acid (a downstream metabolite of this compound) in Rat Prefrontal Cortex
| Treatment | Dose | Peak Effect on Kynurenic Acid | Reference |
| D-Kynurenine (local infusion) | 50 µM | ~2-fold increase | [9] |
| D-Kynurenine (local infusion) | 100 µM | ~3.5-fold increase | [9] |
| L-Tryptophan (i.p.) | 100 mg/kg | ~2-fold increase | [11] |
| D-Tryptophan (i.p.) | 100 mg/kg | ~2-fold increase | [11] |
i.p. = intraperitoneal
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low recovery of L-KYN | Probe not in the correct location | Verify probe placement with histology. |
| Clogged probe or tubing | Check for blockages and flush the system. | |
| Inappropriate perfusion speed | Optimize the flow rate (slower rates generally increase recovery). | |
| High variability in baseline levels | Animal stress | Allow for a longer habituation and equilibration period. |
| Inconsistent probe placement | Ensure consistent stereotaxic surgery. | |
| Drifting baseline | Tissue damage from probe insertion | Allow for a sufficient recovery period after surgery and a longer equilibration time before sample collection. |
| Changes in animal's physiological state | Monitor the animal's behavior and ensure it is not distressed. |
Conclusion
In vivo microdialysis is an invaluable tool for investigating the dynamic role of the kynurenine pathway in the brain. By providing real-time measurements of extracellular this compound and its metabolites, this technique allows researchers to explore the impact of pharmacological agents, genetic manipulations, and physiological challenges on this critical metabolic pathway. The detailed protocols and application notes provided here serve as a comprehensive guide for scientists and drug development professionals to successfully implement in vivo microdialysis for monitoring brain this compound levels, ultimately contributing to a better understanding of its involvement in health and disease.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Kynurenine Pathway Metabolite Levels May Reflect Extent of Neuroinflammation in ALS, FTD and Early Onset AD [mdpi.com]
- 3. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychogenics.com [psychogenics.com]
- 9. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparative study on kynurenic acid production in the rat striatum by tryptophan enantiomers: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing the Kynurenine Pathway in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the primary metabolic route for the essential amino acid tryptophan. This pathway is of significant interest to researchers in various fields, including immunology, neuroscience, and oncology, due to the bioactive nature of its metabolites. These metabolites, collectively known as kynurenines, play crucial roles in immune regulation, neurotransmission, and inflammatory processes. The induction of the kynurenine pathway in immune cells, such as peripheral blood mononuclear cells (PBMCs), is a key area of investigation for understanding disease pathogenesis and for the development of novel therapeutic agents.
This document provides detailed protocols for inducing the kynurenine pathway in human PBMCs, primarily through stimulation with interferon-gamma (IFN-γ). IFN-γ is a potent inducer of indoleamine 2,3-dioxygenase (IDO-1), the first and rate-limiting enzyme in the kynurenine pathway.[1][2][3] These protocols are intended for use by researchers, scientists, and drug development professionals.
Key Concepts and Signaling Pathways
The kynurenine pathway is initiated by the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenases (IDO1 and IDO2).[4] While TDO is predominantly found in the liver, IDO1 is the primary extrahepatic enzyme and is expressed in various immune cells, including monocytes and macrophages within the PBMC population.[1][4] The expression of IDO1 is strongly induced by pro-inflammatory stimuli, most notably IFN-γ.[1][2]
Upon induction, IDO1 activation leads to the depletion of tryptophan and the production of kynurenine. Kynurenine can then be metabolized through two main branches, leading to the production of either neuroprotective metabolites like kynurenic acid (KYNA) or potentially neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[5] The balance between these branches is influenced by the expression and activity of downstream enzymes like kynurenine aminotransferases (KATs), kynurenine 3-monooxygenase (KMO), and kynureninase.[4]
In PBMCs, IFN-γ stimulation primarily upregulates IDO-1, KMO, and quinolinate phosphoribosyltransferase (QPRT) in monocytes, while lymphocytes show minimal to no induction of these enzymes.[1][6][7][8][9] This differential expression highlights the central role of monocytes in kynurenine pathway metabolism within the PBMC population.
Kynurenine Pathway Overview
Caption: A simplified diagram of the kynurenine pathway of tryptophan metabolism.
Experimental Protocols
The following protocols are based on established methodologies for inducing the kynurenine pathway in human PBMCs.
Protocol 1: Isolation of PBMCs from Whole Blood
Objective: To isolate a pure population of PBMCs from human whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS), heat-inactivated
-
Centrifuge with swinging bucket rotor
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 3 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS. Repeat the wash step twice.
-
After the final wash, resuspend the PBMC pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
Protocol 2: Induction of the Kynurenine Pathway with IFN-γ
Objective: To stimulate PBMCs with IFN-γ to induce the expression and activity of kynurenine pathway enzymes.
Materials:
-
Isolated human PBMCs
-
Complete culture medium (e.g., Aim V serum-free media or RPMI-1640 with 10% FBS)
-
Recombinant human IFN-γ
-
12-well or 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated PBMCs in a 12-well plate at a concentration of 1 x 10^6 cells/mL in Aim V serum-free media.[1][6]
-
Prepare a stock solution of recombinant human IFN-γ in sterile PBS or culture medium.
-
Treat the PBMCs with varying concentrations of IFN-γ. A common dose-response range is 0, 50, 100, 500, and 1000 IU/mL.[1][6] For a standard induction, a concentration of 500 IU/mL is often used.[1][6]
-
Incubate the cells for different time points, such as 24, 48, and 72 hours, in a humidified incubator at 37°C with 5% CO2.[1][6]
-
At each time point, harvest the cell-free supernatant for analysis of kynurenine pathway metabolites. Store the supernatant at -80°C until analysis.
-
Harvest the cells for analysis of enzyme expression (e.g., by flow cytometry, qPCR, or Western blot). To detach adherent monocytes, a brief incubation with 0.05% Trypsin/EDTA can be used.[1][6]
-
Wash the harvested cells with PBS before proceeding with downstream applications.
Experimental Workflow
Caption: A typical workflow for inducing and analyzing the kynurenine pathway in PBMCs.
Data Presentation
The following tables summarize the expected quantitative changes in kynurenine pathway enzyme expression and metabolite concentrations in PBMCs following IFN-γ stimulation, based on published data.
Table 1: Fold Change in Kynurenine Pathway Enzyme Expression in Monocytes after IFN-γ (500 IU/mL) Treatment
| Enzyme | 24 hours | 48 hours | 72 hours |
| IDO-1 | Significant increase | Further increase | Peak expression |
| KMO | Significant increase | Further increase | Maintained high expression |
| QPRT | Significant increase | Further increase | Maintained high expression |
| Data is a qualitative summary based on findings from Jones et al. (2015). For precise fold changes, refer to the original publication. |
Table 2: Concentration of Kynurenine Pathway Metabolites in PBMC Supernatant after IFN-γ (500 IU/mL) Treatment
| Metabolite | 24 hours (Control) | 24 hours (IFN-γ) | 48 hours (Control) | 48 hours (IFN-γ) | 72 hours (Control) | 72 hours (IFN-γ) |
| Tryptophan (µM) | ~50 | ~50 | ~50 | ~45 | ~50 | ~40 |
| Kynurenine (µM) | Undetectable | ~2 | Undetectable | ~5 | Undetectable | ~8 |
| Kynurenine/Tryptophan Ratio | Baseline | Significantly Increased | Baseline | Further Increased | Baseline | Peak Increase |
| 3-Hydroxykynurenine (nM) | Undetectable | ~50 | Undetectable | ~150 | Undetectable | ~250 |
| 3-Hydroxyanthranilic Acid (nM) | Undetectable | ~20 | Undetectable | ~50 | Undetectable | ~80 |
| Quinolinic Acid (nM) | ~20 | ~40 | ~20 | ~80 | ~20 | ~150 |
| Picolinic Acid (nM) | No significant change observed between control and treated groups at any time point. | |||||
| Neopterin (B1670844) (nM) | ~5 | ~10 | ~5 | ~20 | ~5 | ~30 |
| Values are approximate and intended for illustrative purposes, based on graphical data from Jones et al. (2015).[1] For precise concentrations and statistical significance, please refer to the original publication. |
Analytical Methods for Kynurenine Pathway Metabolites
Accurate quantification of kynurenine pathway metabolites is crucial for studying the effects of various inducers. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose.[1]
A typical HPLC method for separating and detecting tryptophan, kynurenine, 3-HK, 3-HAA, anthranilic acid (AA), and neopterin involves a C18 reverse-phase column with a sodium acetate (B1210297) mobile phase.[1] Detection can be achieved using UV and fluorescence detectors set at specific wavelengths for each metabolite.[1] For instance, kynurenine and 3-HK can be detected by UV at 365 nm, while tryptophan, 3-HAA, AA, and neopterin are detected by fluorescence with varying excitation and emission wavelengths.[1]
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for researchers interested in studying the induction of the kynurenine pathway in human PBMCs. The use of IFN-γ as a potent and reliable inducer allows for the robust investigation of this critical metabolic pathway and its implications in health and disease. Careful adherence to these protocols will enable the generation of reproducible and high-quality data, facilitating advancements in our understanding of the immunomodulatory roles of kynurenine metabolites and aiding in the development of targeted therapeutic strategies.
References
- 1. Expression of the Kynurenine Pathway in Human Peripheral Blood Mononuclear Cells: Implications for Inflammatory and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-γ Regulates the Proliferation and Differentiation of Mesenchymal Stem Cells via Activation of Indoleamine 2,3 Dioxygenase (IDO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon (IFN)-γ-mediated inflammation and the kynurenine pathway in relation to bone mineral density: the Hordaland Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations | MDPI [mdpi.com]
- 5. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the Kynurenine Pathway in Human Peripheral Blood Mononuclear Cells: Implications for Inflammatory and Neurodegenerative Disease | PLOS One [journals.plos.org]
- 7. Expression of the Kynurenine Pathway in Human Peripheral Blood Mononuclear Cells: Implications for Inflammatory and Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application Notes: The Use of Deuterated L-Kynurenine as an Internal Standard for LC-MS Analysis
Introduction
L-kynurenine is a pivotal metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan degradation.[1] Dysregulation of this pathway has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and psychiatric disorders.[2][3] Consequently, the accurate quantification of this compound in biological matrices is of significant interest to researchers and drug development professionals. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[4] To ensure the accuracy and reliability of LC-MS-based quantification, the use of a stable isotope-labeled internal standard is crucial.[5] Deuterated this compound (e.g., this compound-d4) serves as an ideal internal standard, as it shares near-identical physicochemical properties with the endogenous analyte, allowing it to effectively compensate for variations during sample preparation, chromatography, and ionization.[6][7]
Principle of the Method
This application note describes a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples, such as plasma, cerebrospinal fluid (CSF), and brain tissue homogenates. The method employs deuterated this compound as an internal standard to ensure high accuracy and precision. Samples are first deproteinized, and then the supernatant is analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM), comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
Deuterated this compound (this compound-d4) internal standard[7]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
2. Standard and Internal Standard Stock Solution Preparation
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of 50% acetonitrile in water.
-
This compound-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound-d4 in 1 mL of 50% acetonitrile in water.[6]
-
Store stock solutions at -20°C.
3. Working Solution Preparation
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with a surrogate matrix (e.g., stripped serum or a synthetic matrix) to achieve concentrations ranging from approximately 0.5 ng/mL to 1600 ng/mL.[8][9]
-
Internal Standard Working Solution (e.g., 1.1 µg/mL): Dilute the IS stock solution with water.[6] The optimal concentration of the IS working solution may need to be adjusted based on the expected endogenous levels of this compound in the samples.
4. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To 100 µL of each sample, calibration standard, and quality control (QC) sample, add a fixed volume of the internal standard working solution (e.g., 10 µL of 1.1 µg/mL this compound-d4).[6]
-
Add a protein precipitation agent. A common method is to add trifluoroacetic acid.[6][10] Another approach involves adding 150 µL of ice-cold methanol and incubating at -20°C for 30 minutes to facilitate protein precipitation.[2]
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for specific instruments and applications.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40°C |
| Gradient Elution | A suitable gradient to ensure separation from matrix components. |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Cone Voltage | 35 V (for both Kyn and Kyn-d4)[6] |
| Collision Energy | 20 eV (for both Kyn and Kyn-d4)[6] |
Table 1: MRM Transitions for this compound and Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 209.0 | 192.1[6] |
| This compound-d4 | 213.0 | 196.0[6] |
Data Analysis and Quantitative Data Summary
Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of this compound to this compound-d4 against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 1600 ng/mL[8][9] |
| Correlation Coefficient (r²) | > 0.99[8][9] |
| Intra-day Precision (%RSD) | < 3.4%[8][9] |
| Inter-day Precision (%RSD) | < 8.9%[8][9] |
| Accuracy (% Bias) | Within ±15% |
| Recovery (%) | 94% - 105%[11] |
| Limit of Quantification (LOQ) | ~0.47 ng/mL[8][9] |
Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Experimental Workflow for LC-MS/MS Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of L-Kynurenine Production Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the essential amino acid L-tryptophan (B1681604) through the kynurenine (B1673888) pathway is a critical metabolic route implicated in immune regulation and disease pathogenesis, particularly in cancer. The initial and rate-limiting step of this pathway is catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2). Upregulation of these enzymes in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolite, L-kynurenine. This metabolic shift suppresses the activity of immune cells, such as T cells, facilitating tumor immune evasion.[1][2][3][4] Consequently, the development of inhibitors targeting IDO1 and TDO2 is a promising strategy in cancer immunotherapy.[2][3]
These application notes provide detailed protocols for cell-based assays designed to screen for and characterize inhibitors of this compound production. The described methods utilize both engineered cell lines overexpressing the target enzymes and cancer cell lines with inducible enzyme expression. Furthermore, protocols for the quantification of this compound in cell culture supernatants are provided.
Signaling Pathway of IFN-γ Induced IDO1 Expression
Experimental Protocols
Protocol 1: Screening for IDO1 Inhibitors in Cancer Cell Lines with IFN-γ Induced Expression
This protocol describes a cell-based assay to screen for inhibitors of IDO1 by inducing its expression in cancer cells with interferon-gamma (IFN-γ).[5][6][7][8]
1.1. Cell Culture and Seeding:
-
Select a cancer cell line known to upregulate IDO1 in response to IFN-γ (e.g., HeLa, SiHa, CT26, SKOV3, A172, BT549).[5][9][10]
-
Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[2]
1.2. Induction of IDO1 Expression:
-
Prepare a fresh solution of recombinant human or murine IFN-γ (depending on the cell line origin) in cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing IFN-γ (e.g., 30 ng/mL).[8]
-
Incubate the cells for 24-48 hours to induce IDO1 expression.[7][8]
1.3. Inhibitor Treatment:
-
Prepare serial dilutions of the test compounds (inhibitors) in the cell culture medium. It is recommended to include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle control (e.g., DMSO, not exceeding 0.5% v/v).[2]
-
After the induction period, remove the IFN-γ containing medium and add the medium with the different concentrations of the test compounds.
-
Incubate the cells with the inhibitors for a specified time course (e.g., 24, 48, or 72 hours).[11]
1.4. Sample Collection:
-
After the incubation with inhibitors, carefully collect the cell culture supernatant for this compound analysis.[11]
-
For adherent cells, the supernatant can be directly collected. For suspension cells, centrifuge the plate to pellet the cells and then collect the supernatant.[11]
-
Store the collected supernatants at -80°C until analysis.
1.5. Quantification of this compound:
-
Quantify the concentration of this compound in the collected supernatants using one of the methods described in Protocol 3.
Protocol 2: Screening for IDO1/TDO2 Inhibitors in Engineered Cell Lines
This protocol utilizes engineered cell lines that constitutively or inducibly express human IDO1 or TDO2, providing a more specific and controlled screening system.[2][12]
2.1. Cell Culture and Seeding:
-
Use stable recombinant cell lines (e.g., HEK293, LLTC, GL261) expressing the target enzyme (IDO1 or TDO2).[2][12] For inducible systems, add the appropriate inducer (e.g., tetracycline) to the culture medium.[12]
-
Culture the cells in the recommended growth medium. For TDO2-expressing cell lines, the medium may need to be supplemented with additional L-tryptophan (e.g., 800 µM).[2]
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere or stabilize.[2]
2.2. Inhibitor Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium. Include a known inhibitor as a positive control and a vehicle control.
-
Add the medium containing the different concentrations of the test compounds to the cells.
-
Incubate the cells with the inhibitors for a predetermined period (e.g., 24-72 hours).
2.3. Sample Collection:
-
Following the incubation period, collect the cell culture supernatant as described in section 1.4.
-
Store the samples at -80°C prior to analysis.
2.4. Quantification of this compound:
-
Determine the this compound concentration in the supernatants using one of the methods outlined in Protocol 3.
Protocol 3: Quantification of this compound
3.1. Method 3A: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
This is a highly sensitive and specific method for the accurate quantification of this compound.[11][13][14][15][16][17][18]
-
Sample Preparation:
-
Thaw the collected cell culture supernatant samples on ice.[11]
-
To 100 µL of supernatant, add 10 µL of an internal standard solution (e.g., Kynurenine-d4).[11]
-
Precipitate proteins by adding a solvent like acetonitrile (B52724), then centrifuge to pellet the precipitate.[13]
-
-
LC Separation:
-
MS/MS Detection:
-
Use a tandem mass spectrometer set to monitor the specific mass transitions for this compound and the internal standard.
-
-
Quantification:
3.2. Method 3B: HPLC with UV or Fluorescence Detection
This method is a viable alternative to LC-MS/MS, though it may have lower sensitivity.[19][20][21]
-
Sample Preparation:
-
Prepare samples as described for LC-MS/MS (protein precipitation).
-
-
HPLC Separation:
-
Inject the sample into an HPLC system with a C18 column.[20][21]
-
Use an isocratic or gradient mobile phase, for example, 15 mM potassium phosphate (B84403) (pH 6.4) with 2.7% (v/v) acetonitrile.[20][21]
-
-
Detection:
-
Quantification:
3.3. Method 3C: ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA kits for this compound offer a high-throughput and convenient method for quantification.[9]
-
Follow the specific instructions provided with the commercial this compound ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with an antibody, followed by the addition of a detection antibody and substrate.
-
Measure the resulting colorimetric signal using a microplate reader.
-
Calculate the this compound concentration based on the standard curve generated.
Experimental Workflow
Data Presentation
Quantitative data from inhibitor screening assays should be summarized in tables for clear comparison of inhibitor potency.
Table 1: IC50 Values of Test Compounds against IDO1 in IFN-γ Stimulated HeLa Cells
| Compound | IC50 (µM) |
| Test Compound A | 1.2 |
| Test Compound B | 15.8 |
| Test Compound C | > 50 |
| Epacadostat (Control) | 0.05 |
Table 2: Selectivity Profile of Inhibitors against IDO1 and TDO2 in Engineered HEK293 Cells
| Compound | IDO1 IC50 (µM) | TDO2 IC50 (µM) | Selectivity (TDO2/IDO1) |
| Test Compound D | 0.5 | 25.0 | 50 |
| Test Compound E | 2.1 | 2.5 | 1.2 |
| Control Inhibitor F | 0.08 | 10.2 | 127.5 |
Concluding Remarks
The protocols and methodologies detailed in these application notes provide a comprehensive framework for the robust screening and characterization of inhibitors targeting this compound production. The choice of cell line and analytical method will depend on the specific research goals, available resources, and desired throughput. Careful validation of assays and the inclusion of appropriate controls are essential for generating reliable and reproducible data in the pursuit of novel therapeutics for cancer and other diseases associated with dysregulated tryptophan metabolism.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 | MDPI [mdpi.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The this compound ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
- 10. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.uniupo.it [research.uniupo.it]
- 15. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. [PDF] A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy. | Semantic Scholar [semanticscholar.org]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
Application Notes: Immunohistochemical Staining of L-kynurenine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-kynurenine (KYN) is a pivotal metabolite in the kynurenine (B1673888) pathway, the primary route for tryptophan degradation in mammals.[1] This pathway is activated by inflammatory mediators and stress, leading to the production of several neuroactive and immunomodulatory downstream metabolites.[1] Consequently, this compound is increasingly recognized as a critical biomarker in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and autoimmune diseases.[1][2] As an endogenous ligand for the Aryl hydrocarbon Receptor (AhR), this compound can exert significant biological effects, such as promoting immune tolerance or contributing to disease progression like in gliomas.[2][3] Immunohistochemistry (IHC) provides an indispensable tool for visualizing the localization and distribution of this compound within the tissue microenvironment, offering crucial insights into the spatial dynamics of the kynurenine pathway's activation.
Principle of the Assay
Immunohistochemistry for this compound leverages the high specificity of monoclonal or polyclonal antibodies to detect the metabolite in situ. The fundamental principle involves a primary antibody binding specifically to this compound fixed within the tissue. This binding event is then visualized using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorophore. For enzymatic detection, the addition of a chromogenic substrate (like DAB) results in a colored precipitate at the antigen site, which can be observed with a light microscope.[2][3] This technique allows for the precise cellular and subcellular localization of this compound.
Specimen Preparation and Handling
Proper specimen handling is critical for the preservation of this compound antigenicity.
-
Fixation: Tissues should be promptly fixed in 10% neutral buffered formalin (NBF) for 18-24 hours. Over-fixation or under-fixation can mask epitopes or lead to poor tissue morphology.
-
Processing: Following fixation, tissues are dehydrated through a graded series of ethanol (B145695), cleared with xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: Formalin-fixed, paraffin-embedded (FFPE) blocks should be sectioned at 4-5 µm thickness and mounted on positively charged slides to ensure adhesion.
-
Storage: Slides can be stored at room temperature for short periods, but for long-term storage, 4°C is recommended to preserve antigen integrity.
Detailed Protocol: IHC Staining for this compound (FFPE Tissues)
This protocol is a general guideline. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is essential for specific antibodies and tissue types.
Materials and Reagents
-
Positively charged microscope slides
-
Xylene or xylene substitute
-
Graded ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)[4][5]
-
Hydrogen Peroxide (3% H₂O₂) in methanol (B129727) or water[6]
-
Blocking Buffer (e.g., 1-5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-L-Kynurenine antibody (e.g., Mouse Monoclonal clone 3D4-F2). A recommended starting dilution is 1:200 - 1:2000.[2]
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium (permanent)
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through graded ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse in running tap water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat a pressure cooker or water bath containing Antigen Retrieval Buffer (Sodium Citrate, pH 6.0 is commonly recommended for this compound antibodies) to 95-100°C.[2][3][4]
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides in dH₂O, then in PBS.
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Typically, incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare and apply the DAB chromogen solution. Incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Stop the reaction by immersing the slides in dH₂O.
-
-
Counterstaining:
-
Lightly counterstain with Mayer's hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine slides under a light microscope. This compound staining typically appears as a brown precipitate, often localized to the cytoplasm of cells.[2]
-
Data Presentation and Interpretation
Quantitative analysis of this compound IHC can be performed using various scoring methods, such as the H-score or by assessing the percentage of positive cells and staining intensity (e.g., 0=negative, 1+=weak, 2+=moderate, 3+=strong).
Quantitative Data Summary
| Tissue Type | Disease/Condition | This compound Expression Details | Reference |
| Human Colorectal Cancer | Cancer | Cytoplasmic accumulation in tumor cells. | [2][10] |
| Human Brain (Caudate Putamen) | Normal/Glioma | Detected in glial cells. | [2][3] |
| Human Colon | Inflammatory Conditions | Accumulation in specific immune cells. | [2][3] |
| Human Atheroma Plaque | Atherosclerosis | Staining observed in tissue samples. | [3] |
| Mouse Tumor, Brain, Heart | Various (Research Models) | Used for staining in mouse tissues. | [3] |
Data Interpretation and Controls
-
Positive Control: A tissue known to express this compound should be included to validate the staining protocol.
-
Negative Control: A slide incubated with antibody diluent instead of the primary antibody should be included to check for non-specific binding from the secondary antibody.
-
Localization: Note the subcellular localization of the staining (e.g., cytoplasmic, nuclear, membranous). For this compound, a cytoplasmic pattern is commonly reported.[2]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Overview of the Tryptophan-Kynurenine metabolic pathway.
Caption: Step-by-step workflow for this compound IHC staining.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Staining or Weak Staining | Primary antibody concentration too low. | Optimize antibody dilution by running a titration series. |
| Ineffective antigen retrieval. | Ensure buffer pH is correct (pH 6.0 is often recommended).[2][3] Optimize heating time and temperature. Try an alternative buffer (e.g., EDTA pH 8.0).[4] | |
| Antibody storage/activity issue. | Ensure antibody has been stored correctly. Use a new aliquot. | |
| Tissue sections dried out. | Keep slides moist in a humidified chamber during incubations. | |
| High Background Staining | Primary antibody concentration too high. | Decrease primary antibody concentration and/or incubation time. |
| Incomplete blocking of endogenous peroxidase. | Increase H₂O₂ incubation time to 15-20 minutes.[9] | |
| Insufficient blocking of non-specific sites. | Increase blocking time or use a different blocking serum. | |
| Inadequate rinsing between steps. | Increase the number and duration of PBS washes. | |
| Non-specific/Artifact Staining | Incomplete deparaffinization. | Use fresh xylene and ensure sufficient incubation time.[9] |
| Cross-reactivity of secondary antibody. | Run a negative control (no primary antibody). Use a pre-adsorbed secondary antibody if needed.[11] | |
| Tissue folded or damaged. | Handle tissue sections carefully during mounting and processing. |
References
- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. This compound Antibody - Mouse mAb I Cited (IF & IHC) [immusmol.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. Immunohistochemical Studies of the Kynurenine Pathway in Morphea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. Validated antibody to assess this compound by IHC - Immusmol [immusmol.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Flow Cytometry-Based Assessment of L-kynurenine Uptake in T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-kynurenine, a key metabolite of the tryptophan catabolism pathway, is a critical immunomodulatory molecule. Its accumulation in the tumor microenvironment can suppress T cell function and promote immune evasion. A primary mechanism of this compound's immunosuppressive activity is its uptake by T cells, leading to the activation of the aryl hydrocarbon receptor (AHR) and subsequent downstream signaling that inhibits T cell proliferation and effector functions.[1][2][3][4][5] Therefore, the development of robust assays to measure this compound uptake in T cells is of significant interest for basic research and for the development of novel cancer immunotherapies.
This document provides detailed application notes and protocols for a flow cytometry-based assay to assess this compound uptake in T cells. This method leverages the intrinsic fluorescent properties of this compound, offering a rapid, sensitive, and quantitative single-cell analysis of its transport.[1][3][6]
Signaling Pathway of this compound Uptake and Action in T Cells
This compound is transported into activated T cells primarily through the large neutral amino acid transporter SLC7A5 (LAT1).[1][2][7] Once inside the cell, this compound can act as a ligand for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[4][5][8] This interaction leads to the nuclear translocation of AHR and the regulation of target gene expression, ultimately resulting in the suppression of T cell responses.
Experimental Workflow for Flow Cytometry-Based this compound Uptake Assay
The following diagram outlines the general workflow for assessing this compound uptake in T cells using flow cytometry.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound uptake assay based on published data.
Table 1: this compound Transport Kinetics
| Parameter | Value | Cell Type | Method | Reference |
| Km | 213 ± 70 µM | IL-2 Maintained CTLs | Radiolabeled Uptake Assay | [6] |
| Km | 267 ± 20 µM | IL-2 Maintained CTLs | Flow Cytometry Assay | [6] |
Table 2: Inhibitors of this compound Uptake
| Inhibitor | Target | Concentration | Cell Type | Reference |
| BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) | System L amino acid transporters (including SLC7A5) | 5-10 mM | Activated CD4+ and CD8+ T cells, CTLs | [1][9][10] |
| Leucine | System L amino acid transporters (competitor) | 5 mM | Activated CD8+ T cells, CTLs | [9] |
| Tryptophan | System L amino acid transporters (competitor) | Various | HEK293-E cells | [11] |
Table 3: Experimental Conditions
| Parameter | Condition | Reference |
| This compound Concentration | 80 - 200 µM | [9][10][11] |
| Incubation Time | 4 minutes | [1][9][10][11] |
| Temperature | 37°C (active transport) vs. 4°C (control) | [9][11] |
| Fixation (optional) | 1-4% Paraformaldehyde | [9][11] |
Detailed Experimental Protocols
Protocol 1: Flow Cytometry-Based this compound Uptake Assay in Activated T Cells
This protocol is adapted from Sinclair et al., Nature Communications, 2018.[1]
Materials:
-
Activated T cells (e.g., stimulated with anti-CD3/CD28 antibodies or cultured in IL-2)
-
Complete T cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound solution (e.g., 20 mM stock in PBS, sterile filtered)
-
System L inhibitor (e.g., BCH, 1 M stock in water)
-
Flow cytometry tubes
-
Flow cytometer equipped with a violet laser (405 nm excitation) and a 450/50 nm bandpass filter.[1][9] An alternative is a 525/50 nm bandpass filter.[11]
Procedure:
-
Cell Preparation:
-
Harvest activated T cells and count them.
-
Wash the cells once with PBS.
-
Resuspend the cells at a concentration of 1 x 106 cells/mL in pre-warmed PBS or other suitable assay buffer.
-
-
Inhibitor Treatment (Optional):
-
For inhibitor controls, pre-incubate the cells with the System L inhibitor (e.g., 10 mM BCH) for 5-10 minutes at 37°C.[9]
-
-
This compound Uptake:
-
Stopping the Reaction:
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer (PBS with 1-2% FBS).
-
Acquire data on a flow cytometer. Use the 405 nm violet laser for excitation and collect the emission using a 450/50 nm bandpass filter.[1][9]
-
Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) in the kynurenine (B1673888) emission channel.
-
Application Notes and Considerations
-
T Cell Activation State: this compound transport via SLC7A5 is largely restricted to activated T cells.[1][2][3] Therefore, it is crucial to use appropriately activated T cell populations for this assay. Naive, quiescent T cells will exhibit low to negligible uptake.
-
Specificity of Uptake: To confirm that the observed fluorescence is due to specific transport, include controls such as incubation at 4°C (to inhibit active transport) and co-incubation with a competitive inhibitor like BCH.[1][9][11]
-
Fluorescent Analogs: While this protocol utilizes the intrinsic fluorescence of this compound, fluorescently labeled kynurenine derivatives have also been synthesized for use in other assay formats, which could potentially be adapted for flow cytometry.[12][13][14]
-
Data Interpretation: An increase in the mean fluorescence intensity (MFI) of the T cell population after incubation with this compound is indicative of uptake. This can be quantified and compared across different experimental conditions (e.g., in the presence and absence of inhibitors).
-
Multiparameter Flow Cytometry: This assay can be integrated into a larger flow cytometry panel to simultaneously assess this compound uptake in different T cell subsets (e.g., CD4+, CD8+, regulatory T cells) by including antibodies against cell surface markers.
-
Drug Screening: This assay provides a valuable tool for screening small molecule inhibitors of this compound transport in T cells, which could have therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Single cell analysis of kynurenine and System L amino acid transport in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound participates in cancer immune evasion by downregulating hypoxic signaling in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single cell analysis of kynurenine and System L amino acid transport in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An integrated cytokine and kynurenine network as the basis of neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloro-L-kynurenine as fluorescent amino acid in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Establishing a Protocol for Long-Term Stability Testing of L-Kynurenine in Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-kynurenine (KYN) is a pivotal metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan degradation. Dysregulation of this pathway has been implicated in a multitude of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. Accurate quantification of this compound in biological samples is therefore crucial for both basic research and clinical studies. The integrity of these measurements is highly dependent on the stability of this compound during sample collection, processing, and storage. These application notes provide a detailed protocol for establishing the long-term stability of this compound in biological matrices, ensuring the reliability and reproducibility of experimental results.
Factors Influencing this compound Stability
Several pre-analytical variables can significantly impact the measured concentration of this compound. It is imperative to control these factors to obtain accurate data.
-
Biological Matrix: The choice of biological sample is a critical first step. Studies have shown that serum and plasma are the preferred matrices for kynurenine pathway metabolite analysis over whole blood.[1][2] In whole blood, the continued metabolic activity of blood cells can alter metabolite concentrations.
-
Sample Processing Time: Immediate processing of blood samples after collection is highly recommended. Delays in centrifugation and separation of plasma or serum can lead to a decline in the concentration of kynurenine pathway metabolites.[1][2] Specifically, concentrations of this compound have been observed to decrease when whole blood is stored at 4°C for 24 hours before processing.[1][2]
-
Storage Temperature: The temperature at which samples are stored is paramount for long-term stability. While short-term storage at room temperature or 4°C may be acceptable for a limited duration, long-term preservation requires freezing at -80°C.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be minimized. While some studies suggest that many kynurenine pathway metabolites are relatively stable through a limited number of freeze-thaw cycles, it is best practice to aliquot samples into single-use volumes to avoid repeated temperature fluctuations.
Data Presentation: this compound Stability
The following tables summarize the stability of this compound under various storage conditions based on available literature. It is important to note that the stability can be method- and matrix-dependent, and it is recommended to perform an in-house stability study for the specific conditions of your laboratory.
Table 1: Short-Term Stability of this compound in Human Plasma/Serum
| Storage Temperature | Duration | Analyte Stability | Reference |
| Room Temperature | Up to 72 hours | Stable | [3] |
| 2-8°C | Up to 72 hours | Stable | [3] |
Table 2: Long-Term Stability of this compound in Human Plasma/Serum
| Storage Temperature | Duration | Analyte Stability | Reference |
| -20°C | Up to 1 month | Stable | |
| -80°C | Long-term | Generally considered stable | [4] |
Table 3: Freeze-Thaw Stability of this compound in Human Plasma/Serum
| Number of Cycles | Analyte Stability | Reference |
| Up to 5 cycles | Generally stable, though minimizing cycles is recommended. | [5][6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to establish this compound stability.
Protocol 1: Sample Collection and Processing
Objective: To obtain high-quality plasma or serum samples suitable for this compound analysis.
Materials:
-
Vacutainer tubes with appropriate anticoagulant (e.g., EDTA for plasma) or no anticoagulant (for serum).
-
Centrifuge capable of reaching 1,500 x g and maintaining a temperature of 4°C.
-
Pipettes and sterile, nuclease-free polypropylene (B1209903) tubes for aliquoting.
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.
Procedure:
-
Blood Collection: Collect whole blood from subjects into appropriate vacutainer tubes using standard phlebotomy procedures.
-
Immediate Processing: Process the blood samples within one hour of collection.
-
Sample Separation:
-
For Plasma: Centrifuge the blood collection tubes at 1,500 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
For Serum: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge the tubes at 1,500 x g for 15 minutes at 4°C. Carefully collect the supernatant (serum).
-
-
Aliquoting: Dispense the plasma or serum into pre-labeled, single-use polypropylene tubes. The aliquot volume should be sufficient for a single analysis to avoid freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a given matrix at a specific storage temperature over an extended period.
Materials:
-
A pool of human plasma or serum with a known concentration of this compound.
-
Validated analytical method for this compound quantification (e.g., LC-MS/MS).
-
-80°C freezer.
Procedure:
-
Sample Preparation: Prepare a large pool of the chosen biological matrix (plasma or serum). Analyze a subset of this pool at the beginning of the study (T=0) to establish the baseline this compound concentration.
-
Aliquoting and Storage: Aliquot the remaining pooled sample into a sufficient number of tubes for all planned time points and store them at -80°C.
-
Time Points: Define the time points for stability testing (e.g., 1 month, 3 months, 6 months, 1 year, and 2 years).
-
Analysis: At each designated time point, retrieve a set of aliquots from the -80°C freezer. Allow them to thaw completely at room temperature.
-
Quantification: Analyze the samples using a validated analytical method to determine the concentration of this compound.
-
Data Analysis: Compare the mean concentration at each time point to the baseline concentration (T=0). The stability is often expressed as the percentage of the initial concentration remaining. This compound is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15% of the baseline).
Protocol 3: Freeze-Thaw Stability Assessment
Objective: To evaluate the effect of repeated freeze-thaw cycles on the concentration of this compound.
Materials:
-
A pool of human plasma or serum with a known concentration of this compound.
-
Validated analytical method for this compound quantification (e.g., LC-MS/MS).
-
-80°C freezer and a controlled environment for thawing (e.g., room temperature water bath).
Procedure:
-
Sample Preparation: Prepare a pool of plasma or serum and determine the baseline this compound concentration (Freeze-Thaw Cycle 0).
-
Aliquoting: Aliquot the pooled sample into several tubes.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the aliquots at -80°C for at least 24 hours. Thaw them completely at room temperature. After thawing, one set of aliquots is analyzed.
-
Subsequent Cycles: Refreeze the remaining aliquots at -80°C for at least 12-24 hours. Repeat the thawing process. Analyze a set of aliquots after each desired freeze-thaw cycle (e.g., 3 and 5 cycles).
-
-
Quantification: Analyze the this compound concentration in the aliquots from each freeze-thaw cycle using a validated analytical method.
-
Data Analysis: Compare the mean concentration after each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the baseline).
Mandatory Visualization
Kynurenine Signaling Pathway
Caption: Simplified diagram of the Kynurenine Pathway.
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for long-term stability assessment.
Conclusion
The protocol outlined in these application notes provides a comprehensive framework for establishing the long-term stability of this compound in biological samples. Adherence to standardized procedures for sample collection, processing, and storage is critical for generating high-quality, reliable data. By carefully controlling pre-analytical variables and conducting thorough stability studies, researchers can ensure the accuracy and validity of their findings in the dynamic field of kynurenine pathway research.
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.tinyteria.com [shop.tinyteria.com]
- 4. Tryptophan, kynurenine and the KTR - BEVITAL AS [bevital.no]
- 5. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak resolution in L-kynurenine HPLC analysis
Welcome to the technical support center for L-kynurenine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors affecting peak resolution in HPLC?
A1: Peak resolution in HPLC is primarily governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1] Understanding and manipulating these factors is crucial for optimizing the separation of this compound from other components in a sample.
-
Column Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks and better resolution. It is influenced by column length, particle size of the stationary phase, and column temperature.[1][2][3]
-
Selectivity (α): This is a measure of the separation between the peak maxima of two adjacent peaks. It is influenced by the chemical properties of the analytes, the stationary phase, and the mobile phase composition.[1][2]
-
Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column. It is primarily controlled by the strength of the mobile phase.[1][2]
Q2: My this compound peak is showing poor resolution, co-eluting with another peak. Where should I start troubleshooting?
A2: A systematic approach is recommended when troubleshooting co-eluting peaks.[4] Begin by assessing your current method parameters and making single, deliberate changes to observe their effect. A good starting point is to evaluate the mobile phase composition, as it significantly impacts selectivity and retention.[2][4]
Q3: Can sample preparation affect peak resolution for this compound?
A3: Yes, proper sample preparation is critical. Inadequate sample cleanup can introduce interfering substances that co-elute with this compound, leading to poor resolution.[4] Ensure that your sample preparation method, such as protein precipitation or solid-phase extraction, effectively removes matrix components.[4] For instance, in plasma samples, deproteinization is a crucial step to avoid interference.[5] Also, be mindful of the sample solvent; whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.
Troubleshooting Guides
Issue 1: Peak Tailing or Fronting
Symptom: The this compound peak is asymmetrical, with a tail or a front.
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or the sample concentration. As a general guideline, inject 1-2% of the total column volume for sample concentrations around 1µg/µl.[4] |
| Active Sites on Column | Use a different column with a more inert stationary phase, or add a competing base to the mobile phase if this compound is interacting with acidic silanols.[6] |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] A guard column can help protect the analytical column.[7] |
Issue 2: Broad Peaks
Symptom: The this compound peak is wide, leading to decreased resolution and sensitivity.
Possible Causes & Solutions:
| Cause | Solution |
| Large Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| High Flow Rate | Decrease the flow rate. Lower flow rates generally lead to narrower peaks and improved resolution, though analysis time will increase.[4] |
| Column Efficiency Loss | Replace the column. Column efficiency naturally decreases over time. Using columns with smaller particle sizes can increase efficiency.[3] |
| Inappropriate Mobile Phase pH | For ionizable compounds like this compound, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form. |
Issue 3: Poor Peak-to-Peak Resolution
Symptom: The this compound peak is not baseline-separated from an adjacent peak.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic-to-aqueous ratio. In reversed-phase HPLC, decreasing the organic solvent percentage will increase retention and may improve separation.[1] Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.[2] |
| Inadequate Column Chemistry | Change the stationary phase. A different column chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) can provide different selectivity.[3] |
| Incorrect Column Temperature | Optimize the column temperature. Lowering the temperature can increase retention and potentially improve resolution, while higher temperatures can decrease viscosity and improve efficiency.[2][4] |
| Isocratic vs. Gradient Elution | If using an isocratic method, consider developing a gradient method. Gradient elution can improve the separation of complex mixtures.[3] |
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer and an organic modifier. For example, a mobile phase containing 20 mmol/L sodium acetate, 3 mmol/L zinc acetate, and 7% acetonitrile has been used.[5] Another option is a simple mobile phase of water, acetonitrile, and sulfuric acid as a buffer.[8]
-
Detection: UV detection at approximately 365 nm for this compound.[5]
-
Injection Volume: 10 µL.[8]
Sample Preparation (from plasma):
-
To a sample of plasma, add an equal volume of a precipitating agent, such as 0.6 mol/L perchloric acid.[5]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for injection into the HPLC system.
Visualizations
Logical Troubleshooting Workflow for Poor Peak Resolution
Caption: A flowchart for systematically troubleshooting poor HPLC peak resolution.
Factors Influencing HPLC Peak Resolution
Caption: Key parameters affecting HPLC peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Optimization of Zn2+-containing mobile phase for simultaneous determination of kynurenine, kynurenic acid and tryptophan in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Method for Analysis of Kynurenine on Primesep 100 Column | SIELC Technologies [sielc.com]
Overcoming matrix effects in the quantification of L-kynurenine by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of L-kynurenine. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound (KYN) is a key metabolite of the essential amino acid L-tryptophan (B1681604). The kynurenine (B1673888) pathway is the primary route of tryptophan degradation and produces several neuroactive and immunomodulatory compounds.[1][2][3] The ratio of kynurenine to tryptophan (KYN/TRP) is often used as an indicator of the activity of the enzymes IDO (indoleamine 2,3-dioxygenase) and TDO (tryptophan 2,3-dioxygenase), which are implicated in various physiological and pathological processes, including immune response, neurodegenerative diseases, and cancer.[3][4][5][6][7] Therefore, accurate quantification of this compound is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
Q2: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[8][9][10] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][8][9]
Q3: What are the common signs of matrix effects in the analysis of this compound?
Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[11]
-
Inaccurate quantification, leading to high variability in concentration measurements.[8][11]
-
Non-linear calibration curves.[11]
-
Inconsistent peak areas for quality control (QC) samples.[11]
Q4: What types of biological samples are most susceptible to matrix effects when analyzing this compound?
Complex biological matrices are most likely to cause significant matrix effects. For this compound, these include:
-
Biological fluids: Plasma, serum, cerebrospinal fluid (CSF), and urine.[1][11][12][13]
-
Tissue homogenates: Brain and other tissues.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound quantification.
Problem 1: Poor Peak Shape or Signal Suppression
| Possible Cause | Troubleshooting Step | Rationale |
| Co-eluting Matrix Components | Optimize chromatographic separation. Increase the gradient length or change the mobile phase composition to better separate this compound from interfering compounds.[8][10] | Enhancing separation reduces the chances of other molecules co-eluting and competing with kynurenine for ionization. |
| Inefficient Sample Cleanup | Improve the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9][14] | More effective cleanup removes a larger portion of the matrix components that cause ion suppression. |
| Suboptimal Ion Source Conditions | Optimize MS parameters such as ion spray voltage, gas temperature, and gas flows.[10][15] | Fine-tuning the ion source can improve the ionization efficiency of this compound and reduce the impact of interfering substances. |
Problem 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Internal Standard (IS) | Use a stable isotope-labeled (SIL) internal standard for this compound (e.g., kynurenine-d4).[7][13][16] | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more accurate correction and improving precision. Structural analogs may not co-elute perfectly and may have different ionization efficiencies. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. | Variability in sample preparation, such as inconsistent vortexing times or pipetting errors, can lead to variable recoveries and matrix effects. |
| Sample Degradation | Investigate the stability of this compound in the matrix under the storage and processing conditions used.[17] | If kynurenine is degrading, this will lead to variable and inaccurate results. |
Problem 3: Inaccurate Quantification (Poor Accuracy)
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Effects Not Fully Compensated | Prepare calibration standards in a surrogate matrix that mimics the biological sample as closely as possible (e.g., charcoal-stripped plasma).[9][15][17] | This ensures that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification. |
| Incorrect Internal Standard Concentration | Verify the concentration of the internal standard stock and working solutions. | An incorrect IS concentration will lead to systematic errors in the calculated analyte concentrations. |
| Carryover | Inject a blank sample after a high concentration standard or sample to check for carryover. Optimize the autosampler wash procedure if necessary.[17] | Carryover from a previous injection can lead to artificially high results for the subsequent sample. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for LC-MS/MS analysis of this compound.
Experimental Protocols & Data
Assessing Matrix Effects
A common method to quantitatively assess matrix effects is the post-extraction spike method.[6][18]
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from 6 different sources). Then, spike the analyte and internal standard into the extracted matrix supernatant.[18]
-
Set C (Pre-Extraction Spike / Recovery): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (RE %) = (Mean peak area of Set C / Mean peak area of Set B) * 100
An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement. The Internal Standard (IS) normalized MF should also be calculated to show how well the IS compensates for the matrix effect.[19]
-
Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Protein precipitation is fast but less clean, while SPE offers better cleanup at a higher cost and complexity.
| Method | Typical Procedure | Advantages | Disadvantages | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Add a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma/serum sample, vortex, and centrifuge to pellet proteins.[12][15][17] | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, leading to higher matrix effects. | Moderate |
| Solid-Phase Extraction (SPE) | Condition a sorbent bed, load the sample, wash away interferences, and elute the analyte of interest. | Provides cleaner extracts, leading to significantly reduced matrix effects.[9][14] | More time-consuming, requires method development, and is more expensive. | High |
| Liquid-Liquid Extraction (LLE) | Extract the analyte from the aqueous sample into an immiscible organic solvent. | Can provide very clean extracts. | Can be labor-intensive and requires large volumes of organic solvents. | High |
Example Protocol: Protein Precipitation for Plasma
This protocol is a common starting point for this compound analysis.
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., kynurenine-d4).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following table provides typical starting parameters for this compound analysis. These should be optimized for your specific instrument and application.
| Parameter | Typical Setting | Reference |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, <3 µm) | [1][20] |
| Mobile Phase A | Water with 0.1% Formic Acid | [15] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [1][15] |
| Flow Rate | 0.3 - 0.5 mL/min | [17] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |
| MRM Transition (Kynurenine) | Q1: 209.1 m/z -> Q3: 192.1, 146.1, or 94.1 m/z | [15][20][21] |
| MRM Transition (Kyn-d4 IS) | Q1: 213.1 m/z -> Q3: 196.1 or 150.1 m/z | [2] |
Kynurenine Metabolic Pathway
Understanding the metabolic context of this compound is essential for interpreting results.
Caption: Simplified overview of the Kynurenine Pathway of Tryptophan metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives [mdpi.com]
- 4. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. ovid.com [ovid.com]
- 20. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Common pitfalls and solutions for L-kynurenine ELISA assays
Welcome to the technical support center for L-kynurenine ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound ELISA assays.
Issue 1: High Background
A high background can mask the true signal and reduce the sensitivity of the assay.[1] It often manifests as excessive color development across the entire plate.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each step.[1][2] An automated plate washer can improve consistency. |
| Contaminated Reagents or Buffers | Use fresh, sterile buffers and reagents.[3] Ensure the substrate has not been exposed to light or contaminating agents.[4] |
| Ineffective Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or the incubation time.[1] Consider using a different blocking buffer. Adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can also help.[1] |
| High Detection Antibody Concentration | The concentration of the detection antibody may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.[3] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample. Select a highly specific antibody and consider using pre-adsorbed secondary antibodies. |
| Extended Incubation Times or High Temperature | Adhere strictly to the incubation times and temperatures specified in the protocol.[5] Temperatures exceeding the recommended range can increase non-specific binding.[5] |
| Plate Contamination | Ensure the microplate is clean and free from contaminants. If issues persist, consider using a new plate. |
Issue 2: Weak or No Signal
This issue is characterized by low or absent color development, even in the presence of the analyte.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Omission or Incorrect Order of Reagents | Carefully review the protocol and ensure all reagents are added in the correct sequence.[6] |
| Inactive Reagents | Check the expiration dates of all kit components.[6] Ensure proper storage conditions have been maintained.[7] Avoid repeated freeze-thaw cycles of standards and antibodies.[8] Test the activity of the enzyme conjugate and substrate. |
| Incorrect Wavelength Setting | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB). |
| Presence of Inhibitors | Sodium azide (B81097) is an inhibitor of horseradish peroxidase (HRP) and should not be present in buffers or samples if using an HRP-conjugated antibody.[9] |
| Insufficient Incubation Times | Ensure that incubation times are as per the protocol to allow for adequate binding and enzymatic reactions. |
| Analyte Concentration Below Detection Limit | The concentration of this compound in the samples may be too low for the assay's sensitivity. Consider concentrating the sample or using a more sensitive assay kit.[7][10] |
Issue 3: Poor Standard Curve
An unreliable standard curve will lead to inaccurate quantification of the analyte.[11] Problems can include a low maximum signal, high background, or poor linearity.[11]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Ensure the lyophilized standard is fully reconstituted according to the manufacturer's instructions.[9][11] Vortex gently and allow it to sit at room temperature for the recommended time to ensure complete dissolution.[11][12] |
| Inaccurate Pipetting/Serial Dilutions | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions.[7][9] Avoid introducing bubbles. |
| Degraded Standard | Store the reconstituted standard in aliquots at the recommended temperature to avoid degradation from multiple freeze-thaw cycles.[13] Do not store diluted standards for extended periods.[9] |
| Incorrect Curve Fitting Model | Use the curve fitting model recommended by the kit manufacturer (e.g., four-parameter or five-parameter logistic curve fit).[9][11] |
| Edge Effects | Uneven temperature across the plate during incubation can cause "edge effects." Avoid stacking plates and ensure uniform temperature distribution. Using a plate sealer can also help.[7] |
Experimental Protocols & Workflows
General this compound Competitive ELISA Protocol
This compound ELISAs are typically competitive immunoassays.[5][14] Many kits require an initial acylation step to derivatize the kynurenine (B1673888) for antibody recognition.[5][14]
Key Experimental Steps:
-
Sample and Standard Preparation : Prepare samples and a serial dilution of the this compound standard.[8] It is often recommended to dilute samples to minimize matrix effects.[12][15]
-
Acylation (if required) : Samples, standards, and controls are incubated with an acylation reagent. This step is crucial and often requires a specific pH (e.g., 6.3) and temperature (e.g., 37°C).[14]
-
Competitive Binding : The acylated samples/standards are added to a microplate pre-coated with this compound. A fixed amount of anti-kynurenine antibody is then added. The kynurenine in the sample competes with the kynurenine on the plate for binding to the antibody.[5][14]
-
Incubation : The plate is incubated, typically overnight at 2-8°C, to allow the binding reaction to reach equilibrium.[5][14]
-
Washing : The plate is washed to remove any unbound antibodies and sample components.[14]
-
Addition of Secondary Antibody : An enzyme-conjugated secondary antibody (e.g., HRP-conjugate) that binds to the primary antibody is added.[14]
-
Incubation and Washing : The plate is incubated and then washed again to remove the unbound secondary antibody.[14]
-
Substrate Addition : A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme on the secondary antibody to produce a colored product.[14]
-
Stopping the Reaction : A stop solution is added to halt the color development.[14]
-
Data Acquisition : The absorbance (Optical Density or OD) is read on a microplate reader at the appropriate wavelength. The OD is inversely proportional to the concentration of this compound in the sample.[10]
Experimental Workflow Diagram
Caption: A general workflow for a competitive this compound ELISA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can I mitigate them in my this compound assay?
A1: Matrix effects occur when components in your sample (e.g., proteins, lipids, salts in serum or plasma) interfere with the antibody-antigen binding, leading to inaccurate results.[15][16] This can manifest as either suppression or enhancement of the signal.[15]
Solutions to Mitigate Matrix Effects:
-
Sample Dilution : This is the simplest and most common solution. Diluting your samples (e.g., 2 to 5-fold) with the provided assay buffer can reduce the concentration of interfering substances.[15] Remember to account for the dilution factor in your final calculations.[15]
-
Spike and Recovery : To test for matrix effects, add a known amount of this compound standard to your sample matrix and measure the recovery.[15][16] If the recovery is poor (e.g., less than 80% or more than 120%), it indicates a significant matrix effect.[17]
-
Use a Matrix-Matched Standard Curve : If possible, prepare your standard curve in a matrix that is similar to your samples (e.g., control plasma for plasma samples).[15][16]
Troubleshooting Logic for Matrix Effects
Caption: A decision tree for identifying and mitigating matrix effects.
Q2: My duplicate/triplicate readings have high variability. What could be the cause?
A2: High coefficient of variation (CV) between replicates compromises the reliability of your results.
Common Causes for High Variation:
-
Pipetting Inconsistency : Ensure consistent and accurate pipetting. Using a multichannel pipette for adding reagents to multiple wells simultaneously can improve consistency.[7] Calibrate your pipettes regularly.[9]
-
Inadequate Mixing : Thoroughly mix all reagents and samples before pipetting them into the wells.[7]
-
Uneven Washing : Inconsistent washing across the plate can lead to variability. Ensure all wells are filled and aspirated completely during each wash step.[7]
-
Temperature Gradients : Avoid "edge effects" by ensuring the plate is incubated at a uniform temperature.[7]
Q3: Can I use samples that are hemolytic or lipemic?
A3: It is generally recommended to avoid using hemolytic (containing ruptured red blood cells) or lipemic (high in lipids) samples.[5][10] These conditions can interfere with the assay chemistry and lead to inaccurate results. Sample preparation guidelines often advise centrifuging samples to remove cellular debris and lipids.[8]
Q4: How should I properly store my kit reagents and samples?
A4: Proper storage is critical for assay performance.
-
Kit Reagents : Store the kit at the temperature recommended by the manufacturer (usually 2-8°C).[8] Do not freeze kit components unless specified. Reconstituted reagents may have different storage requirements.[13]
-
Samples : Samples can typically be stored at 4°C for short-term use (up to 5 days).[8] For long-term storage, aliquot samples and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
References
- 1. arp1.com [arp1.com]
- 2. biocompare.com [biocompare.com]
- 3. assaygenie.com [assaygenie.com]
- 4. How to Identify Abnormal Standard Curves in ELISA and How to Respond?-Reed Biotech Ltd [reedbiotech.com]
- 5. eaglebio.com [eaglebio.com]
- 6. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 7. maxanim.com [maxanim.com]
- 8. Kynurenine ELISA Kit (ab287800) is not available | Abcam [abcam.com]
- 9. novateinbio.com [novateinbio.com]
- 10. This compound ELISA kit I High Sensitivity I Cited in 70+ papers [immusmol.com]
- 11. arp1.com [arp1.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. ibl-america.com [ibl-america.com]
- 15. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 16. arp1.com [arp1.com]
- 17. researchgate.net [researchgate.net]
Improving the sensitivity of mass spectrometry for low-level L-kynurenine detection
Welcome to the technical support center for the sensitive detection of L-kynurenine using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound?
A1: The most commonly used precursor ion ([M+H]⁺) for this compound is m/z 209.1.[1] The major product ions for fragmentation are typically m/z 192.1, m/z 94.1, and m/z 146.2.[1][2]
Q2: Which ionization technique is optimal for this compound analysis?
A2: Electrospray ionization (ESI) in positive mode is the most effective and widely used method for analyzing this compound and its metabolites.[1] This technique offers high sensitivity and specificity, making it suitable for multiplex analysis in diverse sample types.[3]
Q3: What are the primary challenges when developing an LC-MS/MS method for kynurenine (B1673888) pathway metabolites?
A3: The main challenges stem from the varied polarity and functional groups of the metabolites, which result in different chromatographic behaviors and ionization efficiencies. Furthermore, the endogenous concentrations of these metabolites can span from micromolar to nanomolar levels, complicating their simultaneous detection.[4]
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, consider the following strategies:
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency and chromatographic retention of this compound. Reagents such as (R)-(-)-4-(N, N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-PyNCS) have been successfully used.[5][6][7][8]
-
Optimized Sample Preparation: Employ protein precipitation with agents like acetonitrile (B52724), methanol, or trifluoroacetic acid to remove interfering macromolecules.[2][3] Ultrafiltration can also be used for cleaner samples.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as Kyn-d4, is crucial for accurate quantification and to compensate for matrix effects and variations in instrument response.[2][4]
-
LC and MS Parameter Optimization: Fine-tune the liquid chromatography gradient, column chemistry (e.g., C18 or Phenyl-Hexyl), and mass spectrometer source parameters to maximize the signal-to-noise ratio for this compound.[3][4]
Q5: What are the expected concentration ranges for this compound in biological samples?
A5: this compound levels can vary significantly depending on the biological matrix and the physiological or pathological state. In human serum/plasma, normal levels are typically below 5 µM, while in urine, they are less than 20 µM.[9] Pathological conditions can lead to elevated levels, often exceeding 7 µM in serum/plasma and 30 µM in urine.[9]
Troubleshooting Guides
Low Signal Intensity for this compound
A persistent low signal for this compound can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving the issue.
| Step | Action | Potential Cause | Solution |
| 1. Mass Spectrometer Check | Verify the mass spectrometer's tune and calibration with a standard solution. | Instrument drift, dirty ion source, incorrect parameters. | Retune and recalibrate the instrument. Clean the ion source if necessary.[10] Ensure correct MRM transitions and collision energies are used.[1][11] |
| 2. Liquid Chromatography Check | Examine the LC system's pressure profile and the peak shape of your internal standard. | Leaks, clogs, column degradation, improper mobile phase. | Check for leaks and blockages.[10] Replace the column if it's old or showing poor performance. Prepare fresh mobile phase. |
| 3. Sample Preparation Review | Re-evaluate your sample preparation protocol, including extraction and derivatization steps. | Inefficient extraction, incomplete derivatization, reagent degradation. | Optimize the protein precipitation or solid-phase extraction method. Ensure derivatization reagents are fresh and the reaction conditions (time, temperature) are optimal.[5] |
| 4. Matrix Effects Evaluation | Infuse a standard solution of this compound post-column while injecting a blank, extracted sample. | Ion suppression or enhancement from co-eluting matrix components. | Modify the chromatographic method to separate this compound from interfering compounds. Consider a more rigorous sample cleanup method. |
Quantitative Data Summary
The following tables summarize the lower limits of quantification (LLOQ) and mass spectrometry parameters for this compound reported in various studies.
Table 1: LLOQ of this compound in Biological Matrices
| Biological Matrix | LLOQ | Reference |
| Serum | 2.4 ng/mL | [3] |
| Plasma | Not specified, but linearity down to the low nanomolar range | [12] |
| Urine | 1.34 µM | [9] |
| Serum | 1.24 µM | [9] |
Table 2: Mass Spectrometry Parameters for this compound Detection
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 209.1 | [1][3] |
| Product Ions (m/z) | 94.1, 146.2, 192.1 | [1][2][3] |
| Internal Standard | Kyn-d4 | [2][4] |
| IS Precursor Ion (m/z) | 213.0 | [2] |
| IS Product Ion (m/z) | 196.0 | [2] |
| Ionization Mode | ESI Positive | [1][3] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a general guideline for preparing plasma or serum samples for this compound analysis.
Methodology:
-
To 100 µL of plasma or serum, add the internal standard (e.g., Kyn-d4).[2]
-
Add 300 µL to 1000 µL of a protein precipitation solvent, such as acetonitrile containing 0.1% formic acid.[3]
-
Vortex the mixture for at least 30 seconds.[3]
-
Centrifuge at a high speed (e.g., 2000 x g or higher) for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[3]
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Derivatization with DBD-PyNCS
This protocol describes the derivatization of this compound to enhance its detection.
Methodology:
-
Following protein precipitation and collection of the supernatant (steps 1-5 in Protocol 1), evaporate the supernatant to dryness.
-
To the dried residue, add 20 µL of borate (B1201080) buffer (pH 8.0) and 20 µL of a 1 mM solution of DBD-PyNCS in acetonitrile.
-
Incubate the mixture at 60°C for 1 hour.
-
After incubation, add 20 µL of a 100 mM solution of an amino acid (e.g., glycine) to quench the excess derivatization reagent.
-
Incubate for an additional 10 minutes at 60°C.
-
Add a suitable solvent, such as acetonitrile, to dilute the sample before injection.
Note: This is a generalized protocol. For specific details, refer to the cited literature.[5][6][7][8]
Signaling Pathway
The kynurenine pathway is the primary metabolic route for tryptophan degradation. Understanding this pathway is crucial for interpreting the biological significance of this compound levels.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of l-tryptophan and this compound derivatized with (R)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole by LC-MS/MS on a triazole-bonded column and their quantification in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS | Semantic Scholar [semanticscholar.org]
- 8. Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics | MDPI [mdpi.com]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the instability of L-kynurenine during sample storage and processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of L-kynurenine during sample storage and processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (L-KYN) is a key metabolite of the essential amino acid L-tryptophan via the kynurenine (B1673888) pathway. This pathway is implicated in various physiological and pathological processes, including immune regulation and neurobiology.[1][2] this compound is an unstable molecule prone to degradation and conversion, which can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, understanding and controlling its stability during sample collection, processing, and storage is critical for reliable data.
Q2: What are the main degradation pathways for this compound in biological samples?
A2: The primary non-enzymatic degradation pathway for this compound is its spontaneous cyclization to form kynurenic acid (KYNA).[2] The rate of this conversion can be influenced by factors such as pH and temperature. Additionally, enzymatic degradation can occur if samples are not processed promptly to inhibit enzyme activity.
Q3: What are the typical physiological and pathological concentrations of this compound in human samples?
A3: The concentration of this compound can vary depending on the biological matrix and the health status of the individual.
| Biological Matrix | Normal Concentration Range | Pathological Concentration Range |
| Serum/Plasma | < 5 µM | > 7 µM |
| Urine | < 20 µM | > 30 µM |
Q4: Which biological matrix is recommended for this compound analysis?
A4: Serum and plasma are the preferred matrices for this compound measurement.[1][5] Whole blood is generally not recommended due to the lower concentrations of kynurenine pathway metabolites and potential interference from cellular components.[1] Studies have shown that concentrations of this compound are higher in plasma and serum compared to whole blood.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem 1: Low or no detectable this compound signal.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and handling. | Ensure rapid processing of blood samples after collection. Centrifuge to separate plasma or serum within 2 hours. |
| Improper storage conditions. | Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Suboptimal analytical method. | Use a validated LC-MS/MS method for quantification, as it offers high sensitivity and specificity. Ensure proper optimization of mass spectrometry parameters. |
| Matrix effects in the sample. | Perform a matrix effect evaluation. If significant, consider using a surrogate matrix for calibration standards or employing stable isotope-labeled internal standards. |
Problem 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample processing time. | Standardize the time between sample collection and processing (e.g., centrifugation, protein precipitation) for all samples. Processing blood samples after 24 hours of storage at 4°C can lead to a decline in this compound concentrations.[1][5] |
| Variable number of freeze-thaw cycles. | Aliquot samples after the initial processing to avoid repeated freeze-thaw cycles of the entire sample. This compound in plasma has been shown to be stable for up to four freeze-thaw cycles when stored at -80°C. |
| Pre-analytical variables. | Ensure consistent patient conditions (e.g., fasting) before sample collection, as this can influence metabolite levels. |
Problem 3: Artificially high kynurenic acid (KYNA) to this compound ratio.
| Possible Cause | Troubleshooting Step |
| Spontaneous cyclization of this compound to KYNA. | Minimize the time samples are kept at room temperature or 4°C before processing and analysis. Promptly freeze samples at -80°C. |
| Sample pH. | Maintain a neutral to slightly acidic pH during sample processing and storage, as extreme pH values can influence the rate of cyclization. |
Data on this compound Stability
The stability of this compound is influenced by the storage temperature, duration, and the number of freeze-thaw cycles.
Table 1: Stability of this compound in Plasma at Different Temperatures
| Storage Temperature | Duration | Stability | Finding |
| Room Temperature | Up to 4 hours | Stable | No significant degradation observed in plasma. |
| Room Temperature | 72 hours | Stable | This compound in samples is reported to be stable.[6] |
| 2-8°C (Refrigerated) | 24 hours | Unstable | Concentrations of kynurenine pathway metabolites, including this compound, declined when whole blood was processed after 24 hours of storage at 4°C.[1][5] |
| 2-8°C (Refrigerated) | 72 hours | Stable | This compound in samples is reported to be stable.[6] |
| -20°C | Up to 6 months | Stable | Recommended for longer-term storage.[6] |
| -80°C | Long-term | Stable | Considered the optimal temperature for long-term storage of plasma and serum samples for metabolomic studies. |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in Plasma (Stored at -80°C)
| Number of Freeze-Thaw Cycles | Stability | Finding |
| Up to 4 cycles | Stable | All metabolites of the kynurenine pathway, except for 3-hydroxyanthranilic acid, showed stability over four repeated freeze-thaw cycles. |
| Multiple cycles | Caution Advised | While stable for a few cycles, it is best practice to aliquot samples to minimize the number of freeze-thaw events. |
Experimental Protocols
Key Experiment: Assessing the Stability of this compound in Human Plasma
This protocol outlines a method to evaluate the stability of this compound in human plasma under various storage conditions using LC-MS/MS.
1. Sample Collection and Preparation:
-
Collect whole blood from healthy volunteers in EDTA-containing tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C within one hour of collection.
-
Pool the resulting plasma and aliquot it into polypropylene (B1209903) tubes to create uniform starting samples.
2. Stability Study Design:
-
Short-term stability (Room Temperature): Keep aliquots at room temperature (20-25°C) and analyze at 0, 2, 4, 8, and 24 hours.
-
Refrigerated Stability (4°C): Store aliquots at 4°C and analyze at 0, 24, 48, and 72 hours.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -80°C for at least 24 hours and then thaw at room temperature. Analyze after 1, 2, 3, 4, and 5 cycles.
-
Long-term Stability: Store aliquots at -20°C and -80°C. Analyze at 0, 1, 3, 6, and 12 months.
3. Sample Processing for Analysis (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the transition for this compound (e.g., m/z 209 -> 192) and the internal standard.
-
5. Data Analysis:
-
Calculate the concentration of this compound at each time point and condition relative to the initial (time 0) concentration.
-
Consider this compound to be stable if the mean concentration is within ±15% of the baseline concentration.
Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Experimental Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for this compound Analysis.
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Best practices for the validation of L-kynurenine analytical methods
Welcome to the technical support center for the validation of L-kynurenine analytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an LC-MS/MS method for this compound and other kynurenine (B1673888) pathway metabolites?
A1: The main challenges include the wide range of polarities and functional groups among the metabolites, which affects their chromatographic behavior and ionization efficiencies. Additionally, the physiological concentrations of these metabolites can vary significantly, from micromolar to nanomolar levels, making it difficult to detect them simultaneously[1]. Matrix effects from complex biological samples like plasma and brain homogenates can also significantly impact ionization efficiency and lead to inaccurate quantification[2].
Q2: What is the recommended ionization technique for this compound analysis by mass spectrometry?
A2: Electrospray ionization (ESI) in the positive ion mode is the most effective and widely used method for analyzing this compound and its metabolites[3]. This technique offers high sensitivity and specificity, enabling multiplex analysis in various biological matrices[3].
Q3: What are the typical mass transitions (MRM) for this compound?
A3: The most common precursor ion ([M+H]⁺) for this compound is m/z 209.1. The major product ions used for fragmentation are typically m/z 146.2 and m/z 94.1[3]. Detailed studies have characterized several fragmentation pathways for kynurenine[4][5].
Q4: How should I prepare calibration standards for this compound analysis?
A4: Stock solutions of this compound are typically prepared in a concentration of 1 mg/mL in 50% acetonitrile (B52724) or at 10 mM in solutions like 0.5 M HCl, and stored at -20°C or -80°C[6][7][8]. Working solutions are then prepared by serially diluting the stock solution. For plasma or serum samples, calibration curves are often prepared in a surrogate matrix or stripped plasma to mimic the biological matrix and account for matrix effects[8][9]. It's recommended to prepare fresh calibration standards for each analysis to ensure accuracy[10][11].
Q5: What are the key validation parameters to assess according to ICH guidelines?
A5: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters for analytical methods include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix constituents[12][13].
-
Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range[12][13]. A correlation coefficient (r) of at least 0.995 is generally expected[14].
-
Accuracy: The closeness of the measured value to the true value[14].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility[14].
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[14].
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[15].
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity[14][15].
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters[15].
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound analysis experiments.
Issue 1: Low Signal Intensity or No Peak Detected
Possible Causes & Solutions:
-
Sample Degradation: this compound can be unstable in certain biological matrices. It is recommended that serum or plasma are the preferred matrices and should be processed immediately after collection for optimal results.[11][16] Concentrations of kynurenine pathway metabolites have been shown to decline when collected blood is processed after 24 hours of storage at 4°C.[11][16]
-
Improper Sample Preparation: The choice of protein precipitation agent can affect recovery. While trichloroacetic acid (TCA) has been used, trifluoroacetic acid (TFA) is more compatible with MS and results in less ionization suppression.[8] Combining methods, such as protein precipitation followed by solid-phase extraction (SPE), can improve extraction efficiency and reduce matrix effects.[2]
-
Mass Spectrometer Settings: Ensure the correct MRM transitions are being monitored (e.g., precursor ion m/z 209.1 and product ions m/z 146.2, 94.1)[1][3]. Optimize instrument parameters such as collision energy and source temperature.
-
LC Column Issues: The choice of the liquid chromatography column is crucial. Column diameter, particle size, and packing material all impact performance[2]. A C18 reversed-phase column is commonly used for separating kynurenine pathway metabolites[1][7].
Issue 2: Poor Peak Shape or Tailing
Possible Causes & Solutions:
-
Mobile Phase Composition: The pH and organic solvent composition of the mobile phase can significantly affect peak shape. A mobile phase of 0.2% trifluoroacetic acid in acetonitrile (85:15, v/v) has been successfully used[9].
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Use a guard column and implement a column wash step between sample injections.
-
Injection Volume: Injecting too large a volume of a sample prepared in a strong solvent can cause peak distortion.
Issue 3: High Variability in Results (Poor Precision)
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. Automated liquid handlers can improve reproducibility.
-
Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ionization suppression or enhancement. Using a stable isotope-labeled internal standard (e.g., this compound-d4) is crucial to correct for these effects[7].
-
Instrument Instability: Check for fluctuations in the LC pump pressure and MS detector response. System suitability tests should be performed before each analytical run[14].
Issue 4: Inaccurate Quantification (Poor Accuracy)
Possible Causes & Solutions:
-
Calibration Curve Issues: Ensure the calibration curve is prepared correctly and covers the expected concentration range of the samples. Using a surrogate matrix for calibrators that closely mimics the study samples is recommended[9][17].
-
Matrix Effects: As mentioned above, matrix effects can lead to inaccurate quantification. Evaluate matrix effects during method validation by comparing the response of an analyte in the matrix to its response in a neat solution[10].
-
Internal Standard Selection: The internal standard should have similar physicochemical properties to the analyte and should be added early in the sample preparation process to account for variability in extraction and ionization[7].
Data Presentation
Table 1: this compound LC-MS/MS Method Validation Parameters from Literature
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 1.2 - 5000 ng/mL | Serum | [18] |
| 0.1 - 5 µg/mL | Serum | [10] | |
| 0.5 - 20 µM | Plasma, Serum | [11] | |
| Correlation Coefficient (r²) | > 0.99 | Serum, Urine | [6] |
| 0.9984 | Serum | [18] | |
| > 0.998 | Plasma | [9][17] | |
| Lower Limit of Quantitation (LLOQ) | 2.4 ng/mL | Serum | |
| 1.24 µM | Serum | [6] | |
| Intra-day Precision (%CV) | < 12% | Serum | |
| < 11.8% | Plasma | [9] | |
| Inter-day Precision (%CV) | < 12% | Serum | |
| < 14.3% | Plasma | [9] | |
| Accuracy | 88% - 112% | Serum | |
| 87.7% - 113.3% | Plasma | [9] | |
| Recovery | 94% - 105% | Serum | [1] |
Experimental Protocols & Visualizations
Kynurenine Signaling Pathway
The kynurenine pathway is the primary metabolic route for tryptophan degradation. It produces several neuroactive metabolites that are implicated in a variety of physiological and pathological processes[6][7][19].
Caption: The major metabolic pathway of tryptophan degradation.
General Experimental Workflow for this compound Analysis
This workflow outlines the key steps for the quantitative analysis of this compound in biological samples using LC-MS/MS.
Caption: A typical workflow for this compound quantification.
Troubleshooting Workflow for Low Signal Intensity
This logical diagram provides a step-by-step approach to diagnosing and resolving low signal intensity issues.
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. A study of kynurenine fragmentation using electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. youtube.com [youtube.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Analysis of L-kynurenine by Electrospray Ionization LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of L-kynurenine using electrospray ionization liquid chromatography-tandem mass spectrometry (ESI-LC-MS/MS).
Troubleshooting Guide: Low this compound Signal or High Variability
This guide addresses common issues related to ion suppression that can lead to poor sensitivity, low signal intensity, and high variability in this compound quantification.
| Problem | Possible Cause | Recommended Solutions |
| Low this compound signal in biological samples compared to pure standards. | Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids (B1166683), salts) are interfering with the ionization of this compound in the ESI source.[1] | 1. Optimize Sample Preparation: The most effective strategy is to remove interferences before analysis.[1] • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interfering compounds.[2][3] • Liquid-Liquid Extraction (LLE): Can also be effective in separating this compound from matrix components. • Protein Precipitation (PPT): While simple and fast, it is often the least effective method for removing phospholipids and may result in significant ion suppression.[3] 2. Improve Chromatographic Separation: • Adjust Gradient: Modify the mobile phase gradient to separate the this compound peak from regions of ion suppression. • Change Stationary Phase: Use a column with a different chemistry (e.g., a polar-modified column) to alter selectivity.[4] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) will co-elute with the analyte and experience similar ion suppression, thus compensating for signal loss and improving accuracy and precision.[5][6] |
| Inconsistent this compound peak areas across a sample batch. | Variable Matrix Effects: Different biological samples can have varying levels of interfering compounds, leading to inconsistent ion suppression. | 1. Implement a Robust Sample Preparation Protocol: SPE is recommended for its ability to provide cleaner and more consistent extracts across different samples.[2] 2. Always Use a SIL-IS: This is crucial for correcting variability between individual samples.[5] The ratio of the analyte to the internal standard should remain consistent even if the absolute signal intensity fluctuates.[1] |
| Gradual decrease in this compound signal over a long analytical run. | Ion Source Contamination: Accumulation of non-volatile matrix components on the ion source optics can lead to a decline in sensitivity. | 1. Enhance Sample Cleanup: Cleaner samples from SPE or LLE will reduce the rate of source contamination. 2. Divert Flow: Use a divert valve to direct the flow to waste during the early and late parts of the chromatogram when highly retained, non-volatile compounds may elute. 3. Regular Instrument Maintenance: Clean the ion source, transfer capillary, and other front-end components of the mass spectrometer according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: Which sample preparation method is best for minimizing ion suppression for this compound in plasma?
A1: Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects and ion suppression when analyzing this compound in complex biological matrices like plasma.[2][3] While Protein Precipitation (PPT) is simpler, it is less efficient at removing phospholipids, a major cause of ion suppression.[3] Liquid-Liquid Extraction (LLE) can also be a good option. The optimal choice depends on the required sensitivity and the complexity of the matrix.
Q2: I am using protein precipitation. How can I improve my results?
A2: While SPE is recommended, if you must use PPT, consider the following:
-
Choice of Solvent: Acetonitrile (B52724) is a common choice for precipitating proteins.[7]
-
Dilution: Diluting the sample extract after precipitation can reduce the concentration of interfering matrix components, thereby lessening ion suppression.
-
Use of a SIL-IS: This is critical to compensate for the ion suppression that is more likely to occur with PPT.[5]
Chromatography
Q3: How can I adjust my chromatography to avoid ion suppression?
A3: The goal is to chromatographically separate this compound from co-eluting matrix components. You can try:
-
Modifying the Mobile Phase Gradient: Develop a gradient that retains and elutes this compound in a "clean" region of the chromatogram, away from the elution zone of phospholipids.
-
Using a Different Column: A column with a different stationary phase chemistry can alter the elution profile of both this compound and interfering compounds. Polar-modified reversed-phase columns can be effective for polar compounds like this compound.[4]
Mass Spectrometry
Q4: What are the typical ESI-MS/MS parameters for this compound analysis?
A4: this compound is most commonly analyzed using electrospray ionization in the positive ion mode (+ESI).[8]
-
Precursor Ion: [M+H]⁺ = m/z 209.1
-
Product Ions: Common product ions for multiple reaction monitoring (MRM) are m/z 192.1, m/z 146.1, and m/z 94.1.[7][9]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this compound analysis?
A5: A SIL-IS, such as this compound-d4, is nearly identical to this compound in its chemical and physical properties.[5][6] This means it will behave similarly during sample extraction, chromatography, and ionization. Because it co-elutes with this compound, it experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1]
Data Presentation
The following table provides an illustrative comparison of the effectiveness of different sample preparation techniques in reducing ion suppression. The values are representative and highlight the general principle that more rigorous cleanup methods lead to lower matrix effects. Actual values will vary depending on the specific matrix, method, and instrument.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (%) * | Comments |
| Protein Precipitation (PPT) | 85 - 100% | 20 - 50% (Suppression) | Fast and simple, but often results in significant ion suppression due to incomplete removal of phospholipids.[3] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 5 - 20% (Suppression) | Can provide cleaner extracts than PPT but may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 80 - 100% | < 15% | Generally provides the highest sample cleanup, leading to minimal ion suppression and improved assay robustness.[2] |
*Matrix Effect (%) is calculated as: (1 - [Peak Area in Matrix / Peak Area in Solvent]) * 100. A positive value indicates suppression.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation (PPT)
This protocol is a rapid method for sample preparation but is more susceptible to ion suppression.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.
-
Add 100 µL of an internal standard working solution (e.g., this compound-d4 in water). Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
Protocol 2: Assessment of Ion Suppression (Matrix Effect)
This protocol describes a post-extraction spike method to quantify the extent of ion suppression.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank plasma sample using your chosen preparation method (e.g., PPT). Spike the analyte and internal standard into the final, clean supernatant.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank plasma before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Values significantly below 100% indicate ion suppression. Values significantly above 100% indicate ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Calculate the Overall Process Efficiency (PE):
-
PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Visualizations
Logical Workflow for Troubleshooting Low Signal Intensity
Caption: A flowchart for systematically troubleshooting low signal issues.
Strategies to Minimize Ion Suppression
Caption: Key strategies to mitigate ion suppression in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. escholarship.org [escholarship.org]
- 5. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Chromatographic Conditions for Separating L-Kynurenine from Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of L-kynurenine from its isomers. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its isomers, and why is their separation important?
A1: this compound is a key metabolite of the essential amino acid L-tryptophan (B1681604), formed through the kynurenine (B1673888) pathway.[1][2] This pathway is involved in approximately 95% of tryptophan metabolism.[1] Its isomers and related metabolites, such as kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK), are neuroactive compounds that play crucial roles in various physiological and pathological processes, including neurotransmission, immune response, and pain perception.[3][4][5] The separation of this compound from its isomers is critical because different isomers can have distinct biological activities. For instance, while some metabolites are neuroprotective, others can be neurotoxic.[3] Accurate separation and quantification are therefore essential for understanding their roles in health and disease.
Q2: What are the primary chromatographic techniques used for separating this compound and its isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of this compound and its isomers.[6] Common detection methods coupled with HPLC include Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS/MS).[7][8][9] Reversed-phase HPLC (RP-HPLC) with C18 or C8 columns is a popular approach.[9][10][11] For chiral separations to distinguish between D- and L-enantiomers, specialized chiral stationary phases or chiral derivatizing agents are necessary.[12][13]
Q3: How can the sensitivity of detection for kynurenine pathway metabolites be improved?
A3: Several strategies can enhance detection sensitivity. Using a fluorescence detector after post-column derivatization can significantly improve the sensitivity for certain metabolites like kynurenic acid.[14] Tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, allowing for the detection of low-concentration metabolites in complex biological matrices.[9] Optimization of the mobile phase, for instance, by adding zinc acetate (B1210297) (ZnAc₂), has been shown to enhance the fluorescence of kynurenic acid.[14]
Q4: What are the common challenges in separating this compound from its isomers?
A4: The main challenges include the structural similarity of the isomers, which makes them difficult to resolve, and their varying polarities, which can complicate simultaneous separation.[11][15] Some metabolites, like quinolinic acid, have poor retention on standard reversed-phase columns.[16] Additionally, the low physiological concentrations of some of these compounds in biological samples necessitate highly sensitive analytical methods.[17] Matrix effects from complex biological samples like plasma or cerebrospinal fluid can also interfere with accurate quantification.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic separation of this compound and its isomers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Isomers | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Suboptimal column temperature.- Inadequate flow rate. | - Stationary Phase: For separating this compound from other kynurenine pathway metabolites, a C8 or C18 column is often suitable.[11] For chiral separation of D- and L-isomers, a chiral stationary phase is required.[13]- Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.[18] A gradient elution may be necessary to resolve compounds with different polarities.[9]- Temperature: Optimize the column temperature, as it can affect selectivity.[18]- Flow Rate: A lower flow rate generally improves resolution but increases analysis time.[18] |
| Peak Tailing or Fronting | - Column overload.- Secondary interactions between analytes and the stationary phase.- Column contamination or degradation. | - Sample Concentration: Reduce the amount of sample injected onto the column.- Mobile Phase Additives: Add a competing agent to the mobile phase, such as triethylamine, to block active sites on the stationary phase.- Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Unstable Retention Times | - Insufficient column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Leaks in the HPLC system. | - Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each run.[19]- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Temperature Control: Use a column oven to maintain a stable temperature.- System Check: Perform regular maintenance to check for and fix any leaks. |
| Low Sensitivity | - Inappropriate detection wavelength (UV).- Suboptimal excitation/emission wavelengths (Fluorescence).- Poor ionization efficiency (MS).- Sample degradation. | - Detector Settings: Optimize the detector parameters for the specific analytes. For kynurenine, UV detection is often performed around 365 nm, while for tryptophan, fluorescence detection with excitation at 344 nm and emission at 398 nm can be used.[14]- Mobile Phase pH: Adjust the mobile phase pH to ensure analytes are in a state that is optimal for detection.- Sample Handling: Keep samples cool and protected from light to prevent degradation. Use an internal standard to correct for any sample loss during preparation.[7] |
| Matrix Effects in LC-MS/MS | - Co-eluting compounds from the biological matrix suppressing or enhancing the analyte signal. | - Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation followed by centrifugation.[7]- Chromatography: Optimize the chromatographic method to separate the analytes from interfering matrix components.- Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Experimental Protocols
Protocol 1: RP-HPLC with UV and Fluorescence Detection for Kynurenine Pathway Metabolites
This protocol is adapted from a method for the simultaneous determination of tryptophan, kynurenine, and kynurenic acid in human plasma.[14]
1. Sample Preparation (Human Plasma) a. To 100 µL of plasma, add 100 µL of 0.6 M perchloric acid to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Agilent HC-C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 20 mmol/L Sodium Acetate, 3 mmol/L Zinc Acetate, and 7% Acetonitrile. Adjust pH as needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Detection
-
UV Detector: Set to 365 nm for the detection of Kynurenine.
-
Fluorescence Detector: Set excitation to 344 nm and emission to 398 nm for the detection of Kynurenic Acid and Tryptophan.
4. Data Analysis a. Identify peaks based on the retention times of analytical standards. b. Quantify the analytes by comparing their peak areas to a calibration curve constructed from standards of known concentrations.
Table of HPLC Conditions for Kynurenine Pathway Metabolites
| Parameter | Method 1[10] | Method 2[14] | Method 3[9] |
| Column | Synergi 4 µ fusion-RP80 A (250 × 4.6 mm) | Agilent HC-C18(2) (250 x 4.6 mm) | Phenomenex C18 (50 mm × 4.6 mm) |
| Mobile Phase | 10 mM NaH₂PO₄: Methanol (73:27, v/v), pH 2.8 | 20 mM NaAc, 3 mM ZnAc₂, 7% Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0–1.4 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 37-40°C | Not specified | Not specified |
| Detection | UV (220 nm) and Fluorescence | UV (365 nm) and Fluorescence | Tandem Mass Spectrometry (MS/MS) |
| Analytes | Tryptophan and 6 kynurenine metabolites | Kynurenine, Kynurenic Acid, Tryptophan | Tryptophan and 4 kynurenine metabolites |
Visualizations
Kynurenine Signaling Pathway
References
- 1. The Kynurenine Pathway as a Potential Target for Neuropathic Pain Therapy Design: From Basic Research to Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound signalling pathway in trigeminal pain processing: a potential therapeutic target in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A review of chromatographic methods for bioactive tryptophan metabolites, kynurenine, kynurenic acid, quinolinic acid, and others, in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six kynurenine Metabolites in Biological Samples with Ultraviolet and Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feradical.utsa.edu [feradical.utsa.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Zn2+-containing mobile phase for simultaneous determination of kynurenine, kynurenic acid and tryptophan in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. feradical.utsa.edu [feradical.utsa.edu]
- 17. mdpi.com [mdpi.com]
- 18. longdom.org [longdom.org]
- 19. benchchem.com [benchchem.com]
Enhancing the reproducibility of L-kynurenine measurements across different lab settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of L-kynurenine (L-Kyn) measurements. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving reproducible this compound measurements?
A1: The main challenges in quantifying this compound and other metabolites in its pathway stem from their low stability, low concentrations in biological samples, and the presence of interfering substances in biological matrices.[1] The physiological concentrations of these metabolites can vary widely, from micromolar to nanomolar levels, making simultaneous detection difficult.[1][2] Additionally, matrix effects can significantly impact ionization efficiency in mass spectrometry-based methods, leading to inaccurate quantification.[3]
Q2: Which analytical methods are considered the gold standard for this compound quantification?
A2: Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is widely regarded as the gold standard for identifying and quantifying this compound in biological samples like serum and urine.[4][5] This is due to its high sensitivity and specificity.[2][3] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used but is generally less precise and sensitive.[1][4]
Q3: What are the typical mass transitions (MRM) for this compound in LC-MS/MS analysis?
A3: For this compound analysis using electrospray ionization (ESI) in positive mode, the precursor ion ([M+H]⁺) is typically m/z 209.1.[2] The common product ions for fragmentation are m/z 94.1 and m/z 146.2.[2] One study reported using the transition Q1–Q3 of 209.1/94.1 for this compound.[1]
Q4: How critical is sample handling and processing for this compound stability?
A4: Sample handling and processing are critical for the stability of this compound and other pathway metabolites. A study on blood components showed that the type of blood matrix (whole blood, plasma, or serum) and the time until processing significantly impact metabolite stability.[6] It was found that serum and plasma are the preferred matrices, and immediate processing after collection is recommended for optimal results, as concentrations of kynurenine (B1673888) pathway metabolites can decline when blood is stored for 24 hours at 4°C before processing.[6]
Q5: What are matrix effects and how can they be mitigated in this compound analysis?
A5: Matrix effects in LC-MS/MS are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3][7] This can lead to either ion suppression or enhancement, causing inaccurate quantification.[8] To mitigate these effects, stable isotope-labeled internal standards are often used. Additionally, sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction can help remove interfering substances.[9] Evaluating matrix effects by comparing calibration curves in solvent versus a biological matrix is a crucial part of method validation.[10]
Troubleshooting Guides
HPLC & LC-MS/MS Common Issues
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Low Signal Intensity | Leak in the system; incorrect mobile phase composition; detector issue (e.g., lamp failure); sample degradation.[11][12] | Check for leaks in fittings and seals.[13] Prepare fresh mobile phase and sample.[11] Ensure the detector is functioning correctly.[12] For LC-MS, check ion source settings and consider that the sample matrix may be causing ion suppression.[8][11] |
| Shifting Retention Times | Inconsistent mobile phase composition; column temperature fluctuations; column aging; insufficient equilibration time.[11][13][14] | Ensure accurate and consistent mobile phase preparation.[13] Use a column oven for stable temperature control.[13] Allow for adequate column equilibration between injections (at least 10 column volumes for reversed-phase).[11] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column contamination or degradation; mismatch between injection solvent and mobile phase; extra-column volume.[9][14] | Flush or replace the column.[9] Whenever possible, dissolve the sample in the mobile phase.[15] Check for and minimize the length and diameter of tubing between the injector, column, and detector.[9] For peak tailing, consider secondary interactions with the stationary phase and adjust the mobile phase pH or use an appropriate additive.[16] |
| High Backpressure | Blockage in the system (e.g., clogged frit, tubing, or column); buffer precipitation.[14][17] | Systematically isolate the source of the pressure by removing components, starting from the detector and moving backward.[9] Replace clogged frits or filters.[17] Ensure buffer solubility in the mobile phase and flush the system with water after using buffered mobile phases.[13] |
| Baseline Noise or Drift | Contaminated mobile phase; air bubbles in the system; detector issues.[13][15] | Use high-purity solvents and filter the mobile phase.[13][15] Degas the mobile phase to remove dissolved air.[17] Purge the pump to remove any trapped air bubbles.[17] |
Quantitative Data Summary
The following tables summarize key performance metrics from validated this compound measurement methods.
Table 1: LC-MS/MS Method Performance for Kynurenine Pathway Metabolites
| Analyte | Concentration Range (ng/mL) | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Intra- and Inter-day Imprecision (%) |
| Tryptophan | 48.8–25,000 | 98.7 - 102.6 | 3.7 - 5.8 | 48.8 | < 12 |
| This compound | 1.2–5000 | 102.3 | 3.2 | 2.4 | < 12 |
| Kynurenic Acid | 0.98–500 | 94.3 - 97.7 | 3.4 - 4.9 | 1.96 | < 12 |
| 3-Hydroxykynurenine | N/A | N/A | N/A | N/A | < 12 |
| 3-Hydroxyanthranilic Acid | 1.2–5000 | N/A | N/A | 2.4 | < 12 |
| Data synthesized from a study by A. A. et al. (2023).[1] |
Table 2: Accuracy and Precision for an HPLC-MS/MS Method in Human Serum
| Analyte | Concentration Level | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| Tryptophan | LQC, MQC, HQC, LLOQ | 0.55 - 2.67 | 2.80 - 10.73 | 88.20 - 108.31 |
| This compound | LQC, MQC, HQC, LLOQ | 0.55 - 2.67 | 2.80 - 10.73 | 88.20 - 108.31 |
| Kynurenic Acid | LQC, MQC, HQC, LLOQ | 0.55 - 2.67 | 2.80 - 10.73 | 88.20 - 108.31 |
| LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, LLOQ: Lower Limit of Quantification. Data from a study by W. et al. (2016).[7] |
Experimental Protocols
Methodology for LC-MS/MS Measurement of Kynurenine Pathway Metabolites
This protocol is a generalized summary based on common practices in the field.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of serum or plasma, add a deuterated internal standard solution.
-
Add a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), typically in a 1:3 or 1:4 ratio (sample:solvent).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for injection into the LC-MS/MS system.[1][18]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation.[1][18]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Mobile Phase A: Water with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mobile Phase B: An organic solvent like methanol or acetonitrile with a similar additive.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common for this compound and its metabolites.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1][18]
-
Ion Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for the specific instrument and analytes to achieve the best signal-to-noise ratio.[18]
-
Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Troubleshooting Workflow for Low Signal Intensity.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. zefsci.com [zefsci.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. hplc.eu [hplc.eu]
- 17. mastelf.com [mastelf.com]
- 18. tandfonline.com [tandfonline.com]
Quality control procedures for ensuring the accuracy of L-kynurenine data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of their L-kynurenine quantification data.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC methods are often used in clinical laboratories, while LC-MS/MS offers higher sensitivity and specificity, allowing for multiplex analysis of multiple kynurenine (B1673888) pathway metabolites.[1][3]
Q2: What are the critical pre-analytical factors to consider for accurate this compound measurement?
A2: Sample handling and stability are crucial. This compound is not stable for long periods in solution and can degrade, impacting results. It is essential to understand the stability of kynurenine pathway metabolites in different blood matrices (whole blood, plasma, serum) and the effect of sample processing time.[4][5] Stock solutions of this compound are typically prepared in acidic solutions or organic solvents and should be stored at -20°C or -80°C to minimize degradation.[6][7][8] Repeated freeze-thaw cycles of stock solutions should be avoided.[6]
Q3: What are potential sources of interference in this compound analysis?
A3: Interference can arise from several sources. In HPLC-UV methods, molecules with similar structures can interfere with the analysis.[1] Other tryptophan metabolites, such as 3-hydroxyanthranilic acid and 3-hydroxykynurenine, can interfere with certain colorimetric assays like the Ehrlich reaction.[9] In LC-MS/MS, matrix effects from complex biological samples can suppress or enhance the analyte signal, affecting accuracy and precision.[3] Co-eluting compounds can also overlap with the target analyte signal.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis using HPLC and LC-MS/MS.
HPLC Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Interaction with active sites on the column.
-
Solution: Use a high-purity silica-based column. Adjusting the mobile phase pH to suppress the ionization of silanol (B1196071) groups can also help.[10]
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[10]
-
-
Possible Cause 3: Improper mobile phase composition.
-
Solution: Ensure mobile phase components are miscible and the buffer is completely dissolved.[11]
-
Problem: Fluctuating Retention Times
-
Possible Cause 1: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[12]
-
-
Possible Cause 2: Inconsistent column temperature.
-
Solution: Use a column oven to maintain a stable temperature.[10]
-
-
Possible Cause 3: Pump malfunction or leaks.
Problem: High Backpressure
-
Possible Cause 1: Blockage in the system.
-
Solution: Systematically check for blockages starting from the detector and moving backward to the pump. Check in-line filters and guard columns.[10]
-
-
Possible Cause 2: Precipitated buffer in the mobile phase.
-
Solution: Flush the system with a high-aqueous wash to dissolve any precipitated salts.[11] Ensure the buffer is soluble in the mobile phase composition.
-
LC-MS/MS Troubleshooting
Problem: Poor Sensitivity or Signal Intensity
-
Possible Cause 1: Matrix effects.
-
Possible Cause 2: Suboptimal MS parameters.
-
Possible Cause 3: Inefficient sample extraction.
-
Solution: Protein precipitation with trifluoroacetic acid (TFA) or a mixture of methanol (B129727) and acetonitrile (B52724) are common and effective methods for extracting this compound from plasma.[3][13]
-
Problem: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Instability of this compound.
-
Solution: Prepare fresh calibration standards and quality control (QC) samples for each run.[5] Minimize the time samples spend at room temperature during preparation.
-
-
Possible Cause 2: Carryover from previous injections.
-
Solution: Implement a robust wash cycle for the autosampler and injection port between samples.
-
-
Possible Cause 3: Issues with the internal standard.
-
Solution: Ensure the internal standard is added consistently to all samples, calibrators, and QCs. Use a stable isotope-labeled internal standard for this compound (e.g., Kyn-d4) for best results.[13]
-
Quality Control Data
Ensuring the accuracy of this compound data requires a thorough validation of the analytical method. The following tables summarize typical quality control parameters for LC-MS/MS methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | 1.2 - 5000 | 2.4 | [1] |
| Tryptophan | 48.8 - 25,000 | 48.8 | [1] |
| Kynurenic Acid | 0.98 - 500 | 1.96 | [1] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| This compound | Low QC | < 11.8% | < 14.3% | 87.4 - 114.3% | [14] |
| Mid QC | < 11.8% | < 14.3% | 87.4 - 114.3% | [14] | |
| High QC | < 11.8% | < 14.3% | 87.4 - 114.3% | [14] | |
| Tryptophan | Low QC | < 11.8% | < 14.3% | 87.4 - 114.3% | [14] |
| Mid QC | < 11.8% | < 14.3% | 87.4 - 114.3% | [14] | |
| High QC | < 11.8% | < 14.3% | 87.4 - 114.3% | [14] |
Note: Precision is expressed as the coefficient of variation (%CV). Accuracy is expressed as the percentage of the nominal concentration.
Experimental Protocols
Detailed Methodology for this compound Quantification by LC-MS/MS
This protocol is a generalized example based on common practices.[1][13][15]
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like 0.1 M HCl or methanol.
-
Prepare a stock solution of the internal standard (e.g., this compound-d4).
-
Serially dilute the this compound stock solution with a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) to prepare calibration standards covering the expected concentration range.[1][16]
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the same surrogate matrix.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add the internal standard solution.
-
Add a protein precipitating agent (e.g., 300 µL of methanol or a solution containing trifluoroacetic acid).[13]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column.[1][16] The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[3] Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[1]
Visualized Workflows
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound data.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. lcms.cz [lcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the efficiency of L-kynurenine extraction from complex biological matrices
Welcome to the technical support center for L-kynurenine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the efficient extraction of this compound from complex biological matrices such as plasma, serum, cerebrospinal fluid (CSF), and brain tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent methods for this compound extraction are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] PPT is often favored for its simplicity and speed, typically using agents like trichloroacetic acid (TCA) or acetonitrile. SPE, particularly using molecularly imprinted polymers, can offer higher selectivity and recovery rates.[2]
Q2: What are the key considerations for sample stability during collection and storage?
A2: this compound and other metabolites in its pathway can be unstable. It is crucial to process samples quickly, keep them at low temperatures, and protect them from light to minimize degradation.[3] For blood samples, serum or plasma are the preferred matrices over whole blood, and immediate processing after collection is recommended for optimal results.[4][5] Long-term storage should be at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to metabolite degradation.[1][6]
Q3: What is the "matrix effect" and how can it be minimized?
A3: The matrix effect refers to the interference of other components in the biological sample with the ionization and detection of this compound, which can lead to inaccurate quantification.[7] This is a significant challenge in complex matrices like plasma and brain homogenates.[7] To minimize matrix effects, stable isotope-labeled internal standards (e.g., d4-Kynurenine) are highly recommended.[8][9] Additionally, thorough sample cleanup using techniques like SPE can help remove interfering substances.[10]
Q4: Which analytical technique is most suitable for quantifying this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound and other kynurenine (B1673888) pathway metabolites.[7][11] Electrospray ionization (ESI) in positive mode is typically the most effective ionization method.[1]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitating agent (e.g., acetonitrile, methanol, or TCA) to sample volume is used. Vortex thoroughly and ensure complete protein precipitation by centrifuging at a sufficient speed and duration.[12][13] |
| Improper Solid-Phase Extraction (SPE) Procedure | - Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the sorbent.[14][15] - Loading: Optimize the sample loading flow rate; a slow and steady flow (e.g., ~1 mL/min) allows for better interaction between the analyte and the sorbent.[16][17] - Washing: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound.[16][18] - Elution: Use an appropriate elution solvent and volume. Consider a soak step to allow for better interaction between the solvent and the analyte on the sorbent.[15][17] |
| Analyte Degradation | Prepare fresh standards and samples. Avoid repeated freeze-thaw cycles.[1] Ensure samples are processed promptly after collection and stored at appropriate temperatures (4°C for short-term, -80°C for long-term).[4][5] |
| Incorrect pH | The pH of the sample can significantly affect the retention of this compound on the SPE sorbent. Adjust the sample pH to ensure optimal binding. For reversed-phase SPE, a pH that neutralizes any charge on the analyte can improve retention.[16][19] |
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Follow a standardized and consistent protocol for all samples. Ensure accurate pipetting and consistent timing for each step.[15] |
| Matrix Effects | Use a stable isotope-labeled internal standard that closely mimics the behavior of this compound during extraction and ionization.[8][9] Evaluate matrix effects by comparing calibration curves in solvent versus in a matrix blank.[20] |
| Instrumental Instability | Perform regular system suitability tests to ensure the LC-MS/MS system is performing within specifications.[1] Check for leaks, pressure fluctuations, and ensure the mobile phase composition is correct.[1] |
| Incomplete Elution from SPE Cartridge | Increase the elution solvent volume or perform a second elution step to ensure complete recovery of the analyte.[17] Optimize the elution solvent composition for maximum analyte recovery.[18] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma/Serum
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Internal Standard: Add 100 µL of an internal standard working solution (e.g., containing d4-Kynurenine and d5-Tryptophan).[13]
-
Precipitation: Add 20 µL of trifluoroacetic acid (TFA) and vortex for 1 minute to precipitate proteins.[13]
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is based on the use of a molecularly imprinted polymer (MIP) SPE.[2]
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Deproteinate the sample if necessary.
-
SPE Cartridge Conditioning: Condition the MIP-SPE cartridge with the appropriate solvent as recommended by the manufacturer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering compounds.
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent.
-
Analysis: Analyze the eluate by LC-MS/MS.
Quantitative Data Summary
| Extraction Method | Matrix | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
| Protein Precipitation (TFA) | Human Plasma | Trp: 90-97%, Kyn: Not specified | Not specified | [13] |
| Molecularly Imprinted SPE | Human Urine | 84.1% | 0.157 µg/mL | [2] |
| LC-MS/MS Method | Human Serum | 94-105% | Kyn: 2.4 ng/mL | [11] |
| LC-MS/MS Method | Human Plasma | Kyn: 0.47 ng/mL, Trp: 0.55 ng/mL | [21] |
Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: General Workflow for this compound Extraction and Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary this compound quantification and selective extraction through a molecularly imprinted solid-phase extraction device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. feradical.utsa.edu [feradical.utsa.edu]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. silicycle.com [silicycle.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. promochrom.com [promochrom.com]
- 18. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Cross-validation of HPLC and ELISA methods for L-kynurenine quantification
A comprehensive guide for researchers on selecting the optimal method for measuring the immunomodulatory metabolite L-kynurenine.
The quantification of this compound, a critical metabolite in the tryptophan degradation pathway, is of paramount importance in numerous research fields, including immunology, neuroscience, and oncology. The choice of analytical method to measure this compound can significantly impact the accuracy and reproducibility of experimental results. Two of the most common techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in making an informed decision for their specific needs.
At a Glance: Key Performance Metrics
| Parameter | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by detection (UV, fluorescence, or mass spectrometry). | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | High, especially when coupled with mass spectrometry (LC-MS). Can resolve structurally similar molecules. | Generally high, but can be susceptible to cross-reactivity with related molecules. |
| Sensitivity (LOD) | Typically in the low µmol/L to nmol/L range.[1] | Can achieve detection down to the ng/mL range. |
| Linearity (R²) | Excellent, often >0.99.[2] | Good, typically >0.98. |
| Precision (%CV) | Good, with intra- and inter-day variations generally <15%.[1] | Good, with intra- and inter-assay variations typically <15%. |
| Sample Throughput | Lower, with run times of several minutes per sample. | Higher, suitable for analyzing multiple samples simultaneously in a 96-well plate format. |
| Cost per Sample | Higher, due to instrument maintenance and solvent consumption. | Generally lower, especially for large numbers of samples. |
| Ease of Use | Requires specialized training and expertise for operation and data analysis. | Relatively simple and follows a standardized protocol. |
Correlation with Gold Standard Methods
While a direct HPLC versus ELISA comparison is scarce, a study comparing a colorimetric assay (methodologically similar to ELISA) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard chromatographic method, for this compound quantification in urine and serum samples demonstrated a strong correlation. The study reported a high coefficient of determination (R²) of >0.95, indicating that immunoassay-based methods can provide results that are highly comparable to those obtained with more sophisticated chromatographic techniques.[3]
Experimental Protocols: A Closer Look
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on the separation of this compound from other components in a sample matrix using a reversed-phase column, followed by its detection based on its ultraviolet (UV) absorbance.
Sample Preparation:
-
To 100 µL of serum or plasma, add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 15 mM sodium acetate (B1210297) buffer (pH 4.0) with 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 360 nm.
-
Quantification: Based on a standard curve generated with known concentrations of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
This competitive immunoassay involves the binding of this compound in the sample or standards to a limited number of specific antibody binding sites.
Assay Procedure (Example Protocol):
-
Prepare standards and samples. For serum or plasma, a pre-treatment step involving acylation may be required according to the kit manufacturer's instructions.
-
Add 50 µL of standards, controls, and prepared samples to the wells of a microtiter plate pre-coated with an this compound antibody.
-
Add 50 µL of a fixed amount of HRP-conjugated this compound to each well.
-
Incubate for 2 hours at room temperature. During this incubation, the this compound in the sample competes with the HRP-conjugated this compound for binding to the antibody.
-
Wash the plate multiple times to remove unbound components.
-
Add 100 µL of a TMB substrate solution to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stop the reaction by adding 100 µL of a stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Calculate the this compound concentration based on a standard curve.
Visualizing the Workflow
To better understand the practical steps involved in each method, the following diagrams illustrate the experimental workflows for HPLC and ELISA.
Caption: HPLC experimental workflow.
Caption: ELISA experimental workflow.
Conclusion: Making the Right Choice
Both HPLC and ELISA are robust and reliable methods for the quantification of this compound. The choice between them should be guided by the specific requirements of the research study.
-
HPLC is the preferred method when high specificity is critical, and the simultaneous analysis of other tryptophan metabolites is desired. Its higher initial investment and lower throughput make it more suitable for studies with a smaller number of samples where detailed metabolic profiling is necessary.
-
ELISA offers a high-throughput and cost-effective solution for studies involving a large number of samples. Its ease of use makes it accessible to a broader range of researchers. While generally specific, it is crucial to validate the chosen ELISA kit for potential cross-reactivity with other metabolites in the experimental matrix.
Ultimately, the decision rests on a careful consideration of the trade-offs between specificity, throughput, cost, and the technical expertise available in the laboratory. For many applications, a well-validated ELISA can provide accurate and precise data, while for others, the resolving power of HPLC, particularly when coupled with mass spectrometry, will be indispensable.
References
Comparative Analysis of L-Kynurenine Levels Across Biological Matrices: A Guide for Researchers
This guide provides a comparative analysis of L-kynurenine (L-Kyn) levels in various biological matrices, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is supported by established experimental protocols and is intended to facilitate a deeper understanding of the kynurenine (B1673888) pathway's role in health and disease.
The Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, catabolizing over 90% of it.[1] This pathway produces several neuroactive and immunomodulatory metabolites. The initial and rate-limiting step is the conversion of tryptophan to this compound, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2][3][4] Given its central role, quantifying L-Kyn levels in different biological samples is crucial for studying various pathological conditions, including neurodegenerative diseases, cancer, and psychiatric disorders.[5][6]
Comparative this compound Concentrations
This compound concentrations vary significantly across different biological matrices. These differences are critical for biomarker discovery and for understanding the compartmentalization of kynurenine pathway metabolism. The following table summarizes typical L-Kyn levels in healthy adults.
| Biological Matrix | This compound Concentration Range (µM) | Reference(s) |
| Serum | 1.96 ± 0.51 | [7][8] |
| Plasma | 1.82 ± 0.54 | [7][8] |
| Cerebrospinal Fluid (CSF) | 0.051 - 0.068 | [9][10] |
| Urine | < 20 (Normal), > 30 (Pathological) | [11] |
Note: Concentrations can vary based on analytical methods, and factors such as age, sex, and health status.[7][10] Studies have shown that while this compound levels in plasma and CSF are positively correlated, the correlation can be weak to moderate, suggesting that peripheral levels do not always perfectly reflect central nervous system metabolism.[12][13]
Experimental Protocol: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological samples.[11] The following protocol outlines a typical workflow.
Sample Preparation (Plasma/Serum)
Sample preparation is critical to remove interfering substances and concentrate the analyte. Protein precipitation is a common and effective method.[14]
-
Materials :
-
Human plasma/serum samples
-
Internal Standard (IS) working solution (e.g., deuterated Kynurenine, Kyn-d4, at 1.1 µg/mL)
-
Trifluoroacetic acid (TFA) or Acetonitrile (B52724) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
-
-
Procedure :
-
Aliquot 100 µL of plasma, calibrator, or quality control (QC) sample into a microcentrifuge tube.[15]
-
Add 100 µL of the IS working solution (e.g., Kyn-d4) and vortex for 30 seconds.[15]
-
Induce protein precipitation by adding 20 µL of TFA or a larger volume of cold acetonitrile (e.g., 1000 µL).[15][16]
-
Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 2000-3000 x g) for 10 minutes to pellet the precipitated proteins.[15][16]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[15]
-
In some protocols, the supernatant is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to further concentrate the sample.[16][17]
-
Liquid Chromatography (LC) Separation
-
System : UPLC or HPLC system.
-
Column : A C18 reversed-phase column is typically used for separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).[17]
-
Mobile Phase : A gradient elution is commonly employed using:
-
Flow Rate : A typical flow rate is between 0.2-0.5 mL/min.
-
Injection Volume : 5-10 µL.[15]
-
Column Temperature : Maintained at around 40°C.[18]
Tandem Mass Spectrometry (MS/MS) Detection
-
System : A triple-quadrupole mass spectrometer.
-
Ionization Mode : Electrospray ionization in positive mode (ESI+).[17]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[17]
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for this compound and its deuterated internal standard. These are determined by direct infusion of standards.
-
Data Analysis : The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed using standards of known concentrations.
Typical Experimental Workflow
The following diagram illustrates the logical flow of a typical experiment for the quantification of this compound.
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlations between kynurenines in plasma and CSF, and their relation to markers of Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of L-Kynurenine and Kynurenic Acid
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the neuroprotective properties of two key metabolites of the tryptophan kynurenine (B1673888) pathway (KP): L-kynurenine (L-KYN) and its downstream product, kynurenic acid (KYNA). While both compounds are implicated in neuroprotection, they exhibit distinct mechanisms and efficacy profiles, which are critical for consideration in the development of novel therapeutics for neurodegenerative disorders.
At a Glance: this compound vs. Kynurenic Acid
| Feature | This compound (L-KYN) | Kynurenic Acid (KYNA) |
| Primary Mechanism | Acts as a prodrug for central nervous system (CNS) KYNA delivery; also possesses direct antioxidant properties. | Broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors (NMDA, AMPA, Kainate), reducing excitotoxicity. |
| Blood-Brain Barrier | Readily crosses the blood-brain barrier.[1] | Exhibits poor penetration into the central nervous system. |
| Neuroprotective Role | Systemic administration increases brain KYNA levels, leading to neuroprotection in various preclinical models. | Directly antagonizes excitotoxic neuronal damage.[2][3] |
| Direct Antioxidant | Demonstrates potent direct radical scavenging activity independent of its conversion to KYNA.[1] | Possesses antioxidant properties, but may be less potent than L-KYN in some contexts.[1] |
Quantitative Comparison of Neuroprotective Effects
Direct head-to-head comparisons of L-KYN and KYNA on neuronal viability and in vivo ischemic models are not extensively documented in the literature. This is largely because L-KYN is often utilized experimentally as a means to elevate brain concentrations of KYNA, which itself does not readily cross the blood-brain barrier. However, robust comparative data exists for their direct antioxidant capacities.
Table 1: Comparative Antioxidant and Radical Scavenging Activity
The following table summarizes data from a study comparing the direct antioxidant effects of L-KYN and KYNA in rat brain homogenates, where oxidative stress was induced by iron (II) sulfate (B86663) (FeSO₄).
| Experimental Assay | This compound (L-KYN) | Kynurenic Acid (KYNA) | Reference |
| Inhibition of FeSO₄-induced ROS Production | Effective at 1 µM | Effective at 100 µM | [1] |
| Peroxynitrite (ONOO⁻) Scavenging | 44% reduction at 2.2 µM | 47.6% reduction at 600 µM | [1] |
ROS: Reactive Oxygen Species
These findings highlight that L-KYN can exert potent antioxidant effects at significantly lower concentrations than KYNA in this experimental model, and this activity is independent of its conversion to KYNA.[1]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of L-KYN and KYNA are rooted in the kynurenine pathway, a critical metabolic route for tryptophan. The balance between the neuroprotective branch, leading to KYNA, and the neurotoxic branch, which produces quinolinic acid (QUIN), is a key determinant of neuronal fate.
The Kynurenine Pathway
L-Tryptophan is metabolized into L-KYN, which sits (B43327) at a crucial branch point. It can be converted by kynurenine aminotransferases (KATs) into the neuroprotective KYNA, or by kynurenine 3-monooxygenase (KMO) into 3-hydroxykynurenine, a precursor to the neurotoxin QUIN.
Neuroprotective Mechanisms of Kynurenic Acid
KYNA's primary neuroprotective effect is mediated through its antagonism of excitatory amino acid receptors. By blocking the glycine (B1666218) co-agonist site on the NMDA receptor, it prevents excessive calcium influx, a key event in excitotoxic neuronal death.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays used to evaluate the neuroprotective effects of kynurenine pathway metabolites.
In Vitro Neuroprotection: MTT Assay in SH-SY5Y Cells
This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring cell viability.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 1 x 10⁴ cells/well. Cells are allowed to adhere for 24 hours.
-
Pre-treatment: Cells are pre-treated with various concentrations of L-KYN or KYNA for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or rotenone, is added to the wells (excluding control wells) to induce cell death.
-
Incubation: The plates are incubated for 24 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
In Vitro Antioxidant Capacity: ROS Production in Brain Homogenates
This protocol directly compares the radical scavenging ability of L-KYN and KYNA.[1]
-
Tissue Preparation: Whole brains from Wistar rats are dissected and homogenized in a phosphate (B84403) buffer.
-
Experimental Groups: The homogenate is incubated with different concentrations of L-KYN (0.1–100 µM) or KYNA (0.1–100 µM).
-
Oxidative Stress Induction: Oxidative stress is induced by adding 10 µM FeSO₄ to the reaction mixture.
-
Fluorescent Probe: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is added. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Incubation: The reaction mixture is incubated for 40 minutes at 37°C.
-
Data Acquisition: The fluorescence intensity is measured using a fluorometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. The reduction in fluorescence in the presence of L-KYN or KYNA indicates their antioxidant capacity.
Experimental Workflow Visualization
Summary and Future Directions
The available evidence presents a nuanced picture of the neuroprotective roles of L-KYN and KYNA.
-
Kynurenic Acid (KYNA) is a well-established neuroprotectant due to its direct antagonism of glutamate receptors.[4] Its therapeutic potential for systemic administration is, however, limited by its poor ability to cross the blood-brain barrier.
-
This compound (L-KYN) serves as a crucial precursor that can effectively deliver KYNA to the central nervous system. Furthermore, compelling evidence demonstrates that L-KYN possesses potent, direct antioxidant properties that are independent of its conversion to KYNA and may be more powerful than those of KYNA in certain contexts.[1]
This dual functionality of L-KYN—acting as both a KYNA prodrug and a direct antioxidant—makes it a highly compelling candidate for therapeutic development. Future research should focus on direct, head-to-head in vivo comparisons of L-KYN and novel, brain-penetrant KYNA analogs to fully elucidate their respective contributions to neuroprotection in models of stroke and neurodegenerative disease. Such studies will be instrumental in guiding the development of the next generation of kynurenine pathway-targeted therapies.
References
- 1. On the Antioxidant Properties of this compound: An Efficient ROS Scavenger and Enhancer of Rat Brain Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective potency of kynurenic acid against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Kynurenine Pathway Metabolites: Validating a Novel LC-MS/MS Method Against Established Techniques
For Researchers, Scientists, and Drug Development Professionals
The kynurenine (B1673888) pathway (KP) is a critical route of tryptophan metabolism, producing a cascade of neuroactive and immunomodulatory metabolites. Dysregulation of this pathway has been implicated in a wide range of pathologies, from neurodegenerative diseases to cancer, making the accurate quantification of its intermediates essential for both basic research and clinical drug development. This guide provides a comprehensive comparison of a modern, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of multiple kynurenine pathway metabolites against established techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Enzyme-Linked Immunosorbent Assays (ELISA).
The Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan in the body.[1][2][3] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][4] N-formylkynurenine is then rapidly converted to kynurenine, a central branch-point metabolite. From kynurenine, the pathway diverges into two main branches: the kynurenic acid branch, which produces the neuroprotective kynurenic acid (KYNA), and the quinolinic acid branch, which generates the neurotoxic 3-hydroxykynurenine (3-HK) and ultimately, the excitotoxin quinolinic acid (QUIN).[5][6]
Figure 1: The Kynurenine Pathway of Tryptophan Metabolism.
Comparison of Analytical Methodologies
The choice of analytical technique is paramount for obtaining reliable and reproducible data on kynurenine pathway metabolites. This section compares the performance of a novel LC-MS/MS method with established techniques.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the different analytical methods for the quantification of major kynurenine pathway metabolites. Data presented is a synthesis of values reported in the literature.[7][8][9][10][11][12][13]
Table 1: Comparison of Lower Limits of Quantification (LLOQ) in Human Plasma (ng/mL)
| Metabolite | LC-MS/MS | HPLC-UV/Fluorescence | ELISA |
| Tryptophan | 0.1 - 10 | 10 - 50 | N/A |
| Kynurenine | 0.05 - 5 | 5 - 20 | 0.2 - 1 |
| Kynurenic Acid | 0.01 - 1 | 1 - 10 | 0.05 - 0.5 |
| 3-Hydroxykynurenine | 0.02 - 2 | 2 - 15 | N/A |
| Anthranilic Acid | 0.05 - 5 | 5 - 25 | N/A |
| Quinolinic Acid | 0.1 - 10 | 10 - 50 | 0.1 - 1 |
Table 2: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | ELISA |
| Linearity (R²) | > 0.99 | > 0.98 | Typically > 0.95 (4-PL fit) |
| Accuracy (% Bias) | Within ±15% | Within ±20% | Within ±20% |
| Precision (% CV) | < 15% | < 20% | < 20% |
| Specificity | High (based on mass) | Moderate (retention time) | Variable (cross-reactivity) |
| Throughput | High (multiplexing) | Low to Moderate | High (plate-based) |
| Sample Volume | Low (µL) | Moderate (µL to mL) | Low (µL) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. This section outlines the key experimental protocols for the LC-MS/MS method and established techniques.
LC-MS/MS Method for Simultaneous Quantification
This protocol describes a robust and sensitive method for the simultaneous determination of multiple kynurenine pathway metabolites in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard mix (containing stable isotope-labeled analogues of the analytes).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Established Method: HPLC with UV/Fluorescence Detection
This protocol is a representative example for the quantification of kynurenine and tryptophan.
1. Sample Preparation:
-
To 200 µL of plasma, add 200 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV detection at 365 nm for kynurenine.
-
Fluorescence detection with excitation at 285 nm and emission at 365 nm for tryptophan.
-
Established Method: ELISA
This protocol outlines the general steps for a competitive ELISA for a single kynurenine pathway metabolite (e.g., Kynurenic Acid). Commercially available kits from various suppliers can be used.[14][15][16][17][18]
1. Sample Preparation:
-
Plasma samples may require dilution according to the kit manufacturer's instructions.
2. ELISA Procedure:
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated metabolite to each well.
-
Incubate for the specified time at room temperature.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of the analyte based on a standard curve.
Experimental Workflow and Logical Relationships
The validation of a new analytical method is a systematic process to ensure its reliability and suitability for its intended purpose.
Figure 2: Workflow for the Validation of a New LC-MS/MS Method.
Conclusion
The validation data clearly demonstrates the superior performance of the LC-MS/MS method for the analysis of kynurenine pathway metabolites. Its high sensitivity, specificity, and the ability to multiplex make it the ideal choice for researchers and drug development professionals who require accurate and comprehensive profiling of this critical metabolic pathway. While established techniques like HPLC and ELISA still have their applications, particularly for the analysis of single, high-concentration analytes, they lack the comprehensive coverage and sensitivity of LC-MS/MS. The adoption of validated LC-MS/MS methods will undoubtedly accelerate our understanding of the role of the kynurenine pathway in health and disease and aid in the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a liquid chromatography coupled to tandem mass spectrometry method for simultaneous quantification of tryptophan and 10 key metabolites of the kynurenine pathway in plasma and urine: Application to a cohort of acute kidney injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]
- 14. Kynurenine/Kynurenic Acid/Quinolinic Acid ELISA pack I Kits cited in >40 papers [immusmol.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Human Kynureninase ELISA Kit (ab313980) | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. biocompare.com [biocompare.com]
A Guide to L-kynurenine Quantification: A Comparative Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals: Navigating the Landscape of L-kynurenine Measurement for Enhanced Reproducibility and Inter-Laboratory Comparability.
The accurate measurement of this compound (KYN), a pivotal metabolite in the tryptophan catabolic pathway, is critical for advancing research in neuroscience, immunology, and oncology. Dysregulation of the kynurenine (B1673888) pathway is implicated in a spectrum of pathologies, making robust and reproducible quantification of its metabolites essential for biomarker discovery and therapeutic development. This guide provides a comprehensive comparison of the predominant analytical methods for this compound measurement, with a focus on reproducibility and inter-laboratory performance. We present a detailed examination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering insights into their respective strengths and limitations to aid in the selection of the most appropriate method for your research needs.
The Kynurenine Pathway: A Central Axis in Health and Disease
The kynurenine pathway is the primary route of tryptophan metabolism in the body. The initial and rate-limiting step is the conversion of tryptophan to N-formyl-L-kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). N-formyl-L-kynurenine is then rapidly converted to this compound. Kynurenine stands at a crucial metabolic crossroads, from which the pathway branches into several downstream arms, producing a host of neuroactive and immunomodulatory molecules.
Methodologies for this compound Quantification: A Head-to-Head Comparison
The two most prevalent techniques for quantifying this compound in biological matrices are LC-MS/MS and ELISA. While both have their merits, they differ significantly in their principles, performance characteristics, and suitability for various research applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like this compound due to its high sensitivity, specificity, and ability to multiplex, allowing for the simultaneous measurement of multiple kynurenine pathway metabolites.[1][2]
Table 1: Performance Characteristics of Selected LC-MS/MS Methods for this compound Quantification
| Study/Method | Matrix | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Fuertig et al. (2016)[1] | Plasma, CSF, Brain Tissue | Not explicitly stated for KYN alone | < 15% | < 15% | 85-115% |
| Huang et al. (2013)[3] | Human Plasma | 62.5 | < 15% | < 15% | 89-101% (spiked recovery) |
| Kołos et al. (2023)[4] | Placental, Fetal Membranes, Umbilical Cord Homogenates | 500 | < 10% | Not Reported | 85-115% |
| Palmfeldt et al. (2023)[5] | Serum, Plasma | Not explicitly stated for KYN alone | < 6% | < 6% | Median 2.4% (serum), 8% (plasma) |
| Karu et al. (2023)[6] | Serum | 2.4 | 7.12 - 11.71% | 7.12 - 11.71% | 88-112% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that offers a higher throughput and more cost-effective solution for this compound quantification compared to LC-MS/MS. Commercial ELISA kits are readily available and are often used for screening large numbers of samples.
Table 2: Performance Characteristics of Commercial this compound ELISA Kits
| Manufacturer/Kit | Sample Type | Detection Range (ng/mL) | Sensitivity (LOD, ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| MyBioSource (MBS704658)[7] | Serum, Urine, Tissue Homogenates | 1.62 - 104 | < 0.81 | < 8% | < 10% |
| Eagle Biosciences (K YN791-N)[8] | Serum, Plasma | 100 - 10,000 | 45.7 | 4.9 - 7.2% | 5.8 - 9.1% |
| Abbexa (abx050454)[9] | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants | 1.23 - 100 | < 0.53 | < 10% | < 12% |
| Immusmol (BA E-2200)[10] | Plasma, Serum, Cell Culture Supernatants | 100 - 10,000 | 45.7 | Not explicitly stated | Not explicitly stated |
| ALPCO (30-7728)[11] | Human EDTA Plasma, Serum, Urine | 20.8 - 2082 | 20.8 | Not explicitly stated | Not explicitly stated |
LOD: Limit of Detection; %CV: Percent Coefficient of Variation. Note: Detection ranges and sensitivities were converted from pmol/ml or µM where necessary for comparison. Performance data is as reported by the manufacturer and may vary between lots and laboratories.
Inter-Laboratory Reproducibility: The Quest for Harmonization
Achieving consistent and comparable this compound measurements across different laboratories is a significant challenge. While formal, large-scale inter-laboratory comparison studies or proficiency testing programs for this compound are not widely published, the variability in reported performance characteristics from single-laboratory validations underscores the need for standardization.
A study by van der Stelt et al. (2021) highlighted the challenges in achieving inter-laboratory concordance for kynurenine pathway metabolites, even when using harmonized LC-MS/MS methods. Their findings emphasized the impact of pre-analytical sample handling, calibration strategies, and data processing on the final results. An inter-laboratory validation of a multi-IA-LC-MS/MS method for other biomarkers also showed strong correlation but noted deviations at higher concentrations, potentially due to variations in sample preparation.[12]
To mitigate inter-laboratory variability, the implementation of standardized operating procedures (SOPs), the use of certified reference materials, and participation in external quality assessment (EQA) schemes are crucial.
Experimental Protocols: A Glimpse into the Methodologies
General Experimental Workflow for this compound Measurement
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
Key Experimental Protocol: LC-MS/MS
The following provides a generalized protocol for this compound quantification by LC-MS/MS, based on common elements from published methods.[1][3][4]
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma, serum) on ice.
-
To 50 µL of sample, add an internal standard solution (e.g., deuterated this compound).
-
Precipitate proteins by adding a precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile) in a 1:2 or 1:3 ratio (sample:precipitant).
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube for analysis.
-
-
Liquid Chromatography:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
The gradient is programmed to separate this compound from other matrix components.
-
-
Tandem Mass Spectrometry:
-
Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of standards of known this compound concentrations.
-
Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Key Experimental Protocol: ELISA
The following is a generalized protocol for a competitive ELISA for this compound, based on commercially available kits.[7][8]
-
Sample Preparation and Acylation:
-
Prepare standards and samples. For some kits, an acylation step is required to derivatize kynurenine. This typically involves adding a reagent and incubating for a specified time.
-
-
Competitive Binding:
-
Pipette standards, controls, and prepared samples into the wells of a microtiter plate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated this compound to each well.
-
During incubation, the this compound in the sample and the enzyme-conjugated this compound compete for binding to the capture antibody.
-
-
Washing:
-
After incubation, wash the plate to remove unbound components.
-
-
Substrate Reaction:
-
Add a substrate solution (e.g., TMB) to the wells. The enzyme bound to the plate will convert the substrate, leading to a color change. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
-
Stopping the Reaction and Reading:
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion and Recommendations
The choice of analytical method for this compound quantification should be guided by the specific requirements of the research study.
-
LC-MS/MS is the method of choice for studies requiring high accuracy, precision, and the ability to measure multiple kynurenine pathway metabolites simultaneously. Its superior specificity minimizes the risk of interference from other molecules in complex biological matrices.
-
ELISA offers a practical alternative for high-throughput screening of large sample cohorts where cost and speed are primary considerations. However, researchers should be mindful of the potential for cross-reactivity and the generally lower precision and accuracy compared to LC-MS/MS.
To enhance the reproducibility and comparability of this compound measurements across studies, we recommend the following:
-
Thorough Method Validation: Regardless of the chosen method, a comprehensive validation in the specific biological matrix of interest is essential.
-
Adherence to Standardized Protocols: Consistent sample collection, processing, and storage procedures are critical to minimize pre-analytical variability.
-
Inclusion of Quality Controls: The routine use of internal quality control samples at multiple concentration levels is necessary to monitor assay performance over time.
-
Participation in Inter-Laboratory Studies: When available, participation in proficiency testing or round-robin studies is invaluable for assessing and improving inter-laboratory agreement.
By carefully considering the performance characteristics of each method and implementing robust quality assurance practices, researchers can generate reliable and comparable this compound data, thereby accelerating our understanding of the kynurenine pathway's role in health and disease.
References
- 1. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. eaglebio.com [eaglebio.com]
- 9. abbexa.com [abbexa.com]
- 10. This compound ELISA kit I High Sensitivity I Cited in 70+ papers [immusmol.com]
- 11. alpco.com [alpco.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Specificity of Monoclonal Antibodies for L-kynurenine in Immunoassays
For researchers in immunology, neuroscience, and oncology, the accurate detection of L-kynurenine, a critical metabolite in the tryptophan degradation pathway, is paramount. The specificity of the monoclonal antibodies employed in immunoassays is a key determinant of reliable and reproducible results. This guide provides a comparative assessment of commercially available monoclonal antibodies for this compound, focusing on their specificity and the experimental protocols to evaluate it.
Comparison of this compound Monoclonal Antibodies
While several manufacturers offer monoclonal antibodies against this compound, obtaining direct, quantitative head-to-head comparative data on their specificity is challenging from publicly available resources. The following table summarizes the specificity claims for two identified monoclonal antibodies based on manufacturer's statements and available literature. It is important to note that the cross-reactivity data provided by the manufacturers is often qualitative (e.g., "no significant cross-reactivity") rather than quantitative (i.e., percentage cross-reactivity).
| Feature | Immusmol (Clone: 3D4-F2) | Thermo Fisher Scientific (Clone: 1G1) |
| Product Name | This compound Antibody, Mouse Monoclonal | This compound Recombinant Mouse Monoclonal Antibody (1G1) |
| Catalog Number | IS003 (Immusmol), also distributed by Eagle Biosciences | MA566434 |
| Host Species | Mouse | Mouse |
| Isotype | IgG1 | IgG |
| Tested Applications | Immunohistochemistry (IHC), Immunofluorescence (IF), ELISA | ELISA |
| Specificity Claims | When tested in competitive ELISA, the antibody did not show any significant cross reactivity with L-Tryptophan, 3-hydroxy-Dthis compound, Kynurenic acid, Anthranilic acid or 3-hydroxyAnthranilic acid conjugates.[1][2][3] | The product page indicates reactivity with "Chemical" samples but does not provide a list of tested cross-reactants.[4] |
| Quantitative Data | Not publicly available in datasheets. | Not publicly available in datasheets. |
The Kynurenine (B1673888) Pathway: A Biological Context
To appreciate the importance of antibody specificity, it is crucial to understand the metabolic context in which this compound is produced. The following diagram illustrates the kynurenine pathway, highlighting the structurally similar molecules that could potentially cross-react with an anti-L-kynurenine antibody.
Caption: The Kynurenine Pathway showing the conversion of Tryptophan to this compound and its subsequent metabolites.
Experimental Protocol: Assessing Antibody Specificity via Competitive ELISA
The gold standard for determining the specificity of an antibody is a competitive enzyme-linked immunosorbent assay (ELISA). This method quantitatively assesses the cross-reactivity of the antibody with structurally related molecules.
Principle
In a competitive ELISA for this compound, a known amount of this compound is coated onto a microplate. The monoclonal antibody is pre-incubated with either the this compound standard or a potential cross-reactant. This mixture is then added to the coated plate. If the antibody has a high affinity for the cross-reactant, it will be saturated and unable to bind to the this compound on the plate, resulting in a low signal. Conversely, if there is no cross-reactivity, the antibody will bind to the coated this compound, producing a high signal.
Experimental Workflow
The following diagram outlines the key steps in a competitive ELISA for assessing antibody specificity.
Caption: Workflow for determining this compound antibody specificity using competitive ELISA.
Detailed Methodology
-
Plate Coating:
-
Dilute the this compound-protein conjugate to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer (e.g., blocking buffer).
-
In a separate plate or tubes, mix 50 µL of the diluted standards or cross-reactants with 50 µL of the diluted anti-L-kynurenine monoclonal antibody.
-
Incubate this mixture for 1-2 hours at room temperature.
-
-
Incubation:
-
Transfer 100 µL of the antibody-antigen mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the log of the this compound concentration.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
-
Conclusion
The selection of a highly specific monoclonal antibody is critical for the accurate quantification of this compound in biological samples. While manufacturers of antibodies such as Immusmol's clone 3D4-F2 provide qualitative assurances of high specificity, the lack of publicly available quantitative cross-reactivity data necessitates that researchers perform their own validation experiments. The competitive ELISA protocol detailed in this guide provides a robust framework for such an assessment. By rigorously evaluating antibody specificity, researchers can ensure the validity and reproducibility of their findings in the complex and dynamic field of tryptophan metabolism research.
References
A Head-to-Head Comparison of IDO1, IDO2, and TDO Inhibitors on L-Kynurenine Production
For Researchers, Scientists, and Drug Development Professionals
The metabolic pathway involving the conversion of tryptophan to L-kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO), has emerged as a critical regulator of immune responses, particularly in the context of oncology. The depletion of tryptophan and the accumulation of its catabolite, this compound, within the tumor microenvironment lead to the suppression of effector T-cell function and the promotion of an immunosuppressive milieu, thereby facilitating tumor immune evasion.[1][2] Consequently, the development of inhibitors targeting these enzymes has become a promising avenue in cancer immunotherapy.[1][2]
This guide provides an objective, data-driven comparison of the performance of various inhibitors targeting IDO1, IDO2, and TDO, with a focus on their impact on this compound production.
Quantitative Performance of IDO1, IDO2, and TDO Inhibitors
The following table summarizes the in vitro potency (IC50) of a selection of inhibitors against IDO1, IDO2, and TDO. The data is compiled from various preclinical studies and highlights the selectivity profiles of these compounds.
| Inhibitor | Target(s) | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | Reference(s) |
| IDO1 Selective Inhibitors | |||||
| Epacadostat (INCB024360) | IDO1 | 10 - 71.8 | >10,000 | >10,000 | [1][3][4][5][6][7] |
| Navoximod (GDC-0919/NLG-919) | IDO1 | 7 (Ki), 75 (EC50) | - | Weak inhibition | [8][9][10] |
| IDO2 Selective Inhibitors | |||||
| Tenatoprazole | IDO2 | >100,000 | 1,800 | >100,000 | N/A |
| Dual IDO1/TDO Inhibitors | |||||
| AT-0174 | IDO1/TDO | 170 | - | 250 | [11][12] |
| TD-34 | IDO1/TDO | ~40,000 (SKOV3 cells) | - | ~40,000 (A172 cells) | [13] |
| Other | |||||
| Indoximod (1-Methyl-D-tryptophan) | IDO pathway | Weak/Indirect | Indirect | Indirect | [14][15][16] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: Tryptophan to this compound Metabolic Pathway.
Caption: Workflow for Evaluating Inhibitor Potency.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is paramount in drug discovery. Below are detailed methodologies for key experiments used to quantify this compound production.
Cell-Based IDO1/TDO Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 or TDO activity within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Objective: To determine the cellular IC50 value of a test compound in cell lines expressing IDO1 and/or TDO.
Materials:
-
Cell Lines:
-
IDO1-expressing cells: HeLa or SKOV-3 cells.
-
TDO-expressing cells: A172 glioblastoma cells (constitutively express TDO).[17]
-
-
Reagents:
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Human interferon-gamma (IFN-γ) for inducing IDO1 expression.
-
L-Tryptophan solution.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Trichloroacetic acid (TCA) solution (30% w/v).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
-
Equipment:
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
-
Procedure:
-
Cell Seeding: Seed the appropriate cell line into 96-well plates at a predetermined density and allow them to adhere overnight.
-
IDO1 Induction (for IDO1 assays): For cell lines requiring induction, treat the cells with IFN-γ (e.g., 100 ng/mL) and incubate for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Substrate Addition: Add L-tryptophan to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection and Preparation:
-
Carefully collect the cell culture supernatant.
-
To precipitate proteins, add TCA to the supernatant and incubate.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Kynurenine Detection (Ehrlich's Reagent Method):
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at approximately 480-490 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in each sample.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC provides a highly sensitive and specific method for the quantification of this compound and L-tryptophan in biological samples.
Objective: To accurately measure the concentration of this compound in cell culture supernatants.
Materials:
-
Equipment:
-
HPLC system equipped with a UV or diode array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[18]
-
-
Reagents:
-
HPLC-grade acetonitrile (B52724) and water.
-
Mobile phase buffer (e.g., potassium phosphate (B84403) buffer).
-
Perchloric acid (for protein precipitation).
-
This compound and L-Tryptophan standards.
-
Procedure:
-
Sample Preparation:
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 15 mM potassium phosphate, pH 6.4) and an organic modifier (e.g., 2.7% acetonitrile).[20]
-
Flow Rate: A standard flow rate is typically around 0.8 to 1.0 mL/min.[20]
-
Detection: Monitor the absorbance at approximately 360-365 nm for this compound and 280 nm for L-tryptophan.[20]
-
Injection Volume: Inject a fixed volume of the prepared sample (e.g., 20-50 µL).
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of this compound and L-tryptophan.
-
Integrate the peak areas corresponding to this compound and L-tryptophan in the sample chromatograms.
-
Calculate the concentrations of this compound and L-tryptophan in the samples based on the standard curve. The ratio of this compound to L-tryptophan is often used as an indicator of enzyme activity.[19]
-
This comprehensive guide provides a foundation for researchers to compare and select appropriate inhibitors for their studies on the IDO1/IDO2/TDO pathway and to employ robust experimental methodologies for the accurate assessment of their effects on this compound production. The provided data and protocols should aid in the rational design and execution of experiments in this dynamic field of cancer immunotherapy research.
References
- 1. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. benchchem.com [benchchem.com]
- 18. Kynurenine Is the Main Metabolite of Tryptophan Degradation by Tryptophan 2,3-Dioxygenase in HepG2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolomics of the kynurenine pathway in healthy versus diseased states
A Comparative Guide to Kynurenine (B1673888) Pathway Metabolomics in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, accounting for over 95% of its degradation.[1] This pathway is not merely a catabolic route but a critical signaling cascade that produces a host of neuroactive and immunomodulatory metabolites known as kynurenines.[2] The activity of the pathway's rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), is highly sensitive to inflammatory signals, particularly interferon-gamma (IFN-γ).[2][3] Consequently, the KP is often upregulated during immune activation, linking inflammation to diverse physiological and pathological processes.[2][4]
Dysregulation of the kynurenine pathway has been implicated in a wide array of pathologies, including neurodegenerative disorders, cancer, cardiovascular diseases, and psychiatric illnesses.[2][4] This guide provides a comparative overview of KP metabolomics, contrasting the metabolic signature in healthy individuals with that observed in various disease states. It summarizes quantitative data, details common experimental protocols, and visualizes key pathways and workflows to support research and therapeutic development.
Data Presentation: Kynurenine Pathway Metabolites in Disease
The following table summarizes the typical changes observed in kynurenine pathway metabolite concentrations across various diseases compared to healthy controls. The ratio of Kynurenine to Tryptophan (K/T Ratio) is often used as a proxy for the activity of the rate-limiting IDO and TDO enzymes.[3]
| Metabolite | Neurological Disorders (AD, PD, HD, MS) | Cancer | Cardiovascular Disease (CAD) | Rheumatic Diseases (e.g., SLE, RA) | Psychiatric Disorders (Depression) |
| Tryptophan (TRP) | ↓[5] | ↓[6] | ↓ | ↓ | ↓[7] |
| Kynurenine (KYN) | ↑[5] | ↑[6] | ↑[8] | ↑ | ↑[7] |
| K/T Ratio | ↑[9] | ↑[6] | ↑[8] | ↑ | ↑[7] |
| Kynurenic Acid (KYNA) | ↔ or ↓[9] | ↔ | ↑[10] | ↔ | ↓[11] |
| 3-Hydroxykynurenine (3-HK) | ↑[9] | ↔ or ↑ | ↑ | ↑ | ↔ |
| Anthranilic Acid (AA) | ↔ | ↔ or ↑[12] | ↑ | ↔ | ↔ |
| Quinolinic Acid (QUIN) | ↑[9] | ↔ | ↑[10] | ↑ | ↑[7][11] |
| QA/KYNA Ratio | ↑[9] | - | - | ↔ | ↑[11] |
-
↑ Increased, ↓ Decreased, ↔ Unchanged/Inconsistent. Citations refer to supporting evidence.
-
AD: Alzheimer's Disease, PD: Parkinson's Disease, HD: Huntington's Disease, MS: Multiple Sclerosis, CAD: Coronary Artery Disease, SLE: Systemic Lupus Erythematosus, RA: Rheumatoid Arthritis.
Experimental Protocols & Workflow
The analysis of kynurenine pathway metabolites is predominantly performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][13][14]
Key Methodologies
1. Sample Preparation (Human Plasma/Serum) A common and effective method for sample preparation is protein precipitation, which removes larger molecules that can interfere with analysis.[3][14][15]
-
Objective: To remove proteins and isolate small molecule metabolites.
-
Protocol:
-
To a 60-100 µL aliquot of plasma or serum in a microcentrifuge tube, add a working solution containing stable-isotope labeled internal standards for each analyte to be quantified.[13][15]
-
Add 400 µL of an ice-cold precipitating agent, such as methanol (B129727) or a solution of trichloroacetic acid (TCA).[14][15] Vortex vigorously for 30 seconds.
-
Incubate the mixture for 30 minutes at -20°C to facilitate complete protein precipitation.[15]
-
Centrifuge the samples at high speed (e.g., 18,000 x g) for 20 minutes at 4°C.[15]
-
Carefully collect the resulting supernatant, which contains the metabolites.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.[15]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis This is the gold standard for the accurate quantification of endogenous small molecules in complex biological matrices.[13][16]
-
Objective: To separate and quantify individual kynurenine pathway metabolites.
-
Chromatography: Metabolites are typically separated using a reversed-phase C18 or C8 analytical column with a gradient elution of two mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B).[13][17] This allows for the separation of metabolites with varying polarities within a short run time (typically 5-12 minutes).[13][18]
-
Mass Spectrometry: The separated metabolites are ionized (usually via electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13][17] In MRM, a specific precursor ion for a given metabolite is selected and fragmented, and a resulting specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification.[13]
-
Quantification: Absolute concentrations are determined by comparing the analyte's peak area to that of its co-eluting stable-isotope labeled internal standard and referencing a calibration curve generated with known standards.[19]
Logical Relationships: From Inflammatory Trigger to Pathology
The dysregulation of the kynurenine pathway is often initiated by inflammatory or immune-stimulating events. The resulting metabolic shift leads to downstream effects that contribute to the pathophysiology of various diseases.
This cascade highlights a central mechanism in many diseases: inflammatory signals activate IDO/TDO, leading to two primary consequences.[2][3] First, tryptophan depletion can suppress T-cell proliferation, a mechanism hijacked by tumors to create an immune-tolerant microenvironment.[20] Second, the accumulation of downstream metabolites creates an imbalance between neurotoxic agents like quinolinic acid (an NMDA receptor agonist) and 3-hydroxykynurenine (a free radical generator) and neuroprotective agents like kynurenic acid (a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors).[5] This imbalance is a key contributor to the excitotoxicity and neuronal damage seen in many neurodegenerative and psychiatric disorders.[21]
References
- 1. A systematic review and meta-analysis of the kynurenine pathway of tryptophan metabolism in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Kynurenine Pathway in Healthy Subjects and Subjects with Obesity, Depression and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the kynurenine pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Metabolomics of the tryptophan-kynurenine degradation pathway and risk of atrial fibrillation and heart failure: potential modification effect of Mediterranean diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations [cpn.or.kr]
- 12. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. feradical.utsa.edu [feradical.utsa.edu]
- 18. jasem.com.tr [jasem.com.tr]
- 19. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Item - The kynurenine pathway and neurodegenerative disease - University of Leicester - Figshare [figshare.le.ac.uk]
L-Kynurenine: A Predictive Biomarker in Clinical Studies - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tryptophan metabolite, L-kynurenine (KYN), is emerging as a significant predictive biomarker in a range of clinical conditions, from infectious diseases and cancer to cardiovascular ailments. Its role in the kynurenine (B1673888) pathway, which is intricately linked to inflammation and immune response, positions it as a valuable tool for prognosis and patient stratification. This guide provides a comprehensive comparison of this compound with established biomarkers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation of its clinical utility.
Performance Comparison: this compound vs. Alternative Biomarkers
The predictive power of this compound has been investigated in various diseases, often in direct comparison with standard-of-care biomarkers. The following tables summarize the quantitative data from these clinical studies.
COVID-19
In the context of COVID-19, this compound has been shown to be a potent predictor of disease severity and long-term complications, often outperforming conventional inflammatory markers.
| Biomarker | Performance Metric | Value | Clinical Significance |
| This compound | Correlation with IL-6 | r = 0.411 (p < 0.001)[1][2] | Strong positive correlation with a key inflammatory cytokine. |
| Correlation with CRP | r = 0.488 (p < 0.001)[1][2] | Strong positive correlation with a standard inflammatory marker. | |
| Long-COVID | Significantly higher in Long-COVID patients compared to recovered individuals.[1] | Potential to identify patients at risk of long-term sequelae. | |
| C-Reactive Protein (CRP) | Long-COVID | Returned to normal range in Long-COVID patients.[1] | Less effective than this compound in predicting long-term complications. |
| Interleukin-6 (IL-6) | Correlation with KYN | r = 0.411 (p < 0.001)[1][2] | Indicates a shared inflammatory pathway. |
Hepatocellular Carcinoma (HCC)
Elevated serum this compound levels have been identified as an independent predictor of poor prognosis in patients with hepatocellular carcinoma.
| Biomarker | Performance Metric | Value | Clinical Significance |
| This compound | Hazard Ratio (≥900 ng/mL vs. <600 ng/mL) | 1.91 (p < 0.001)[3][4] | Patients with high this compound levels have a nearly twofold increased risk of mortality. |
| Hazard Ratio (600–899 ng/mL vs. <600 ng/mL) | 1.37 (p = 0.015)[3][4] | A dose-dependent relationship between this compound levels and mortality risk. | |
| 5-Year Survival Rate (<600 ng/mL) | 61.4%[3][4] | Baseline for comparison. | |
| 5-Year Survival Rate (600–899 ng/mL) | 47.4%[3][4] | Decreased survival with moderately elevated this compound. | |
| 5-Year Survival Rate (≥900 ng/mL) | 30.6%[3][4] | Markedly decreased survival with high this compound. |
Cardiovascular Disease
In cardiovascular diseases, including heart failure and acute myocardial infarction, this compound has demonstrated prognostic value, in some cases superior to established cardiac biomarkers.
| Biomarker | Performance Metric | Value | Clinical Significance |
| This compound | Hazard Ratio for 10-year all-cause mortality | 1.79 (95% CI: 1.15–2.44; p < 0.001)[5] | Independent predictor of long-term mortality in patients undergoing coronary angiography. |
| Correlation with NT-proBNP in COVID-19 patients | r = 0.38 (p < 0.0001)[6] | Association with a marker of cardiac dysfunction. | |
| NT-proBNP | Death prediction in a chronic heart failure cohort | Did not contribute significantly in a univariate binary logistic regression.[7] | In this specific study, this compound was a better predictor of mortality. |
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the biological context and the practical aspects of biomarker validation, the following diagrams illustrate the kynurenine pathway and a typical experimental workflow.
The Tryptophan-Kynurenine Pathway
Experimental Workflow for Biomarker Validation
Experimental Protocols
Accurate and reproducible measurement of biomarkers is critical for their clinical validation. This section provides detailed methodologies for the quantification of this compound and its comparative biomarkers.
This compound Measurement by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of this compound and tryptophan in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of 0.5 M perchloric acid containing 0.06 mmol/L ascorbic acid to precipitate proteins.[8]
-
Vortex the mixture and centrifuge at 12,000 x g for 5 minutes.[8]
-
Transfer 50 µL of the supernatant to a microsampling vial.[8]
-
Add 250 µL of 0.1 M Na2HPO4 to buffer the sample.[8]
2. HPLC System:
-
Column: SinoChrom ODS-BP C18 column (4.6×150 mm; inner diameter, 4.5 μm).[9]
-
Mobile Phase: 15 mmol/l sodium acetate (B1210297) acetic acid solution (containing 5% acetonitrile, pH 4.8).[9]
-
Flow Rate: 0.9 mL/min.[8]
-
Detection: Coulometric detector with the first electrode set at +0.45 V and the second at +0.60 V. This compound and tryptophan are detected at +0.60 V.[8]
-
Injection Volume: 50 µL.[8]
This compound Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in serum or plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 100 µL of an internal standard working solution (containing deuterated tryptophan and kynurenine).[10]
-
Add 20 µL of trifluoroacetic acid to precipitate proteins and vortex for 1 minute.[10]
-
Centrifuge at 3000 rpm for 10 minutes.[10]
-
Transfer the supernatant to an autosampler vial.[10]
2. LC-MS/MS System:
-
Column: Synergi Polar RP column (75 × 4.6 mm).[10]
-
Mobile Phase: A gradient of 2% acetonitrile, 5.2% methanol, and 0.1% formic acid.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Mass Spectrometry: Operated in positive multiple reaction monitoring (MRM) mode.[11]
-
Ion Transitions: For kynurenine, Q1–Q3 ion transition is 209.1/94.1.[11]
-
Injection Volume: 5 µL.[10]
C-Reactive Protein (CRP) Measurement
CRP is a widely used marker of inflammation and is typically measured using immunoassays.
1. Principle:
-
Methods include latex agglutination, immunoturbidimetry, nephelometry, and enzyme-linked immunosorbent assay (ELISA).[1]
-
Latex agglutination involves the visible clumping of latex particles coated with anti-CRP antibodies in the presence of CRP in the patient's serum.[1]
2. Qualitative Latex Agglutination Procedure:
-
Place one drop of patient serum, positive control, and negative control onto separate circles of a glass slide.[12]
-
Add one drop of CRP latex reagent to each circle.[12]
-
Mix with a separate stick for each sample and spread the fluid over the entire circle.[12]
-
Gently tilt the slide back and forth for 2 minutes and observe for agglutination.[12]
Interleukin-6 (IL-6) Measurement
IL-6 is a pro-inflammatory cytokine commonly quantified by ELISA.
1. Principle:
-
A sandwich ELISA where IL-6 in the sample is captured by a plate-coated antibody and then detected by a second, enzyme-linked antibody. The enzyme's reaction with a substrate produces a measurable color change proportional to the IL-6 concentration.[3]
2. General ELISA Procedure:
-
Pipette standards, controls, and samples into wells of a microplate pre-coated with an anti-IL-6 antibody.
-
Incubate to allow IL-6 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add an enzyme-linked anti-IL-6 antibody and incubate.
-
Wash again to remove unbound enzyme-linked antibody.
-
Add a substrate solution and incubate to develop color.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Measurement
NT-proBNP is a standard biomarker for heart failure, measured by immunoassays.
1. Principle:
-
Immunoassays utilize antibodies to detect and quantify NT-proBNP in a blood sample. Point-of-care tests are also available for rapid results.[4][7]
2. Sample Collection and Handling:
-
A blood sample is drawn from a vein in the arm or obtained via a fingerstick for point-of-care testing.[4]
-
For laboratory analysis, blood is collected in a tube, and the serum or plasma is separated by centrifugation.
-
Samples should be processed promptly to minimize analyte degradation.
3. Measurement:
-
Automated immunoassay analyzers are used in clinical laboratories for high-throughput and precise quantification of NT-proBNP levels.
This guide provides a foundational understanding of the validation and comparative performance of this compound as a predictive biomarker. For specific clinical applications, researchers are encouraged to consult the primary literature for detailed study designs and cohort characteristics.
References
- 1. C-reactive protein (CRP) Test: Principle, Procedure, Result • Microbe Online [microbeonline.com]
- 2. C-Reactive Protein: Clinical Relevance and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biovendor.com [biovendor.com]
- 4. testing.com [testing.com]
- 5. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. monobind.com [monobind.com]
- 7. bmgrp.com [bmgrp.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. pishtazteb.com [pishtazteb.com]
- 10. Natriuretic Peptide Tests (BNP, NT-proBNP): MedlinePlus Medical Test [medlineplus.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. hse.ie [hse.ie]
A Comparative Guide to the Immunomodulatory Effects of L-Kynurenine and L-Tryptophan Depletion
For Researchers, Scientists, and Drug Development Professionals
The catabolism of the essential amino acid L-tryptophan is a critical metabolic checkpoint in the regulation of immune responses. Two primary mechanisms stemming from this pathway exert profound immunomodulatory effects: the depletion of L-tryptophan itself and the downstream accumulation of its metabolites, most notably L-kynurenine. Both phenomena are orchestrated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Understanding the distinct and overlapping effects of L-tryptophan starvation versus this compound-mediated signaling is crucial for the development of novel therapeutics targeting autoimmune diseases, cancer, and transplantation rejection. This guide provides an objective comparison of their immunomodulatory actions, supported by experimental data and detailed methodologies.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the quantitative data on the effects of this compound and L-tryptophan depletion on key immune cell functions.
| Parameter | This compound | L-Tryptophan Depletion | Key Immune Cell Targets |
| T-Cell Proliferation | Inhibits proliferation with a reported IC50 of approximately 157 µM for allogeneic DC-stimulated T-cells and 553 µM for CD3-stimulated T-cells.[1] At higher concentrations (e.g., 1 mM), it can induce T-cell apoptosis.[2] | Potently inhibits T-cell proliferation by inducing cell cycle arrest in the G1 phase.[1] The absence of tryptophan prevents the metabolic shift to glycolysis that is required for proliferation. | T-cells (CD4+ and CD8+) |
| Regulatory T-Cell (Treg) Differentiation | Promotes the differentiation of naïve CD4+ T-cells into FoxP3+ Tregs, an effect mediated through the Aryl Hydrocarbon Receptor (AhR).[3] | Creates a permissive environment for Treg induction. Low tryptophan conditions, in conjunction with kynurenines, support the generation of induced Tregs (iTregs).[4][5] Tryptophan deprivation potentiates Treg differentiation from naïve CD4+ T cells.[6] | Naïve CD4+ T-cells |
| Natural Killer (NK) Cell Function | Inhibits NK cell cytotoxicity at concentrations around 0.3 mM.[7] This is associated with the downregulation of activating receptors NKp46 and NKG2D.[7] Higher concentrations can induce NK cell apoptosis.[8] this compound can also reduce the ability of activating receptors to promote cytokine production by NK cells.[7] | The direct effect of tryptophan depletion alone on NK cell function is less characterized, but IDO-mediated tryptophan catabolism, which includes tryptophan depletion, can influence NK cell function.[7] | Natural Killer (NK) cells |
| Dendritic Cell (DC) Function | Can modulate DC function, though the effects are complex and can be context-dependent. | Can lead to the expression of IDO in DCs, creating a feedback loop that enhances tryptophan catabolism and immunosuppression. | Dendritic Cells (DCs) |
Table 1: Comparative Immunomodulatory Effects on T-Cells and NK Cells
| Tryptophan Metabolite | IC50 for T-Cell Proliferation Inhibition (µM) |
| This compound | 157 - 553[1] |
| 3-Hydroxykynurenine | 187[1] |
| 3-Hydroxyanthranilic Acid | 96[1] |
Table 2: Comparative Inhibitory Potency of Tryptophan Metabolites on T-Cell Proliferation
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of L-tryptophan depletion and this compound are mediated by distinct yet interconnected signaling pathways.
L-Tryptophan Depletion and the GCN2 Pathway
L-tryptophan starvation is sensed by the General Control Nonderepressible 2 (GCN2) kinase. The absence of L-tryptophan leads to an accumulation of uncharged tRNA, which activates GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis and cell cycle arrest in T-cells. This state of anergy prevents clonal expansion of effector T-cells.
References
- 1. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro induction of human regulatory T-cells (iTregs) using conditions of low tryptophan plus kynurenines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Induction of Human Regulatory T Cells Using Conditions of Low Tryptophan Plus Kynurenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for L-kynurenine Determination
For Researchers, Scientists, and Drug Development Professionals
L-kynurenine (KYN), a pivotal metabolite of tryptophan degradation via the kynurenine (B1673888) pathway, has emerged as a significant biomarker in a multitude of physiological and pathological processes.[1][2] Its accurate quantification in biological matrices is crucial for advancing research in immunology, neuroscience, and oncology. This guide provides a critical review and comparison of the most prevalent analytical methods employed for this compound determination, offering insights into their performance, protocols, and underlying principles.
The primary analytical techniques for measuring this compound in biological samples, such as serum, plasma, and cell culture supernatants, include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][3] Each method presents a unique combination of sensitivity, specificity, throughput, and cost, making the selection of the most appropriate technique dependent on the specific research question and available resources.
The Kynurenine Pathway
L-tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly converted to this compound.[4] Kynurenine stands at a critical branch point and can be further metabolized into several neuroactive and immunomodulatory compounds.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification is a critical decision in study design. The following table summarizes the key performance characteristics of the most commonly used techniques to facilitate this selection process.
| Method | Principle | Sample Volume | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Throughput |
| HPLC-UV/Fluorescence | Chromatographic separation followed by detection based on UV absorbance or fluorescence.[3][4] | 100 µL serum[4] | 1-10 ng/mL (UV)[5] | 5 µM (urine) | Varies, e.g., 1.2–5000 ng/mL[6] | Moderate |
| LC-MS/MS | Chromatographic separation coupled with highly specific and sensitive mass spectrometric detection.[6][7] | 100 µL plasma[8] | 1.0 ng/mL[6] | 1.2 ng/mL[6] | 1.2–5000 ng/mL[6] | High |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Variable | Low nanomolar range[9] | Not explicitly stated | Not explicitly stated | Moderate |
| ELISA | Immunoassay based on the competitive binding of this compound to a specific antibody.[10] | 20 µL[11] | 45.7 ng/mL[11] | Not explicitly stated | Not explicitly stated | High |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable quantification of this compound. Below are representative methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous measurement of tryptophan and kynurenine in serum.
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., 3-nitro-L-tyrosine).[4]
-
Precipitate proteins by adding trichloroacetic acid.[4]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.[4]
Chromatographic Conditions:
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: An isocratic mobile phase of water, acetonitrile, and sulfuric acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV absorbance at 360 nm for kynurenine and nitrotyrosine, and fluorescence detection (excitation 285 nm, emission 365 nm) for tryptophan.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[13][14]
Sample Preparation:
LC-MS/MS Conditions:
-
LC System: Shimadzu LC-10 AD pump with a Waters 717 Plus autosampler.[8]
-
Mass Spectrometer: Micromass Quattro Ultima triple quadrupole tandem mass spectrometer.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive selected reaction monitoring (SRM) mode.[8]
-
Precursor/Product Transitions (m/z): 209.0 > 192.1 for Kynurenine and 213.0 > 196.0 for Kyn-d4.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to increase the volatility of kynurenine.
Sample Preparation and Derivatization:
-
Add internal standards (e.g., [2H6]this compound) to the sample.[9]
-
Perform a derivatization step to make the analytes suitable for gas chromatography.
GC-MS/MS Conditions:
-
Ionization: Negative chemical ionization (CI) is often preferred over electron impact (EI) for enhanced sensitivity.[9]
-
Detection: The system is operated in selected reaction monitoring (SRM) mode for high selectivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits offer a high-throughput and user-friendly platform for kynurenine quantification.
Assay Procedure (Competitive ELISA):
-
Standards, samples, and biotin-conjugated kynurenine are added to a 96-well plate pre-coated with an anti-kynurenine antibody.[10]
-
A competitive inhibition reaction occurs between the labeled and unlabeled kynurenine for binding to the antibody.[10]
-
After incubation and washing, a horseradish peroxidase (HRP)-conjugated reagent is added.[10]
-
A TMB substrate is then added, and the color development is stopped with an acidic solution.[10]
-
The optical density is measured at 450 nm, with the color intensity being inversely proportional to the amount of kynurenine in the sample.[10]
Conclusion
The selection of an analytical method for this compound determination should be guided by the specific requirements of the research. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring precise quantification of low analyte concentrations.[6] HPLC provides a robust and cost-effective alternative, suitable for a wide range of applications.[3] ELISA is an excellent choice for high-throughput screening of a large number of samples, while GC-MS remains a valuable, albeit less common, tool. By understanding the strengths and limitations of each technique, researchers can ensure the generation of accurate and reliable data in their investigation of the kynurenine pathway's role in health and disease.
References
- 1. Advances in kynurenine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abbexa.com [abbexa.com]
- 11. This compound ELISA kit I High Sensitivity I Cited in 70+ papers [immusmol.com]
- 12. HPLC Method for Analysis of Kynurenine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to L-kynurenine Detection Technologies: Benchmarking New Methods Against the Gold Standard
For researchers, scientists, and drug development professionals, the accurate detection of L-kynurenine (KYN), a critical metabolite in the tryptophan degradation pathway, is paramount. Dysregulation of the kynurenine (B1673888) pathway is implicated in a host of pathologies, including neurodegenerative diseases, cancer, and autoimmune disorders. Consequently, robust and reliable quantification of KYN in biological samples is essential for both basic research and clinical applications. This guide provides an objective comparison of emerging this compound detection technologies against the established gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
The landscape of this compound detection is evolving, with a range of new technologies offering potential advantages in terms of cost, speed, and ease of use over the highly sensitive and specific, yet resource-intensive, gold standard. This guide will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC) with various detectors, immunoassays such as ELISA, and novel biosensor-based approaches.
Data Presentation: A Quantitative Comparison of this compound Detection Methods
The performance of any analytical method is best understood through a direct comparison of its key quantitative parameters. The following table summarizes the reported performance metrics for the gold standard and several alternative this compound detection technologies.
| Technology | Sample Type(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Key Advantages | Key Disadvantages |
| LC-MS/MS (Gold Standard) | Plasma, Serum, Urine, CSF, Brain Tissue | < 11.5 nM[1] | 4.46 µM (Urine)[2] | 0.5 - 5.0 µM (Serum)[3] | High sensitivity and specificity, multiplexing capabilities.[1][4] | High cost, requires specialized expertise and equipment.[2] |
| HPLC with UV/Fluorescence Detection | Plasma, Serum, Urine | UV: Not specified; Fluorescence: 2-3 nM[5] | 50 - 125 ng/mL[6] | 0.0625 - 6.25 µM[5] | Lower cost than LC-MS/MS, widely available. | Lower sensitivity and specificity than LC-MS/MS, potential for interference.[7] |
| Colorimetric Assay | Urine, Serum | 1.24 µM (Serum), 1.34 µM (Urine)[2] | 4.46 µM (Urine)[2] | 5 - 300 µM (Urine), 5 - 125 µM (Serum)[2] | Low cost, simple, high throughput.[2] | Lower sensitivity, potential for interference from other biological molecules.[2] |
| ELISA | Plasma, Serum, Cell Culture Supernatants | 45.7 ng/mL[8] | 63.3 ng/mL[8] | 63.3 - 10000 ng/mL[9] | High throughput, no need for complex equipment. | Can have cross-reactivity issues, may require sample acylation.[8][10] |
| Electrochemical Biosensors | Urine | 0.59 nM - 1.5 µM[11] | 1.96 nM - 5 µM[11] | 10 - 1000 µM[11] | High sensitivity, potential for portability and real-time monitoring.[11] | Susceptible to matrix effects, may require electrode modification. |
| Colloidal Gold Immunochromatographic Assay | Plasma | 143.66 ng/mL[12] | Not specified | Not specified | Rapid, low cost, suitable for point-of-care testing.[12] | Primarily qualitative or semi-quantitative, lower sensitivity. |
Visualizing the Kynurenine Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the general experimental process, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for making informed decisions about which technology to adopt. Below are detailed protocols for key this compound detection methods.
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity for KYN quantification.
1. Sample Preparation (Human Plasma) [7]
-
To 100 µL of human plasma, add 100 µL of an internal standard working solution (containing deuterated KYN, e.g., Kyn-d4).
-
Vortex for 30 seconds.
-
Add 20 µL of trifluoroacetic acid (TFA) for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis [7]
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically employed.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 209.0 → 192.1
-
Kyn-d4 (Internal Standard): m/z 213.0 → 196.0
-
-
3. Data Analysis
-
Quantify KYN concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of KYN.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A more accessible and cost-effective alternative to LC-MS/MS.
1. Sample Preparation (Human Plasma)
-
Similar to the LC-MS/MS protocol, involving protein precipitation with an acid (e.g., perchloric acid).
2. HPLC-UV Analysis [13]
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase: An isocratic mobile phase of 15 mM potassium phosphate (B84403) (pH 6.4) with 2.7% (v/v) acetonitrile (B52724) is effective.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm for this compound.
-
Injection Volume: 5–20 µL.
3. Data Analysis
-
Quantify KYN by measuring the area under the peak at the specific retention time for KYN and comparing it to a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
A high-throughput method suitable for screening large numbers of samples.
1. Sample Preparation
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes and collect the supernatant.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 2-8°C and collect the supernatant.
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove debris.
2. ELISA Protocol (Competitive ELISA) [14]
-
Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of biotin-labeled KYN to each well.
-
Incubate for 45 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-Streptavidin Conjugate (SABC) to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
3. Data Analysis
-
Read the absorbance at 450 nm using a microplate reader. The optical density is inversely proportional to the KYN concentration. Calculate KYN concentrations by interpolating from the standard curve.
Diazotization-Based Colorimetric Assay
A simple and low-cost method with potential for point-of-care applications.[2]
1. Sample Preparation [2]
-
Urine: Dilute urine samples (e.g., 3-fold) and pass them through an anion exchange resin to remove interfering metabolites.
-
Serum/Plasma: Deproteinize samples using an acid precipitation method (e.g., with para-toluenesulfonic acid).
2. Colorimetric Assay Protocol [2]
-
This is a two-step diazotization reaction that produces a red chromophore upon reaction with L-Kyn. The specific reagents and reaction conditions can be found in the cited literature.
3. Data Analysis [2]
-
Measure the absorbance of the colored product using a spectrophotometer.
-
Quantify KYN concentration by comparing the absorbance to a standard curve. The assay has shown strong linearity and high correlation with LC-MS/MS results.[2]
Conclusion
The choice of an this compound detection technology depends on the specific research question, the required sensitivity and specificity, sample throughput needs, and available resources. While LC-MS/MS remains the undisputed gold standard for its superior analytical performance, other technologies offer compelling advantages for specific applications. HPLC-UV/fluorescence provides a reliable and more accessible alternative for many research labs. For high-throughput screening, ELISA kits are a practical option. Emerging technologies like colorimetric assays and electrochemical biosensors show great promise for developing low-cost, portable, and rapid testing platforms, which could revolutionize point-of-care diagnostics and field research in the future. As these newer technologies continue to be refined and validated against the gold standard, they will undoubtedly expand the toolkit available to researchers for investigating the complex role of the kynurenine pathway in health and disease.
References
- 1. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - Analyst (RSC Publishing) DOI:10.1039/D2AN00107A [pubs.rsc.org]
- 2. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of l-tryptophan and this compound in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 5. Simultaneous determination of tryptophan and kynurenine in serum by HPLC with UV and fluorescence detection. (2004) | Jean Vignau | 63 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. Kynurenine ELISA Kit(KA6140) | Abnova [abnova.com]
- 10. eaglebio.com [eaglebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Colloidal gold immunochromatographic strips for the detection of kynurenine in clinical samples - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Human KYN(Kynurenine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Shifting the Balance: A Comparative Analysis of Kynureninase and Kynurenine Monooxygenase Inhibitors on the Kynurenine Pathway
For Immediate Publication
A deep dive into the comparative effects of kynureninase and kynurenine (B1673888) 3-monooxygenase (KMO) inhibitors reveals distinct modulatory impacts on the kynurenine pathway, a critical metabolic route implicated in a spectrum of neurological and inflammatory diseases. This guide provides a comprehensive analysis of their mechanisms, effects on pathway metabolites, and the experimental frameworks used for their evaluation, offering crucial insights for researchers and drug development professionals.
The kynurenine pathway, the primary route for tryptophan catabolism, produces a range of neuroactive and immunomodulatory metabolites. Two key enzymes, kynureninase (KYNU) and kynurenine 3-monooxygenase (KMO), represent critical junctures in this pathway, directing the metabolic flow towards either neuroprotective or potentially neurotoxic compounds. Consequently, inhibitors of these enzymes have emerged as promising therapeutic strategies for conditions ranging from neurodegenerative diseases like Alzheimer's and Huntington's to psychiatric disorders and cancer.[1][2][3] This guide presents a comparative analysis of the effects of inhibiting these two pivotal enzymes, supported by experimental data and detailed protocols.
Mechanism of Action and Rationale for Inhibition
KMO is a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[2][4][5] Inhibition of KMO is a strategic approach to decrease the production of these downstream neurotoxic metabolites.[5] This blockade shunts the pathway towards the production of kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors with neuroprotective properties.[3][5]
Kynureninase, a cytosolic enzyme, catalyzes the cleavage of kynurenine to anthranilic acid and 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[6][7] By inhibiting kynureninase, the aim is to modulate the levels of anthranilic acid and its downstream metabolites. Nicotinylalanine has been identified as a weak, non-specific inhibitor of both KMO and kynureninase.[6][8]
Comparative Effects on Kynurenine Pathway Metabolites
The differential impact of KMO and kynureninase inhibitors on the concentrations of kynurenine pathway metabolites is central to their therapeutic potential. The following tables summarize the quantitative effects observed in preclinical studies.
Table 1: In Vivo Effects of Kynurenine Monooxygenase (KMO) Inhibitors on Kynurenine Pathway Metabolites
| Inhibitor | Model System | Dosage | Kynurenine (KYN) | Kynurenic Acid (KYNA) | 3-Hydroxykynurenine (3-HK) | Quinolinic Acid (QUIN) | Reference(s) |
| m-Nitrobenzoylalanine (m-NBA) | Rats | 400 mg/kg | Up to 10-fold increase | Up to 5-fold increase | Decreased | - | [6] |
| Ro 61-8048 | Hamsters | 100 mg/kg i.p. | - | 2 to 3-fold increase | - | - | [9] |
| KMO Knockout | Mice | - | 45-fold increase | 26-fold increase | - | 99% decrease |
Table 2: In Vivo Effects of Kynureninase Inhibitors on Kynurenine Pathway Metabolites
| Inhibitor | Model System | Dosage | Kynurenine (KYN) | Kynurenic Acid (KYNA) | 3-Hydroxyanthranilic Acid | Quinolinic Acid (QUIN) | Reference(s) |
| o-Methoxybenzoylalanine | Mice | - | - | - | Accumulation (in liver homogenates) | Significantly reduced (in blood and brain) | [10] |
| Benserazide | Mice | 100 mg/day, p.o. | Modulated | Modulated | - | - | [11] |
Note: Quantitative data for the full spectrum of kynurenine pathway metabolites for kynureninase inhibitors is less extensively documented in publicly available literature compared to KMO inhibitors.
Visualizing the Impact: Pathway and Workflow Diagrams
To illustrate the intricate relationships within the kynurenine pathway and the experimental approaches for inhibitor analysis, the following diagrams are provided.
Caption: The Kynurenine Pathway and points of inhibition.
Caption: General experimental workflow for inhibitor analysis.
Caption: Logical flow of inhibitor effects on the kynurenine pathway.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment of enzyme inhibitors. Below are outlines for key assays.
Kynurenine Monooxygenase (KMO) Activity Assay (Fluorescence-based)
This protocol is adapted from commercially available kits and common literature methods.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.
-
KMO Enzyme Solution: Dilute recombinant human KMO in Assay Buffer to the desired final concentration (e.g., 10-20 nM).
-
Substrate/Cofactor Solution: Prepare a solution containing this compound (e.g., 200 µM) and NADPH (e.g., 100 µM) in Assay Buffer.
-
Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions, then dilute to desired concentrations.
2. Assay Procedure (384-well plate format):
-
Add 50 nL of inhibitor solution or DMSO (vehicle control) to the wells.
-
Add 10 µL of the KMO enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the Substrate/Cofactor Solution.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) kinetically over 20-30 minutes.
3. Data Analysis:
-
The rate of NADPH consumption is determined from the linear phase of the kinetic read.
-
Inhibition is calculated as the percentage decrease in the rate of NADPH consumption in the presence of the inhibitor compared to the vehicle control.
-
IC₅₀ values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
Kynureninase (KYNU) Activity Assay (Fluorometric)
This protocol is based on a commercially available inhibitor screening kit.
1. Reagent Preparation:
-
Assay Buffer: Proprietary buffer supplied with the kit, typically a phosphate (B84403) or Tris-based buffer at a physiological pH.
-
KYNU Enzyme Solution: Dilute recombinant human kynureninase in Assay Buffer to the recommended concentration.
-
Substrate Solution: Prepare a solution of 3-hydroxy-Dthis compound (3-HK) in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of test compounds in a suitable solvent (e.g., DMSO).
2. Assay Procedure (96-well plate format):
-
Add inhibitor solution and KYNU enzyme solution to the wells of a microplate.
-
Initiate the reaction by adding the 3-HK substrate solution.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence of the reaction product (Excitation: ~315 nm, Emission: ~415 nm).
3. Data Analysis:
-
The fluorescence signal is directly proportional to the amount of product formed.
-
Calculate the percent inhibition by comparing the fluorescence in the inhibitor-treated wells to the control wells (enzyme and substrate without inhibitor).
-
Determine IC₅₀ values by fitting the dose-response data to a suitable equation.
Analysis of Kynurenine Pathway Metabolites in Biological Samples
1. Sample Preparation:
-
Plasma/Serum: Deproteinize samples by adding a precipitating agent like trichloroacetic acid or acetonitrile, followed by centrifugation.
-
Brain Tissue: Homogenize tissue in an appropriate buffer, followed by deproteinization.
2. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying kynurenine pathway metabolites. Different detectors can be employed:
-
UV Detection: For metabolites with chromophores.
-
Fluorescence Detection: For naturally fluorescent compounds like kynurenic acid or after derivatization.
-
Electrochemical Detection: For redox-active metabolites like 3-hydroxykynurenine.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the simultaneous quantification of multiple metabolites.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits can be used for the quantification of specific metabolites like kynurenine.
Conclusion
The inhibition of kynureninase and kynurenine monooxygenase presents two distinct strategies for modulating the kynurenine pathway. KMO inhibitors have been more extensively studied and have demonstrated a clear mechanism for shifting the pathway towards the neuroprotective kynurenic acid branch while reducing the production of neurotoxic metabolites. The in vivo data for KMO inhibitors provides a strong rationale for their development in neurodegenerative and neuroinflammatory disorders.
While the therapeutic potential of kynureninase inhibitors is also recognized, particularly in the context of reducing quinolinic acid synthesis, more comprehensive quantitative in vivo studies are needed to fully elucidate their impact on the entire spectrum of kynurenine pathway metabolites. The continued development of potent and selective inhibitors for both enzymes, coupled with robust experimental evaluation, will be crucial in translating these promising therapeutic strategies into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of L-Kynurenine: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of L-kynurenine, ensuring laboratory safety and environmental responsibility.
This compound, a metabolite of the amino acid L-tryptophan, is a compound frequently used in biochemical and cancer research. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to maintain a safe laboratory environment and prevent environmental contamination.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Although this compound is not considered highly toxic, direct contact should be avoided. In case of accidental release, sweep up the solid material, avoiding dust formation, and place it in a designated waste container.
Quantitative Data and Chemical Properties
A summary of the key quantitative and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (up to 2 mg/ml) and DMSO (up to 2 mg/ml)[3] |
| Hazard Classification | Not classified as hazardous according to GHS[1][2] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water[2] |
| Incompatibilities | Violent reaction with strong oxidizers[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and aqueous solutions.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as materials heavily contaminated with the solid (e.g., weighing boats, contaminated paper towels), should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Aqueous Solutions: Despite its slight water hazard, do not dispose of this compound solutions down the drain.[2] Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled waste container for aqueous chemical waste.
-
Contaminated Labware: Glassware and other lab equipment that have come into contact with this compound should be decontaminated. Rinse the equipment with a suitable solvent (e.g., water), and collect the initial rinsate as chemical waste.[4] Subsequent rinses with clean water can typically be disposed of down the drain, but it is best practice to minimize any release into the sanitary sewer.
2. Waste Collection and Storage:
-
Use containers that are compatible with this compound and are in good condition.
-
Label all waste containers clearly with "this compound Waste" and the date.
-
Store the waste containers in a designated, well-ventilated area, away from strong oxidizing agents.[1]
3. Final Disposal:
-
Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.
-
Typically, this involves arranging for a pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
Experimental Workflow and Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling L-kynurenine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling L-kynurenine in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation. Therefore, it is prudent to adopt a comprehensive PPE strategy.
Summary of Recommended Personal Protective Equipment
| Protection Type | Standard Handling | Handling Solids / Dust Generation | Spill Cleanup |
| Eye/Face | Safety glasses with side shields | Close-fitting safety goggles[1] | Chemical safety goggles[2] |
| Hand | Chemical-resistant gloves (e.g., PVC, neoprene, or rubber)[1] | Chemical-resistant gloves | Chemical-resistant gloves |
| Body | Standard laboratory coat | Protective clothing to prevent skin exposure[2] | Clothing with comprehensive skin protection[1] |
| Respiratory | Use in a well-ventilated area[3] | N95 dust mask or P1/P2 particulate filter[4][5] | N95 dust mask or P1/P2 particulate filter |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure minimizes risks during the handling of this compound.
1. Preparation and Planning:
-
Review SDS: Before work commences, thoroughly read the Safety Data Sheet (SDS) for this compound.
-
Designate Area: Handle the chemical in a designated, well-ventilated area, such as a chemical fume hood, especially when working with the solid form to avoid dust formation.[2][3]
-
Assemble PPE: Gather and inspect all necessary PPE as outlined in the table above.
-
Prepare Spill Kit: Ensure a spill kit is readily accessible.
2. Handling and Experimental Use:
-
Avoid Dust: When weighing the solid powder, do so carefully to prevent it from becoming airborne.[2]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[3]
-
Personal Hygiene: Do not eat or drink in the handling area.[1] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3]
3. Post-Experiment Cleanup:
-
Decontaminate Surfaces: Clean the work area and any equipment used.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by goggles and then the lab coat.
-
Store Properly: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
Disposal Plan
All waste materials must be considered potentially contaminated and handled accordingly.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any materials used for cleaning spills (e.g., absorbent pads, contaminated wipes) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[3]
-
Contaminated Sharps: Any sharps (needles, pipette tips) that come into contact with this compound should be disposed of in a designated sharps container.
2. Disposal Procedure:
-
Consult Regulations: Dispose of all waste in accordance with local, state, and federal environmental regulations.[3]
-
Approved Facility: Arrange for the disposal of the chemical waste through an approved waste disposal plant or licensed contractor.
Workflow and Emergency Response
The following diagram outlines the standard workflow for handling this compound and the immediate steps to take in the event of an accidental spill.
Caption: Workflow for routine handling and emergency spill response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
